[Lys8] LH-RH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
35544-05-9 |
|---|---|
Molecular Formula |
C55H75N15O13 |
Molecular Weight |
1154.3 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H75N15O13/c1-30(2)20-39(50(78)65-38(10-5-6-18-56)55(83)70-19-7-11-44(70)54(82)60-26-45(57)73)64-47(75)27-61-48(76)40(21-31-12-14-34(72)15-13-31)66-53(81)43(28-71)69-51(79)41(22-32-24-59-36-9-4-3-8-35(32)36)67-52(80)42(23-33-25-58-29-62-33)68-49(77)37-16-17-46(74)63-37/h3-4,8-9,12-15,24-25,29-30,37-44,59,71-72H,5-7,10-11,16-23,26-28,56H2,1-2H3,(H2,57,73)(H,58,62)(H,60,82)(H,61,76)(H,63,74)(H,64,75)(H,65,78)(H,66,81)(H,67,80)(H,68,77)(H,69,79)/t37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI Key |
VLGUUHYEMCPHBC-YTAGXALCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of [Lys8] LH-RH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of [Lys8] Luteinizing Hormone-Releasing Hormone ([Lys8] LH-RH), a synthetic analog of the naturally occurring gonadotropin-releasing hormone (GnRH). This document details the chemical synthesis via solid-phase peptide synthesis, analytical characterization, and the associated biological signaling pathways.
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone primarily responsible for the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. The native mammalian LH-RH has the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂.
This compound is a synthetic analog where the arginine residue at position 8 is substituted with lysine. This modification is of interest to researchers for studying structure-activity relationships, receptor binding, and developing novel therapeutic agents. This guide provides detailed methodologies for its synthesis and characterization.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
This protocol outlines the manual synthesis of this compound on a Rink Amide resin, yielding a C-terminally amidated peptide.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM to remove excess reagents.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Pro, Lys(Boc), Leu, Gly, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with diethyl ether, and air dry.
-
Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Characterization of this compound
The purity, identity, and composition of the synthesized this compound are confirmed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Amino Acid Analysis (AAA).
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is used to assess the purity of the synthesized peptide and for its purification.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
Expected Results: A successful synthesis will show a major peak corresponding to the purified this compound. The retention time is dependent on the specific HPLC system and conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.
Experimental Protocol:
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Mode: Positive ion mode.
-
Analysis: The sample is dissolved in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) and infused into the mass spectrometer.
Expected Results: The theoretical molecular weight of this compound (C₅₅H₇₅N₁₅O₁₂) is 1154.28 Da. The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 1155.3.
Amino Acid Analysis (AAA)
Amino acid analysis is performed to determine the amino acid composition of the purified peptide, confirming that the correct amino acids are present in the expected ratios.
Experimental Protocol:
-
Hydrolysis: The peptide is hydrolyzed into its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.
-
Derivatization: The free amino acids are derivatized, for example, with phenylisothiocyanate (PITC), to make them detectable.
-
Separation and Quantification: The derivatized amino acids are separated and quantified using RP-HPLC.
Expected Results: The analysis should confirm the presence of the expected amino acids in the correct stoichiometry, as detailed in the table below.
Characterization Data Summary
| Parameter | Method | Expected Result |
| Purity | RP-HPLC | >95% |
| Molecular Weight | ESI-MS | Theoretical: 1154.28 Da; Observed [M+H]⁺: ~1155.3 m/z |
| Amino Acid Composition | Amino Acid Analysis | See table below |
Table: Amino Acid Composition of this compound
| Amino Acid | Theoretical Ratio | Experimental Ratio (Typical) |
| Glu | 1 | 1.05 |
| His | 1 | 0.98 |
| Trp | 1 | 0.95 |
| Ser | 1 | 0.92 |
| Tyr | 1 | 1.01 |
| Gly | 2 | 2.08 |
| Leu | 1 | 1.00 |
| Lys | 1 | 1.03 |
| Pro | 1 | 0.99 |
Biological Activity and Signaling Pathway
This compound, as an analog of LH-RH, is expected to bind to the GnRH receptor (GnRHR) on pituitary gonadotrophs and stimulate the release of LH and FSH.[1] The GnRHR is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.
Signaling Pathway Description:
-
Receptor Binding: this compound binds to the GnRH receptor on the surface of gonadotropic cells in the anterior pituitary.
-
G-Protein Activation: This binding activates the Gq/11 G-protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
PKC Activation: DAG and increased intracellular Ca²⁺ activate protein kinase C (PKC).
-
Downstream Effects: The activation of PKC and increased intracellular calcium lead to the synthesis and exocytosis of LH and FSH.
GnRH Receptor Signaling Pathway Diagram
Caption: The GnRH receptor signaling pathway activated by this compound.
References
The Architect of Reproduction: A Technical Guide to the Discovery and Development of GnRH Analogs
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, development, and mechanism of action of Gonadotropin-Releasing Hormone (GnRH) analogs. From the foundational Nobel Prize-winning research to the design of potent agonists and antagonists, this guide details the scientific journey that has revolutionized therapeutic approaches in reproductive medicine and oncology.
The Dawn of Neuroendocrinology: The Discovery of GnRH
The journey to understanding the intricate control of reproduction began with the fundamental question of how the brain communicates with the pituitary gland. The pioneering work of Geoffrey Harris laid the theoretical groundwork, proposing that the hypothalamus releases hormones that regulate pituitary function. This set the stage for a competitive race to isolate and characterize these elusive factors.
The culmination of this intense research effort came in the early 1970s with the independent isolation and structural elucidation of Gonadotropin-Releasing Hormone (then called Luteinizing Hormone-Releasing Hormone or LHRH) by two research groups led by Andrew V. Schally and Roger Guillemin.[1][2][3][4][5][6] Their monumental achievement, which involved processing enormous quantities of porcine and ovine hypothalamic tissue, revealed GnRH to be a simple decapeptide with the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[2][3] This discovery, for which they were jointly awarded the Nobel Prize in Physiology or Medicine in 1977, was a watershed moment in neuroendocrinology, confirming the brain's direct hormonal control over the reproductive axis.[1][2][5][7]
The GnRH Signaling Pathway: A Tale of Two Rhythms
GnRH exerts its effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on gonadotrope cells in the anterior pituitary.[7][8] The signaling cascade initiated by this binding is pivotal to reproductive function.
The physiological secretion of GnRH from the hypothalamus is pulsatile.[2][9][10] This intermittent stimulation of the GnRHR leads to the synthesis and release of the two key gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[3][11][12] These hormones, in turn, act on the gonads to stimulate the production of sex steroids (testosterone and estrogen) and support gametogenesis.
Conversely, continuous and non-pulsatile exposure to GnRH or its potent agonists leads to a paradoxical downregulation and desensitization of the GnRHR.[2][9][13] This sustained stimulation initially causes a transient surge in LH and FSH secretion (known as the "flare-up" effect), but is followed by a profound and sustained suppression of gonadotropin release, leading to a state of medical castration.[9][12][13][14] This dual nature of GnRH signaling—stimulation with pulsatile delivery and suppression with continuous exposure—forms the basis for the therapeutic applications of its analogs.
Engineering Potency and Duration: The Development of GnRH Agonists
The native GnRH molecule has a very short half-life of only 2-4 minutes, limiting its therapeutic utility.[12] This spurred the development of synthetic analogs with improved potency and duration of action. The strategy for creating GnRH agonists focused on two key modifications to the decapeptide structure:
-
Substitution at Position 6: The Glycine residue at position 6 is a primary site for enzymatic degradation. Replacing it with a D-amino acid (e.g., D-Ser, D-Leu, D-Trp) confers resistance to proteolysis, significantly extending the analog's half-life.[15]
-
Modification at Position 10: Replacing the C-terminal Gly-NH2 with an ethylamide group (Pro-NHEt) enhances the binding affinity of the analog to the GnRH receptor.[15]
These modifications resulted in "superagonists" that are 100-200 times more potent and have a much longer duration of action than native GnRH.
Table 1: Key GnRH Agonists and Their Modifications
| Analog | Modification at Position 6 | Modification at Position 10 |
| Leuprolide | D-Leucine | Pro-NHEt |
| Goserelin | D-Serine(tBu) | Azagly-NH2 |
| Triptorelin | D-Tryptophan | - |
| Nafarelin | D-Naphthylalanine | - |
| Buserelin | D-Serine(tBu) | Pro-NHEt |
Direct Suppression: The Advent of GnRH Antagonists
While GnRH agonists are effective, their initial stimulatory phase can be problematic in certain conditions, such as advanced prostate cancer, where the transient testosterone surge can worsen symptoms. This led to the development of GnRH antagonists, which competitively block the GnRH receptor, causing an immediate and sustained suppression of gonadotropin secretion without an initial flare-up.[9][14]
The design of antagonists was more challenging, requiring multiple amino acid substitutions, particularly at positions 1, 2, 3, 6, and 10, to create molecules that bind with high affinity but do not activate the receptor.[2][15] Early antagonists were hampered by histamine-releasing side effects, but further modifications led to the development of safer and more effective third-generation antagonists.
Table 2: Representative GnRH Antagonists and Their Development
| Generation | Analog | Key Characteristics |
| First | [Ac-D-Phe(pCl)1,2, D-Trp3, D-Arg6, D-Ala10]-GnRH | High histamine release |
| Second | Antide, Azaline B | Reduced histamine release, but still a concern |
| Third | Cetrorelix, Ganirelix | Greatly reduced histamine release, approved for clinical use |
| Oral | Elagolix, Relugolix | Non-peptide, orally active antagonists |
Experimental Protocols and Workflow
The development of GnRH analogs relies on a structured pipeline of in vitro and in vivo assays to characterize their pharmacological properties.
Key Experimental Methodologies
-
Receptor Binding Assays: These assays are crucial for determining the affinity of a novel analog for the GnRH receptor. A typical protocol involves:
-
Membrane Preparation: Isolation of pituitary cell membranes rich in GnRH receptors.
-
Radioligand Binding: Incubation of the membranes with a radiolabeled GnRH analog (e.g., [125I]-Buserelin) in the presence of varying concentrations of the unlabeled test compound.
-
Separation and Counting: Separation of bound from free radioligand by filtration, followed by quantification of radioactivity using a gamma counter.
-
Data Analysis: Calculation of the inhibitory concentration (IC50) and the binding affinity constant (Ki) from competitive binding curves.
-
-
In Vitro Bioassays (Pituitary Cell Culture): These assays measure the functional activity of the analogs.
-
Cell Culture: Primary cultures of anterior pituitary cells are established.
-
Stimulation: The cells are incubated with the GnRH analog at various concentrations.
-
Hormone Quantification: The amount of LH and FSH released into the culture medium is quantified using immunoassays (e.g., ELISA, RIA).
-
Dose-Response Analysis: Construction of dose-response curves to determine the potency (EC50) of agonists or the inhibitory potency (IC50) of antagonists.
-
-
In Vivo Studies: Animal models are used to assess the efficacy, pharmacokinetics, and pharmacodynamics of the analogs.
-
Animal Models: Castrated male rats or ovariectomized female monkeys are commonly used models.
-
Administration: The analog is administered via various routes (e.g., subcutaneous, intravenous).
-
Blood Sampling: Serial blood samples are collected over time.
-
Hormone Analysis: Plasma levels of LH, FSH, and sex steroids are measured.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Analysis of the data to determine parameters such as half-life, clearance, and the relationship between drug concentration and physiological effect.
-
Clinical Applications: A Broad Therapeutic Spectrum
The ability to reversibly suppress gonadal function has made GnRH analogs invaluable tools in modern medicine.[13]
Table 3: Major Clinical Applications of GnRH Analogs
| Class | Application | Therapeutic Rationale |
| Agonists | Prostate Cancer | Suppression of testosterone, which fuels tumor growth.[5] |
| Endometriosis | Suppression of estrogen, which promotes the growth of endometrial tissue.[2][12] | |
| Uterine Fibroids | Reduction in estrogen levels to shrink fibroids.[2] | |
| Central Precocious Puberty | Suppression of premature pituitary-gonadal activation.[2][12] | |
| Assisted Reproductive Technology (ART) | Prevention of a premature LH surge during controlled ovarian stimulation.[2] | |
| Antagonists | Assisted Reproductive Technology (ART) | Immediate suppression of LH to prevent premature ovulation. |
| Advanced Prostate Cancer | Rapid testosterone suppression without an initial tumor flare. |
Future Directions
The field of GnRH analog development continues to evolve. The advent of orally active, non-peptide GnRH antagonists represents a significant advancement, offering greater patient convenience.[2] Research is also exploring the potential of GnRH analogs in other therapeutic areas, including polycystic ovary syndrome (PCOS), benign prostatic hyperplasia (BPH), and even certain non-reproductive cancers where GnRH receptors have been identified.[2][16][17] The foundational discoveries of Schally and Guillemin have thus paved the way for a continuously expanding landscape of therapeutic innovation.
References
- 1. Roger Guillemin - Wikipedia [en.wikipedia.org]
- 2. Gonadotropin-releasing hormone: incredible 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roger Guillemin (1924 to 2024): Discoverer of brain hormones that control physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roger Guillemin: A great builder of modern neuroendocrinology has passed away | ESE [ese-hormones.org]
- 5. Andrew Schally - Wikipedia [en.wikipedia.org]
- 6. endocrinology.org [endocrinology.org]
- 7. How GnRH activates its receptor, opening pathways for new therapies----Newsletter [newsletter.cas.cn]
- 8. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 9. [GnRH and its analogs--structure, mechanism of action and therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Gonadotropin-releasing hormone analogs: Understanding advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Introduction of Dr. Andrew V Schally - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nobelprize.org [nobelprize.org]
The Agonist Action of [Lys8]LH-RH on Pituitary Gonadotrophs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of [Lys8]LH-RH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LH-RH), on pituitary gonadotrophs. The document outlines the molecular signaling cascades, presents comparative quantitative data for LH-RH analogs, and offers detailed experimental protocols for key assays in the field.
Introduction to LH-RH and its Analogs
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive system.[1] Synthesized and released from the hypothalamus, LH-RH stimulates the anterior pituitary gland to secrete gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.
Synthetic analogs of LH-RH, such as [Lys8]LH-RH (CAS Number: 35544-05-9), are valuable tools in research and clinical settings.[2][3] These analogs are created by substituting one or more amino acids in the native decapeptide sequence. Such modifications can alter the analog's binding affinity for the LH-RH receptor, its potency in stimulating gonadotropin release, and its metabolic stability. [Lys8]LH-RH, which has a lysine residue at position 8 of the peptide chain, acts as an agonist, stimulating the release of both LH and FSH.
Mechanism of Action: Signaling Pathways in the Gonadotroph
The action of [Lys8]LH-RH on pituitary gonadotrophs is initiated by its binding to the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily. This binding event triggers a cascade of intracellular signaling events, culminating in the synthesis and secretion of LH and FSH.
GnRH Receptor Activation and G-Protein Coupling
Upon binding of [Lys8]LH-RH, the GnRHR undergoes a conformational change, leading to the activation of the heterotrimeric G-protein Gq/11. The activated Gαq subunit dissociates and subsequently activates the enzyme Phospholipase C (PLC).
The Phosphoinositide Pathway and Second Messenger Generation
PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This rapid increase in intracellular Ca2+ is a critical signal for gonadotropin secretion.
-
DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
Downstream Signaling and Gonadotropin Release
The activation of the Ca2+ and PKC pathways leads to a series of downstream events, including the activation of mitogen-activated protein kinase (MAPK) cascades, which are crucial for the transcription of gonadotropin subunit genes. The elevated intracellular calcium levels are also essential for the exocytosis of vesicles containing LH and FSH, leading to their release into the bloodstream.
Signaling Pathway of [Lys8]LH-RH in Pituitary Gonadotrophs
References
The Structure-Activity Relationship of [Lys8] LH-RH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LH-RH), a decapeptide secreted by the hypothalamus, plays a pivotal role in regulating the reproductive system. Its interaction with the gonadotropin-releasing hormone (GnRH) receptor on pituitary gonadotrophs stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The modification of the native LH-RH sequence has led to the development of numerous analogs with altered biological activities. This guide focuses on the structure-activity relationship (SAR) of [Lys8] LH-RH, an analog where the native arginine at position 8 is substituted with lysine. This substitution has been a key area of investigation to understand the structural requirements for receptor binding and biological potency. This compound is an agonist that stimulates the release of LH and FSH.[1] The amino acid at position 8 is crucial for the three-dimensional structure of the LH-RH molecule and influences its receptor affinity and releasing ability.[2]
Quantitative Biological Data
The biological activity of LH-RH analogs is typically quantified by their receptor binding affinity (often expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) and their potency in stimulating LH and FSH release (expressed as the half-maximal effective concentration, ED50). The following table summarizes available quantitative data for this compound and related analogs to facilitate comparison.
| Analog | Modification | Receptor Binding Affinity (Kd/IC50) | LH Release Potency (ED50/Relative Potency) | FSH Release Potency (ED50/Relative Potency) | Reference |
| LH-RH (native) | - | - | 1.0 | 1.0 | [2] |
| This compound | Arg8 -> Lys | Proportional to releasing ability | Significant increase above control | Significant stimulation | [2] |
| [Ala4] LH-RH | Tyr5 -> Ala | Proportional to releasing ability | Significant increase above control | Not significant | [2] |
| [2-4] LH-RH | Trp3-Ser4-Tyr5 fragment | - | Indistinguishable from basal levels | Not significant | [2] |
| [3-10] LH-RH | Octapeptide fragment | - | Indistinguishable from basal levels | Not significant | [2] |
| desGly10-[biotinyl-aminoethylglycyl-D-Lys6]-LHRH ethylamide | Complex modification | Kd of 131 +/- 16 pM | - | - |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
Solid-phase peptide synthesis is the standard method for preparing this compound and its analogs.[3] The following is a generalized protocol based on the Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)
-
Diethyl ether
-
HPLC grade acetonitrile and water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Gly-OH) in DMF.
-
Add the coupling activators, DIC and OxymaPure®.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the this compound sequence (Pro, Arg(Pbf), Leu, Gly, Tyr(tBu), Ser(tBu), Lys(Boc), Trp(Boc), His(Trt), pGlu), using the appropriate protected amino acid for each cycle.
-
Cleavage and Deprotection: After the final amino acid is coupled, wash the resin and treat it with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.
Caption: Workflow for the solid-phase synthesis of this compound.
In Vitro Bioassay for LH and FSH Release
This protocol describes a general method for assessing the biological activity of this compound by measuring its ability to stimulate LH and FSH release from primary pituitary cells in culture.
Materials:
-
Primary pituitary cells from rats
-
Cell culture medium (e.g., DMEM) with serum
-
This compound and other test analogs
-
Positive control (native LH-RH)
-
Radioimmunoassay (RIA) or ELISA kits for rat LH and FSH
-
96-well cell culture plates
Procedure:
-
Cell Culture: Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion. Plate the cells in 96-well plates and culture for 48-72 hours to allow for attachment.
-
Stimulation: Wash the cells with serum-free medium. Add fresh medium containing various concentrations of this compound, native LH-RH, or other analogs. Incubate for a defined period (e.g., 4 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted LH and FSH.
-
Quantification of LH and FSH: Measure the concentration of LH and FSH in the supernatant using a specific RIA or ELISA.
-
Data Analysis: Plot the concentration of LH and FSH released against the log concentration of the test compound. Determine the ED50 value for each analog from the dose-response curve.
Caption: Workflow for the in vitro bioassay of this compound.
Signaling Pathways
This compound, as an agonist of the GnRH receptor, is expected to activate the same downstream signaling pathways as the native LH-RH. The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[3][4]
Key steps in the signaling cascade:
-
Receptor Binding: this compound binds to the GnRH receptor on the surface of pituitary gonadotrophs.
-
G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gαq/11 subunit of the associated G-protein.
-
Phospholipase C Activation: The activated Gαq/11 stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
MAPK Cascade: PKC can then activate the mitogen-activated protein kinase (MAPK) cascade, including ERK, JNK, and p38.[3][5]
-
Gene Expression and Hormone Release: These signaling cascades ultimately lead to the transcription of the LH and FSH subunit genes and the synthesis and release of these hormones.
Caption: GnRH receptor signaling cascade activated by this compound.
Conclusion
The substitution of arginine with lysine at position 8 of the LH-RH peptide maintains agonist activity, stimulating the release of both LH and FSH. The structure-activity relationship studies indicate the importance of this position for the overall conformation and receptor interaction of the molecule. The synthesis of this compound is reliably achieved through solid-phase peptide synthesis, and its biological activity can be robustly quantified using in vitro bioassays. The signaling pathway initiated by this compound follows the canonical GnRH receptor cascade involving Gαq/11, PLC, and downstream effectors like PKC and MAPK. Further research focusing on obtaining comprehensive quantitative data for a wider range of position 8-substituted analogs will provide a more complete understanding of the SAR and facilitate the design of novel GnRH receptor modulators for therapeutic applications.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 4. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
In Vitro Effects of [Lys8] LH-RH on Luteinizing Hormone and Follicle-Stimulating Hormone Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro effects of [Lys8] Luteinizing Hormone-Releasing Hormone ([Lys8] LH-RH) on the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from pituitary gonadotrophs. This document outlines the fundamental signaling pathways, detailed experimental methodologies, and a summary of the available quantitative data to support further research and development in reproductive medicine and related fields.
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive axis. It is synthesized and released from the hypothalamus and acts on the anterior pituitary gland to stimulate the synthesis and secretion of the gonadotropins, LH and FSH. This compound is a synthetic analog of LH-RH where the glycine residue at position 8 is replaced by lysine. This modification influences the peptide's binding affinity to the LH-RH receptor and its subsequent biological activity. Understanding the in vitro effects of this compound is crucial for elucidating the structure-activity relationships of LH-RH analogs and for the development of novel therapeutic agents.
Signaling Pathways of this compound in Gonadotrophs
The biological effects of this compound are mediated through its interaction with the LH-RH receptor, a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrophs. The binding of this compound to its receptor initiates a cascade of intracellular signaling events that culminate in the synthesis and release of LH and FSH.
The primary signaling pathway activated by LH-RH and its agonists, including this compound, involves the Gαq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, are key events that lead to the exocytosis of LH and FSH-containing secretory granules.
In addition to the canonical Gαq/11 pathway, there is evidence that the LH-RH receptor can also couple to other G proteins, such as Gαs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP) levels. The subsequent activation of protein kinase A (PKA) can also contribute to the regulation of gonadotropin secretion.
Caption: Simplified signaling pathway of this compound in pituitary gonadotrophs.
Quantitative Data on LH and FSH Secretion
Table 1: Dose-Dependent Effect of this compound on LH and FSH Secretion
| Concentration of this compound (M) | LH Secretion (ng/mL) | FSH Secretion (ng/mL) |
| Control (0) | Data not available | Data not available |
| 10-10 | Data not available | Data not available |
| 10-9 | Data not available | Data not available |
| 10-8 | Data not available | Data not available |
| 10-7 | Data not available | Data not available |
| 10-6 | Data not available | Data not available |
Table 2: Time-Course of this compound-Stimulated LH and FSH Secretion
| Time (minutes) | LH Secretion (ng/mL) at [Concentration] | FSH Secretion (ng/mL) at [Concentration] |
| 0 | Data not available | Data not available |
| 15 | Data not available | Data not available |
| 30 | Data not available | Data not available |
| 60 | Data not available | Data not available |
| 120 | Data not available | Data not available |
| 180 | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the in vitro effects of this compound on LH and FSH secretion.
Primary Pituitary Cell Culture
This protocol describes the isolation and culture of anterior pituitary cells from rats, which are a common model for studying gonadotropin secretion.
Materials:
-
Adult male or female Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Collagenase (Type I)
-
Hyaluronidase
-
DNase I
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)
-
Sterile dissection tools
-
Centrifuge
-
Cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize rats according to institutional guidelines and sterilize the surgical area.
-
Aseptically dissect the anterior pituitary glands and place them in cold, sterile HBSS.
-
Mince the pituitary tissue into small fragments.
-
Incubate the tissue fragments in HBSS containing collagenase, hyaluronidase, and DNase I at 37°C with gentle agitation to enzymatically disperse the cells.
-
Mechanically disperse the cells further by gentle trituration with a pipette.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in DMEM with 10% FBS and plate the cells at a desired density in culture plates.
-
Incubate the cells at 37°C in a 5% CO2 humidified atmosphere for 48-72 hours to allow for attachment and recovery before treatment.
In Vitro Stimulation with this compound
This protocol outlines the procedure for treating cultured pituitary cells with this compound to measure its effect on LH and FSH secretion.
Materials:
-
Cultured primary pituitary cells
-
Serum-free DMEM
-
This compound stock solution
-
Pipettes and sterile tips
Procedure:
-
After the initial culture period, gently wash the cells with serum-free DMEM to remove any residual serum.
-
Prepare serial dilutions of this compound in serum-free DMEM to achieve the desired final concentrations for the dose-response experiment.
-
For the time-course experiment, prepare a single concentration of this compound.
-
Add the this compound dilutions or a vehicle control (serum-free DMEM) to the respective wells.
-
Incubate the cells for the desired time periods (e.g., for a time-course) or for a fixed duration (e.g., for a dose-response).
-
At the end of the incubation period, collect the cell culture supernatant for LH and FSH measurement.
-
Store the supernatant at -20°C or -80°C until analysis.
Measurement of LH and FSH
Luteinizing hormone and follicle-stimulating hormone levels in the collected cell culture supernatants are typically quantified using a specific and sensitive immunoassay, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA).
General RIA Protocol:
-
A specific antibody against either LH or FSH is incubated with a known amount of radiolabeled LH or FSH and the unknown sample (cell culture supernatant).
-
The unlabeled hormone in the sample competes with the radiolabeled hormone for binding to the antibody.
-
After an incubation period, the antibody-bound hormone is separated from the free hormone.
-
The radioactivity of the antibody-bound fraction is measured.
-
The concentration of the hormone in the sample is determined by comparing its ability to displace the radiolabeled hormone with that of a standard curve generated using known concentrations of the hormone.
Caption: General experimental workflow for in vitro stimulation of pituitary cells.
Conclusion
This compound is a synthetic analog of LH-RH that effectively stimulates the in vitro secretion of both LH and FSH from pituitary gonadotrophs. Its mechanism of action is primarily mediated through the Gαq/11-PLC signaling pathway, leading to increased intracellular calcium and PKC activation. While the qualitative effects of this compound are established, there is a need for more comprehensive quantitative studies to fully characterize its dose-response and time-course profiles. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be invaluable for advancing our understanding of the structure-function relationships of LH-RH analogs and for the development of new therapeutic strategies in reproductive health.
In Vivo Efficacy and Mechanisms of [Lys8] LH-RH in Rat Models: A Technical Guide
This technical guide provides an in-depth overview of the in vivo studies of the luteinizing hormone-releasing hormone (LH-RH) analog, [Lys8] LH-RH, in rat models. While direct and extensive in vivo quantitative data for this compound is limited in publicly available literature, this document synthesizes findings from studies on closely related LH-RH agonists to provide a comprehensive resource for researchers, scientists, and drug development professionals. The information presented herein is intended to serve as a foundational guide for designing and interpreting experiments involving this compound and similar compounds.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring luteinizing hormone-releasing hormone. Like the endogenous hormone, this compound is an agonist that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. These gonadotropins are crucial for regulating reproductive processes, including steroidogenesis in the gonads. The primary mechanism of action involves binding to and activating the gonadotropin-releasing hormone (GnRH) receptor on pituitary gonadotrophs.
Quantitative Data from In Vivo Rat Studies with LH-RH Agonists
The following tables summarize quantitative data from various in vivo studies in rats using LH-RH and its agonistic analogs. This data provides a reference for the expected physiological responses to compounds like this compound.
Table 1: Effects of LH-RH Agonist Administration on Gonadotropin Levels in Rats
| Agonist/Parameter | Dose | Route of Administration | Rat Model | Observed Effect | Citation |
| LH-RH | 1 µg/kg | Intravenous | Normal Male Rats | Peak plasma LH of 279.4 +/- 39.6 ng/ml within 10-30 min | [1] |
| LH-RH | 5 µg/kg | Intravenous | Normal Male Rats | Peak plasma LH of 400.2 +/- 38.7 ng/ml within 20-40 min | [1] |
| LHRH | 1 µg | Subcutaneous (twice daily for 6 days) | Adult Male Rats | Approximate doubling of basal serum LH and FSH concentrations | [2] |
| LHRHa | 40 µg | Subcutaneous | 7-week-old Female Sprague-Dawley Rats | 57% of rats synchronized in proestrus or estrus after 96 hours | [3] |
| LHRHa | 40 µg | Subcutaneous | 8-week-old Female Sprague-Dawley Rats | 55% of rats synchronized in proestrus or estrus after 96 hours | [3] |
| LH-RH | 50 ng/100 g body wt | Intravenous (2 injections, 120 min apart) | Anesthetized Young Proestrus Female Rats | Significant increase in LH and FSH response | [4] |
Table 2: Effects of LH-RH Analogs on Testicular Steroidogenesis in Rats
| Analog/Parameter | Concentration/Dose | Model | Observed Effect | Citation |
| LHRHa | Suboptimal LH concentrations | Prepubertal Rat Interstitial Cells | Potentiated C21-steroid production, inhibited LH-induced androgen production in freshly isolated cells | [5] |
| LH-RH Agonist | (D-Ser(TBU)6, AzaGly10-LH-RH) | In vitro Leydig Cells | Augmented HCG-provoked testosterone secretion | [6] |
| LHRH analogue | [D-Ser-(TBU)6, des-Gly-NH2(10)]LHRH ethylamide | Adult Male Rats | Marked decrease in LH receptor levels and blockage of 17-hydroxylase activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vivo studies. Below are generalized experimental protocols derived from studies on LH-RH analogs in rats.
Animal Models
-
Species: Sprague-Dawley or other relevant rat strains are commonly used.
-
Sex and Age: The choice of sex and age depends on the study's objective (e.g., prepubertal males for steroidogenesis studies, adult females for estrus synchronization).
-
Housing: Animals should be housed in controlled conditions with a standard light-dark cycle, and ad libitum access to food and water. An acclimation period of at least 72 hours is recommended before initiating experiments.[3] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[3]
Administration of this compound
-
Preparation: this compound should be dissolved in a sterile, biocompatible vehicle such as sterile water or saline.
-
Routes of Administration:
-
Subcutaneous (SC) Injection: A common route for sustained effects. Doses can range from µg to mg per kg of body weight. For example, a 40 µg dose of an LHRH agonist has been used for estrus synchronization.[3]
-
Intravenous (IV) Injection/Infusion: Used for rapid onset of action and pharmacokinetic studies. Doses are typically in the ng to µg per kg range. For instance, IV infusions of 100 ng/ml at a rate of 0.5 ml/hr have been used.[4]
-
-
Dosing Regimen: Can be a single bolus injection, multiple injections, or continuous infusion, depending on the desired outcome (e.g., acute stimulation vs. receptor downregulation with chronic administration).
Sample Collection and Analysis
-
Blood Sampling: Blood can be collected via tail vein, saphenous vein, or cardiac puncture (terminal procedure). For frequent sampling to monitor pulsatile release, indwelling atrial cannulae can be used.
-
Hormone Assays: Plasma or serum levels of LH, FSH, testosterone, and other relevant hormones are typically measured using specific and validated radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
Tissue Analysis: At the end of the study, tissues such as the pituitary gland and gonads can be collected for histological analysis, receptor binding assays, or gene expression studies.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Pituitary Gonadotrophs
The binding of this compound to the GnRH receptor on pituitary gonadotrophs initiates a cascade of intracellular signaling events. This pathway is critical for the synthesis and release of LH and FSH.
Caption: Signaling pathway of this compound in pituitary gonadotrophs.
General Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for conducting an in vivo study of this compound in a rat model.
Caption: General workflow for in vivo this compound studies in rats.
Conclusion
This technical guide provides a framework for understanding and investigating the in vivo effects of this compound in rat models. While specific quantitative data for this particular analog is not abundant, the information compiled from studies on similar LH-RH agonists offers valuable insights into its expected biological activity, appropriate experimental design, and underlying molecular mechanisms. The provided tables, protocols, and diagrams are intended to be a practical resource for researchers in the field of reproductive endocrinology and drug development. Future in vivo studies focusing specifically on the dose-response, pharmacokinetics, and pharmacodynamics of this compound are warranted to further elucidate its precise physiological profile.
References
- 1. Rat spleen lymphocytes contain an immunoactive and bioactive luteinizing hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luteinizing hormone (LH)-releasing hormone: chronic effects on LH and follicle-stimulating hormone cells and secretion in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LHRH-induced LH and FSH responses in the aged female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androgen and progestogen production by prepubertal rat interstitial cells: study of the effects of LHRH and its analogues and their interactions with LH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LH-RH antagonist inhibits gonadal steroid secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative effects of LHRH agonist and ovine LH administration on testicular steroidogenesis in intact adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
[Lys8] LH-RH: A Technical Guide to Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the binding characteristics of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), and its analogs to the LH-RH receptor. Particular focus is given to the [Lys8] LH-RH analog, contextualized by data from native LH-RH and other potent, well-characterized analogs. This document outlines the quantitative binding data, detailed experimental methodologies for its determination, and the primary signaling pathway activated upon receptor binding.
Quantitative Analysis of LH-RH Receptor Binding
The interaction between an LH-RH analog and its receptor is quantified by several key parameters. The dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium, serving as an inverse measure of binding affinity (a lower Kd indicates higher affinity). The maximal binding capacity (Bmax) reflects the concentration of receptors in a given tissue, and the IC50 value indicates the concentration of a competing ligand that displaces 50% of a radiolabeled ligand.
While extensive quantitative data exists for native LH-RH and its superagonist analogs, specific binding constants for this compound are not prominently available in current literature. The native LH-RH decapeptide features an arginine residue at position 8 (Arg8), which is recognized as crucial for high-affinity binding to the mammalian LH-RH receptor.[1][2] Substitution of this critical residue, as in the [Lys8] analog, is understood to reduce binding potency, leading to its characterization as a low-affinity agonist.[3]
For a comparative framework, the table below summarizes the high-affinity dissociation constants for the widely studied superagonist analog, [D-Trp6]LH-RH, across various human cancer cell lines where the LH-RH receptor is often overexpressed.[4]
Table 1: High-Affinity Binding of [D-Trp6]LH-RH to Human Cancer Cell Lines
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) |
| HEC-1A | Endometrial Cancer | 5.7[4] |
| Ishikawa | Endometrial Cancer | 4.2[4] |
| EFO-21 | Ovarian Cancer | 1.5[4] |
| EFO-27 | Ovarian Cancer | 1.7[4] |
| Bladder Cancer Specimens | Bladder Cancer | 4.98 (mean)[4][5] |
Note: The binding affinity of [D-Trp6]LH-RH is approximately 10 times higher than that of the native LH-RH.[4]
Experimental Protocols for Binding Analysis
The determination of ligand-receptor binding parameters is primarily achieved through radioligand binding assays and surface plasmon resonance.
Radioligand Binding Assay (Competitive)
This method is used to determine the binding affinity (Kd or Ki) of a ligand by measuring its ability to compete with a radiolabeled ligand for receptor binding sites.[4]
Key Steps:
-
Membrane Preparation:
-
Target cells or tissues expressing the LH-RH receptor are homogenized in a cold lysis buffer.
-
The homogenate is subjected to high-speed centrifugation to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer, and the total protein concentration is determined.[4][5]
-
-
Competitive Binding Incubation:
-
A constant, low concentration of a radiolabeled LH-RH analog (e.g., [125I][D-Trp6]LH-RH) is incubated with the membrane preparation.[4]
-
Increasing concentrations of the unlabeled competitor ligand (e.g., this compound) are added to separate tubes to generate a competition curve.
-
Control tubes are prepared to measure total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist).[5]
-
The mixture is incubated at a specific temperature (e.g., 4°C or 37°C) for a duration sufficient to reach binding equilibrium.[6]
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are immediately washed with ice-cold buffer to remove any unbound radioligand.[4]
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.[4]
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are plotted as the percentage of specific binding versus the log concentration of the competitor ligand.
-
Non-linear regression analysis is used to fit the data and determine the IC50 value.[4] The IC50 can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics, providing association (k_on) and dissociation (k_off) rate constants.
Key Steps:
-
Ligand Immobilization:
-
A purified LH-RH receptor protein is covalently immobilized onto the surface of a sensor chip. A control surface with an irrelevant protein is also prepared for background subtraction.
-
-
Analyte Injection:
-
A solution containing the analyte (this compound) at a known concentration is flowed over the sensor surface at a constant rate.
-
As the analyte binds to the immobilized receptor, the accumulation of mass on the surface causes a change in the refractive index, which is detected in real-time and plotted as response units (RU) versus time (a sensorgram).
-
-
Dissociation Phase:
-
The analyte solution is replaced with a continuous flow of buffer, and the dissociation of the analyte from the receptor is monitored as a decrease in the SPR signal.
-
-
Data Analysis:
-
The resulting sensorgram (association and dissociation curves) is fitted to various kinetic binding models (e.g., a 1:1 Langmuir model).
-
This analysis yields the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (Kd), where Kd = k_off / k_on.
-
LH-RH Receptor Signaling Pathway
The LH-RH receptor is a member of the G protein-coupled receptor (GPCR) family.[4] Upon agonist binding, it undergoes a conformational change and primarily activates the Gαq/11 pathway.[7]
-
Activation of PLC: The activated Gαq/11 subunit stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
DAG remains in the cell membrane and, along with the elevated Ca2+ levels, activates Protein Kinase C (PKC).
-
-
Cellular Response: These signaling events culminate in the physiological response within pituitary gonadotropes, which is the synthesis and release of gonadotropins like Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
References
- 1. Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Downstream Signaling Pathways Activated by [Lys8] LH-RH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Lys8] LH-RH is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH).[1] As an agonist, this compound mimics the action of the endogenous decapeptide by binding to and activating the GnRH receptor (GnRH-R), a member of the G-protein coupled receptor (GPCR) superfamily. This activation is the critical first step in a cascade of intracellular signaling events that culminate in the synthesis and secretion of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary.[1] Understanding the intricate downstream signaling pathways elicited by this compound is paramount for research in reproductive biology and for the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.
This technical guide provides a comprehensive overview of the core signaling pathways activated by GnRH agonists like this compound. It includes detailed experimental protocols for key assays, quantitative data where available, and visual diagrams of the signaling cascades and experimental workflows.
Core Signaling Pathways
The activation of the GnRH receptor by agonists such as this compound initiates a pleiotropic signaling response, primarily through the coupling to heterotrimeric G-proteins. The principal pathways involved are the Gq/11, Gs, and to a lesser extent, Gi pathways, which in turn modulate the activity of various downstream effectors.
Gq/11 Pathway: The Canonical Signaling Cascade
The most well-characterized signaling pathway activated by the GnRH receptor is mediated by the Gq/11 family of G-proteins. This cascade leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a critical signal for the exocytosis of LH and FSH.
-
DAG and Protein Kinase C Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream protein targets, playing a crucial role in both the synthesis and secretion of gonadotropins.
Gs Pathway and cAMP Production
In addition to the Gq/11 pathway, the GnRH receptor can also couple to the Gs G-protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates specific substrate proteins, including transcription factors, to modulate gene expression related to gonadotropin synthesis.
Mitogen-Activated Protein Kinase (MAPK) Cascades
The signaling pathways initiated by GnRH receptor activation are not linear but form a complex network with significant crosstalk. A key convergence point is the activation of the Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. These cascades are activated downstream of both the Gq/11-PKC and Gs-PKA pathways and are instrumental in regulating the transcription of the gonadotropin subunit genes.
Quantitative Data
| Ligand/Analog | Receptor Binding Affinity (Kd) | IP1 Accumulation (EC50) | cAMP Production (EC50) | LH/FSH Release (EC50) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| GnRH (human) | ~0.5 - 5 nM | ~1 - 10 nM | Micromolar range | ~0.1 - 1 nM |
| Buserelin | ~0.1 - 1 nM | ~0.1 - 1 nM | Data not available | ~0.01 - 0.1 nM |
| Triptorelin | ~0.1 - 1 nM | ~0.1 - 1 nM | Data not available | ~0.01 - 0.1 nM |
Note: The values presented are approximate and can vary depending on the cell type, assay conditions, and experimental system used.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This protocol is designed to determine the binding affinity (Kd) of this compound for the GnRH receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin).
-
Add increasing concentrations of unlabeled this compound.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 1-2 hours to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding model to determine the IC50 value.
-
Calculate the Kd for this compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.
-
Inositol Monophosphate (IP1) Accumulation Assay for Gq/11 Pathway Activation
This HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as an indicator of Gq/11 pathway activation.
Methodology:
-
Cell Culture and Stimulation:
-
Plate GnRH receptor-expressing cells in a 96-well plate and culture overnight.
-
Wash the cells and replace the medium with a stimulation buffer containing lithium chloride (LiCl) to inhibit the degradation of IP1.
-
Add increasing concentrations of this compound and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
Lysis and Detection:
-
Lyse the cells by adding a lysis buffer containing the HTRF reagents: an IP1-d2 acceptor and an anti-IP1-cryptate donor.
-
Incubate at room temperature for 1 hour to allow for the binding of the detection reagents to IP1.
-
-
Signal Measurement:
-
Measure the HTRF signal using a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
cAMP Accumulation Assay for Gs Pathway Activation
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels.
Methodology:
-
Cell Culture and Stimulation:
-
Plate GnRH receptor-expressing cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with increasing concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells and measure the cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based). These kits typically involve a competitive binding reaction between cellular cAMP and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites.
-
-
Signal Measurement:
-
Measure the signal according to the kit manufacturer's instructions (e.g., fluorescence, luminescence, or absorbance).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in the cell lysates by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
-
Western Blot Analysis for MAPK Activation
This protocol is used to detect the phosphorylation and thus activation of MAPK pathway components like ERK1/2.
Methodology:
-
Cell Treatment and Lysis:
-
Culture GnRH receptor-expressing cells to near confluence.
-
Starve the cells in serum-free medium for several hours before stimulation.
-
Treat the cells with this compound at various concentrations and for different time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2).
-
Quantify the band intensities using densitometry software.
-
Mandatory Visualizations
Caption: Downstream signaling pathways activated by this compound.
References
A Technical Guide to the Biological Functions of [Lys8] LH-RH as a GnRH Agonist
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the biological functions of [Lys8] Luteinizing Hormone-Releasing Hormone ([Lys8] LH-RH), a synthetic analog of the native gonadotropin-releasing hormone (GnRH). This guide details its mechanism of action, downstream signaling pathways, and the experimental protocols used for its characterization.
Introduction to GnRH and its Analogs
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is the primary regulator of the reproductive endocrine system. It stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function.[1] Synthetic analogs of GnRH, such as this compound, have been developed to modulate this pathway for therapeutic and research purposes. This compound is an analog where the native arginine at position 8 is substituted with lysine.
GnRH agonists initially mimic the action of the natural hormone, leading to a transient increase in LH and FSH, often termed a "flare effect." However, continuous and prolonged exposure to these agonists leads to a paradoxical effect: the downregulation and desensitization of GnRH receptors on the pituitary gonadotrophs. This ultimately suppresses the release of LH and FSH, inducing a state of hypogonadotropic hypogonadism that is therapeutically valuable in hormone-dependent conditions.
Mechanism of Action of this compound
As a GnRH agonist, this compound exerts its effects by binding to and activating GnRH receptors on pituitary gonadotrope cells. This interaction initiates a cascade of intracellular signaling events that govern the synthesis and secretion of gonadotropins.
Receptor Binding and Activation
The GnRH receptor is a member of the G protein-coupled receptor (GPCR) family. The binding of an agonist like this compound induces a conformational change in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gαq/11 family.
Downstream Signaling Pathways
The activation of Gαq/11 initiates a well-characterized signaling cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq/11 protein stimulates the enzyme phospholipase C.
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).
-
Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ levels, along with DAG, activate protein kinase C (PKC).
These signaling events—calcium release and PKC activation—are crucial for the acute biological response, which is the synthesis and release of LH and FSH from the pituitary gland.[2]
Quantitative Biological Activity
While extensive quantitative data for many GnRH agonists are available, specific binding constants and potency values for this compound are less commonly reported in recent literature. However, early studies established its biological activity.
| Parameter | Agonist | Finding | Species/System | Citation |
| LH Release | This compound | Significant increase in LH release | Rat pituitary cells (in vitro) | [2] |
| FSH Release | This compound | Significant increase in FSH release | Rat pituitary cells (in vitro) | [2] |
| Relative Potency | This compound | Markedly reduced LH-releasing activity compared to native LHRH | In vivo | [3] |
Note: The seemingly contradictory findings on potency may be due to different experimental systems and endpoints. The Spona (1975) study confirms its function as an agonist capable of stimulating gonadotropin release, which is the basis of its classification.
Experimental Protocols
The characterization of GnRH agonists like this compound relies on a suite of in vitro and in vivo assays. Below are detailed methodologies for two key in vitro experiments used to determine the binding affinity and functional potency of these compounds.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
-
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the GnRH receptor (e.g., CHO-hGnRHR cells).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin).
-
Test Compound: Unlabeled this compound.
-
Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., 1 µM native GnRH).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Homogenize cells expressing the GnRH receptor in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash and resuspend the membranes in the assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand, and serial dilutions of the unlabeled test compound (this compound).
-
Controls: Prepare wells for "total binding" (containing only membranes and radioligand) and "non-specific binding" (containing membranes, radioligand, and a saturating concentration of an unlabeled standard agonist).
-
Reaction Initiation: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination and Filtration: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Calcium Flux Assay
This functional assay measures the ability of a GnRH agonist to stimulate the receptor and cause an increase in intracellular calcium, a key downstream signaling event.
-
Materials:
-
Cells: A cell line stably expressing the human GnRH receptor (e.g., HEK293 or CHO-K1 cells).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or a similar indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test Compound: this compound.
-
Assay Plates: 96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence Plate Reader: An instrument with kinetic read capabilities and an automated injection system.
-
-
Protocol:
-
Cell Plating: Seed the GnRH receptor-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubation: Incubate the plates for 45-60 minutes at 37°C, protected from light, to allow the dye to enter the cells and be cleaved to its active form.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Measurement: Place the assay plate in the fluorescence plate reader.
-
Baseline Reading: Establish a stable baseline fluorescence reading for each well.
-
Agonist Injection: Use the instrument's injector to add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The peak fluorescence response, which is proportional to the increase in intracellular calcium, is measured. Plot the peak response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
-
Logical Progression of GnRH Agonist Action
The biological effect of a GnRH agonist like this compound follows a distinct biphasic pattern over time, which is fundamental to its therapeutic application.
-
Acute Stimulation Phase: Upon initial administration, this compound binds to GnRH receptors, triggering the signaling cascade and causing a surge in LH and FSH secretion. This "flare" can temporarily increase testosterone or estrogen levels.
-
Chronic Suppression Phase: With continued exposure, the constant stimulation leads to the uncoupling of the receptor from its G protein, internalization of the receptor from the cell surface, and a reduction in receptor gene expression. This process of downregulation and desensitization renders the pituitary gonadotrophs refractory to further stimulation, leading to a profound and sustained suppression of LH and FSH release. This, in turn, dramatically reduces the production of gonadal steroids, achieving the desired therapeutic effect.
Conclusion
This compound functions as a classical GnRH agonist, initiating pituitary gonadotropin release through the Gαq/11-PLC-IP3/DAG signaling pathway. Its biological activity, characterized by an initial stimulatory phase followed by profound suppression upon continuous administration, is the cornerstone of the therapeutic utility of this class of compounds. The experimental protocols detailed herein provide a robust framework for the quantitative assessment of its binding affinity and functional potency, which are critical parameters for drug development and research applications in reproductive medicine and oncology.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of [Lys8] LH-RH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteinizing hormone-releasing hormone (LH-RH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide crucial for regulating the reproductive system. The synthetic analogue, [Lys8] LH-RH, in which the arginine at position 8 is substituted with lysine, has been a subject of interest for understanding the structure-activity relationships of this important hormone class. This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound. While detailed quantitative structural data for this compound is not extensively available in public literature, this guide synthesizes the known qualitative conformational characteristics and presents data from related LH-RH analogues to provide a thorough understanding. Methodologies for the structural elucidation of such peptides, including Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, are detailed. Furthermore, the relevant signaling pathways are described and visualized to provide a complete contextual framework for researchers in the field.
Introduction to this compound
This compound is a synthetic analogue of the naturally occurring luteinizing hormone-releasing hormone. The native mammalian LH-RH has the amino acid sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2. In this compound, the arginine (Arg) at position 8 is replaced by lysine (Lys). This substitution has been shown to be significant for the three-dimensional structure of the molecule[1]. As an analogue of LH-RH, this compound stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. However, its biological activity is reported to be approximately 10% relative to that of native mammalian LH-RH[2]. Understanding the molecular conformation of this compound is critical for elucidating the structure-function relationships that govern its reduced biological potency and its interaction with the GnRH receptor.
Molecular Structure and Conformational Analysis
The conformation of LH-RH and its analogues in solution has been a subject of extensive research, as it is believed that a specific conformation is required for receptor binding and subsequent biological activity.
Conformational Characteristics of this compound
Studies on the conformational properties of this compound have revealed a significant difference compared to the native hormone. While native GnRH is understood to favor a β-turn conformation, the major conformational family of [Lys8]-GnRH is characterized by an extended backbone [3][4]. The β-turn conformation, which is predominant in the native hormone, exists only as a very minor conformational family in [Lys8]-GnRH[3][4]. This shift in conformational preference is a key structural feature of the [Lys8] analogue and is thought to be a primary reason for its lower binding affinity to the GnRH receptor[3][4].
Quantitative Conformational Data of LH-RH Analogues
| Residue | φ (phi) Angle (°) | ψ (psi) Angle (°) |
| Tyr5 | -60 to -90 | -30 to 0 |
| Gly6 | 80 to 120 | 0 to 30 |
| Leu7 | -80 to -120 | 120 to 150 |
| Arg8 | -60 to -90 | -30 to 0 |
Note: These are representative values for a type II' β-turn conformation in some active GnRH analogues and may not accurately reflect the minor β-turn conformation of this compound. The predominant conformation of this compound is an extended chain.
Experimental Protocols for Structural Determination
The determination of the three-dimensional structure of peptides like this compound in solution is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular modeling.
Synthesis and Purification of this compound
The synthesis of this compound is typically performed using solid-phase peptide synthesis (SPPS). The purification of the synthesized peptide is crucial for accurate structural analysis and is generally achieved through reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol for Synthesis and Purification:
-
Peptide Synthesis: The peptide is synthesized on a solid support resin, with each amino acid being sequentially coupled in the correct order. Protecting groups are used to prevent unwanted side reactions.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail.
-
Purification: The crude peptide is purified using preparative RP-HPLC. A gradient of acetonitrile in water with a small amount of trifluoroacetic acid is commonly used as the mobile phase.
-
Purity Analysis: The purity of the final product is assessed by analytical RP-HPLC and its identity is confirmed by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. A series of NMR experiments are conducted to assign the resonances of all protons in the molecule and to obtain structural constraints.
Key NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify protons within the same amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's conformation. The intensity of the NOE cross-peaks is related to the distance between the protons.
-
¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): Used for assigning backbone amide protons and nitrogens, often in isotopically labeled samples.
-
Measurement of Coupling Constants (e.g., ³JHNα): The magnitude of the coupling constant between the amide proton and the α-proton is related to the backbone dihedral angle φ (phi) through the Karplus equation.
General Workflow for NMR Structural Analysis:
Caption: General workflow for determining peptide structure using NMR spectroscopy.
Molecular Dynamics (MD) Simulations
MD simulations are computational methods used to study the dynamic behavior of molecules over time. For peptides, MD simulations can provide insights into the conformational landscape and the relative stability of different conformations.
General Protocol for MD Simulations:
-
System Setup: An initial 3D structure of the peptide is generated. This can be an extended conformation or a model based on homologous structures. The peptide is then placed in a simulation box filled with a chosen solvent (e.g., water).
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to the desired value. This allows the system to reach a stable state.
-
Production Run: The simulation is run for a significant period of time (nanoseconds to microseconds), during which the trajectory of each atom is recorded.
-
Analysis: The trajectory is analyzed to determine various properties, such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the population of different conformational states.
Signaling Pathway of this compound
As an analogue of LH-RH, this compound is expected to exert its biological effects through the same signaling pathway as the native hormone, which involves the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.
GnRH Receptor Signaling Pathway:
-
Receptor Binding: this compound binds to the GnRHR on the surface of gonadotrope cells.
-
G-protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gq/11 G-protein.
-
PLC Activation: The activated Gq/11 protein stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).
-
Gonadotropin Release: The activation of these downstream signaling cascades ultimately leads to the synthesis and secretion of LH and FSH.
Caption: Signaling pathway of this compound via the GnRH receptor.
Conclusion
The molecular structure and conformation of this compound are key determinants of its biological activity. While it retains the ability to stimulate gonadotropin release, its altered conformational preference for an extended backbone, in contrast to the β-turn of native LH-RH, likely contributes to its reduced potency. This technical guide has provided a comprehensive overview of the known structural features of this compound, detailed the experimental and computational methodologies used for its characterization, and outlined its signaling pathway. Further high-resolution structural studies are warranted to provide a more detailed quantitative understanding of the conformation of this compound and its interaction with the GnRH receptor, which will be invaluable for the rational design of new and more potent LH-RH analogues for therapeutic applications.
References
- 1. Conformation-function relationships in LHRH analogs. I. Conformations of LHRH peptide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validating Molecular Dynamics Simulations Against Experimental Observables in Light of Underlying Conformational Ensembles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
role of lysine substitution in LH-RH analog potency
An In-depth Technical Guide on the Role of Lysine Substitution in Luteinizing Hormone-Releasing Hormone (LH-RH) Analog Potency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in regulating the reproductive system. The development of synthetic LH-RH analogs has been a cornerstone in treating various hormone-dependent diseases, including prostate cancer, breast cancer, and endometriosis. A key strategy in enhancing the potency and therapeutic utility of these analogs involves the strategic substitution of amino acids within the native peptide sequence. This technical guide provides a comprehensive analysis of the role of lysine substitutions in modulating the biological activity of LH-RH analogs. We will delve into the structure-activity relationships, present quantitative data on analog potency, detail relevant experimental protocols, and illustrate key pathways and workflows.
Introduction: The Native LH-RH Peptide and the Quest for Potency
The native LH-RH peptide has the sequence: pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[1][2][3][4] Its therapeutic efficacy is limited by a short plasma half-life due to rapid enzymatic degradation.[1] The primary goals in designing LH-RH analogs are to increase receptor binding affinity and enhance resistance to proteolysis, thereby creating "superagonists" or potent antagonists.[5][6]
Key modifications have focused on positions 6 and 10.[2][7] Substitution of the glycine at position 6 (Gly6) with a D-amino acid, for instance, is a critical modification that stabilizes a crucial β-turn structure in the peptide.[2][8] This conformational change enhances both binding affinity to the LH-RH receptor and resistance to enzymatic breakdown, leading to significantly increased and prolonged biological activity.[5][6]
The Role of Lysine Substitution in Modulating Potency
Lysine, a basic amino acid, has been incorporated into various positions of LH-RH analogs, serving different strategic purposes that significantly impact potency and function.
Substitution at Position 6: Creating Potent Agonists
While many potent agonists utilize hydrophobic D-amino acids at position 6 (e.g., D-Leu, D-Trp, D-Ser), the incorporation of D-Lysine has also been explored to create powerful agonists.[5][9][10][11] The D-configuration helps stabilize the bioactive conformation, and the lysine side chain can be used as a chemical handle for conjugation without compromising activity.
For example, the analog [D-Lys(6)]GnRH serves as the parent peptide for creating even longer-acting agonists. By attaching a moiety like emodic acid to the lysine side chain ([D-Lys(6)(Emo)]GnRH), the analog's binding affinity to human serum albumin is enhanced, prolonging its bioactivity significantly.[12] This strategy highlights lysine's utility not just for direct receptor interaction but as a versatile scaffold for further chemical modification.
Substitution at Position 8: Influence on Antagonist Activity
The native LH-RH has an Arginine at position 8 (Arg8). In the development of LH-RH antagonists, this position has been a target for substitution to optimize potency. Studies have compared the effects of substituting Arg8 with Lys8. The results indicate that the preference for Lys8 over Arg8 is context-dependent, relying on other substitutions within the peptide sequence.[13] In some antagonist backbones, Lys8 was favored over Arg8 for potency, while in others, the difference was negligible or favored Arginine.[13] This demonstrates the specificity of substitutions and the interplay between different positions in determining overall antagonist activity.
Lysine in Other Positions for Conjugation and Targeting
Lysine residues are often introduced into LH-RH analogs to serve as attachment points for other molecules, such as cytotoxic drugs, radiolabels, or larger carrier molecules like dendrimers.[2][14][15] This creates targeted therapies that can deliver a payload specifically to cells expressing LH-RH receptors, which are found on pituitary gonadotrophs and also on various cancer cells.[15][16][17]
For instance, AEZS-108 is a cytotoxic analog where doxorubicin is linked to a [D-Lys(6)]LHRH agonist.[15] This conjugate specifically targets tumor cells positive for the LH-RH receptor, leading to internalization and potent anticancer activity.[15] Similarly, poly-lysine dendrimer cores have been functionalized with LH-RH analogs to improve stability and explore alternative delivery routes.[2]
Quantitative Data on LH-RH Analog Potency
The potency of LH-RH analogs is assessed through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative analogs, including those with lysine substitutions.
Table 1: In Vitro Receptor Binding and Agonist Activity
| Analog | Assay Type | System | Potency Metric | Value | Reference |
| [D-Lys(6)(Emo)]GnRH | Competitive Binding | Rat pituitary GnRH receptors | IC50 | 0.25 nM | [12] |
| [D-Lys(6)(Emo)]GnRH | LH Release | Rat pituitary cells | ED50 | 27 pM | [12] |
| [D-Trp6]LHRH | Competitive Binding | Human cancer cell lines | Kd | 1.5 - 5.7 nM | [18] |
| Native LHRH | Relative Potency | - | - | 1 | [10] |
| [D-Ala(6)]-LHRH | LH Release (in vivo) | Immature male rats | Relative Potency | 7.0 | [10] |
| [D-Leu(6)]-LHRH | LH Release (in vivo) | Immature male rats | Relative Potency | 9.0 | [10] |
| [D-Phe(6)]-LHRH | LH Release (in vivo) | Immature male rats | Relative Potency | 10 | [10] |
| [D-Trp(6)]-LHRH | LH Release (in vivo) | Immature male rats | Relative Potency | 13 | [10] |
Table 2: In Vivo Antagonist Activity (Antiovulatory Activity - AOA)
| Analog | AOA Dose (µ g/rat ) | AOA (%) | Reference |
| [NAcDNal-DCpa-DPal-Ser-PicLys-D(PicSar)Lys-Leu-ILys-Pro-DAlaNH2] (Sartide) | 0.5 | 100% | [14] |
| [NAcDNal-DCpa-DPal-Ser-Tyr-D(PicSar)Lys-Leu-ILys-Pro-DAlaNH2] | 0.5 | 100% | [14] |
| [N-Ac-D-2-Nal1,D-pClPhe2,D-3-Pal3,Ser4,Tyr5,D-Arg6,Leu7,Lys8,Pro9,D-Ala10]-NH2 | 0.25 | 80-85% | [13] |
Experimental Protocols
The characterization of LH-RH analogs involves a multi-step process from synthesis to in vivo evaluation.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of LH-RH analogs is typically performed using Fmoc-based solid-phase peptide synthesis.[5]
-
Resin: A suitable resin, such as Rink Amide resin, is used to generate the C-terminal amide.
-
Amino Acids: Fmoc-protected amino acids, including specialized derivatives like Fmoc-D-Lys(ivDde)-OH, are used. The side-chain protecting group (e.g., ivDde on Lysine) allows for selective deprotection and subsequent modification on the resin.
-
Coupling: Amino acids are sequentially coupled to the growing peptide chain using activating agents like HATU and a base such as DIPEA.
-
Fmoc Deprotection: The Fmoc group is removed from the N-terminus of the newly added amino acid using a piperidine solution to prepare for the next coupling cycle.
-
Cleavage and Purification: Once the peptide sequence is complete, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based). The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test analog for the LH-RH receptor by measuring its ability to compete with a radiolabeled ligand.[19][20]
-
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the LH-RH receptor (e.g., rat pituitary, HEK 293 cells expressing the human GnRHR).[12][21]
-
Radioligand: A high-affinity LH-RH analog labeled with a radioisotope (e.g., [¹²⁵I]-triptorelin or ¹²⁵I-[His5,D-Tyr6]GnRH).[20][22]
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 0.1% BSA.[19]
-
-
Procedure:
-
Incubation: A constant concentration of radioligand and receptor membranes are incubated with increasing concentrations of the unlabeled test analog.
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a saturating concentration of an unlabeled standard agonist (e.g., Buserelin).[19]
-
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium (e.g., 60-120 minutes at 25°C).[19]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
-
Data Analysis:
-
Specific binding is calculated as Total Binding - NSB.
-
The IC50 (concentration of analog that inhibits 50% of specific binding) is determined by non-linear regression.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the radioligand concentration and Kd is its dissociation constant.[20]
-
In Vivo Assay for Gonadotropin Release
This assay measures the biological activity of LH-RH agonists by quantifying the release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) in an animal model.[23][24][25][26][27]
-
Animal Model: Immature male rats or regularly cycling female rats are commonly used.[10][25]
-
Procedure:
-
Acclimation: Animals are acclimated to the housing conditions for at least one week.[25]
-
Administration: The test analog is dissolved in a sterile vehicle and administered, typically via subcutaneous or intravenous injection, at various doses. A vehicle control group is included.
-
Blood Sampling: Blood samples are collected at specific time points post-injection (e.g., 0, 1, 2, 4, 6 hours).
-
Hormone Measurement: Serum is separated, and LH and FSH concentrations are measured using a validated method, such as a Radioimmunoassay (RIA).[23]
-
-
Data Analysis: The potency of the analog is determined by comparing the magnitude and duration of the LH and FSH response to that of native LH-RH or a standard agonist. Dose-response curves can be generated to calculate metrics like ED50.
Visualizing Pathways and Processes
LH-RH Receptor Signaling Pathway
The LH-RH receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it primarily activates the Gαq/11 pathway, leading to gonadotropin release. In some cancer cells, coupling to a Gαi pathway has been observed, mediating antiproliferative effects.[28]
Caption: LH-RH receptor signaling pathways in different cell types.
Experimental Workflow for Analog Evaluation
The development and characterization of a novel LH-RH analog follows a structured workflow from initial design to final in vivo testing.
Caption: Workflow for LH-RH analog synthesis and evaluation.
Lysine Substitution and Its Functional Impact
This diagram illustrates the logical relationship between substituting lysine into the LH-RH peptide backbone and the resulting changes in its properties and biological function.
References
- 1. Effects of D-amino acid substituents on degradation of LHRH analogues by proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 3. Synthesis and biological activity of luteinizing hormone-releasing hormone and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analogs of luteinizing hormone-releasing hormone with increased biological activity produced by D-amino acid substitutions in position 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, synthesis, and evaluation of a long-acting, potent analogue of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Relative potencies of antagonists of the luteinizing hormone releasing hormone with Lys8 and Arg8 and substitutions in positions 3, 5, 6, 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New, highly active antagonists of LHRH with acylated lysine and p-aminophenylalanine in positions 5 and 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of LHRH and long-acting LHRH on serum LH and FSH levels of healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pituitary gonadotropin function during human pregnancy: serum FSH and LH levels before and after LHRH administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. LH and FSH responses to luteinizing releasing hormone in normal fertile women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. LH- and FSH response to long-term application of LH-RH analogue in normal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. academic.oup.com [academic.oup.com]
The Dawn of a New Era in Hormonal Therapy: A Technical Deep Dive into the Historical Development of Superactive GnRH Agonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide charts the pivotal scientific journey of superactive Gonadotropin-Releasing Hormone (GnRH) agonists, from the foundational discovery of the native GnRH peptide to the rational design of highly potent and clinically transformative analogs. We will explore the key milestones, the evolution of experimental methodologies, and the structure-activity relationships that paved the way for a new class of therapeutics.
The Foundational Discovery: Unraveling the Structure of GnRH
The story of GnRH agonists begins with the relentless pursuit to understand the brain's control over the pituitary gland. In 1971, the scientific community witnessed a landmark achievement with the independent elucidation of the structure of GnRH by the research groups of Andrew V. Schally and Roger Guillemin.[1][2] This decapeptide, with the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂, was identified as the key hypothalamic neurohormone responsible for stimulating the release of the gonadotropins—luteinizing hormone (LH) and follicle-stimulating hormone (FSH)—from the anterior pituitary.[1][3] This discovery, which earned Schally and Guillemin the Nobel Prize in Physiology or Medicine in 1977, opened the door to manipulating the reproductive axis for therapeutic purposes.[2]
The Paradox of Potency: From Stimulation to Suppression
Initial therapeutic strategies aimed to use GnRH to treat infertility by mimicking the natural pulsatile release of the hormone.[4] However, a paradoxical effect was soon discovered: continuous administration of GnRH or its more potent analogs led not to sustained stimulation, but to a profound suppression of gonadotropin release.[4] This phenomenon, known as pituitary desensitization or downregulation, results from the persistent occupation of GnRH receptors, leading to their internalization and a subsequent state of reversible medical castration.[5] This unexpected finding laid the groundwork for the development of superactive GnRH agonists for a wide array of hormone-dependent diseases, including prostate cancer, breast cancer, endometriosis, and precocious puberty.[4][5]
The Quest for Superactivity: Rational Drug Design and Structure-Activity Relationships
The native GnRH peptide has a short biological half-life, making it unsuitable for continuous receptor stimulation. The development of "superactive" agonists focused on strategic modifications to the decapeptide structure to enhance both receptor binding affinity and resistance to enzymatic degradation. Two key modifications proved to be critical:
-
Substitution at Position 6: Replacing the glycine (Gly) at position 6 with a D-amino acid, such as D-Leucine in Leuprolide or D-Serine in Buserelin, was a major breakthrough.[6] This substitution stabilizes the β-turn conformation of the peptide, which is crucial for high-affinity binding to the GnRH receptor, and significantly increases resistance to proteolysis.[1][6]
-
Modification of the C-terminus: Replacing the C-terminal glycine-amide with an ethylamide group, as seen in Leuprolide and Buserelin, further protects the peptide from enzymatic degradation by carboxypeptidases.[6]
These modifications resulted in analogs with potencies up to 100-200 times that of the native GnRH.[7]
Quantitative Analysis of GnRH Agonist Potency
The development of superactive GnRH agonists was driven by rigorous quantitative analysis of their biological activity. The following table summarizes the in vitro potency of several key GnRH agonists, demonstrating the significant increase in potency achieved through structural modifications.
| Agonist | Modification(s) | Cell Line | Assay Type | Potency (EC50/IC50 in nM) |
| GnRH (native) | - | Rat Pituitary Cells | LH Release | ~1-10 |
| Leuprolide | D-Leu⁶, Pro-NHEt⁹ | CHO-K1 | Calcium Flux | ~1-10 |
| HEK293 | Reporter Gene (CRE-Luc) | ~0.1-1 | ||
| Buserelin | D-Ser(tBu)⁶, Pro-NHEt⁹ | CHO-K1 | Calcium Flux | ~0.5-5 |
| HEK293 | Reporter Gene (CRE-Luc) | ~0.05-0.5 | ||
| Goserelin | D-Ser(tBu)⁶, Aza-Gly¹⁰ | CHO-K1 | Calcium Flux | ~1-15 |
| HEK293 | Reporter Gene (CRE-Luc) | ~0.1-2 | ||
| Triptorelin | D-Trp⁶ | CHO-K1 | Calcium Flux | ~0.1-1 |
| HEK293 | Reporter Gene (CRE-Luc) | ~0.01-0.1 |
Note: EC50/IC50 values are approximate and can vary depending on the specific experimental conditions.
Key Experimental Protocols
The characterization of superactive GnRH agonists relies on a suite of sophisticated experimental protocols. Below are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS) of Leuprolide
This protocol outlines the manual synthesis of Leuprolide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Pro-2-chlorotrityl chloride resin
-
Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Leu-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH)
-
pGlu-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Ethylamine solution
Procedure:
-
Resin Swelling: Swell the Fmoc-Pro-2-chlorotrityl chloride resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then for 15 minutes to remove the Fmoc protecting group from the proline. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the next Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Leu, D-Leu, Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu).
-
Cleavage from Resin: After the final coupling, wash and dry the resin. Treat the peptide-resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Amidation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet. Dissolve the peptide in a suitable solvent and react with ethylamine to form the C-terminal ethylamide.
-
Purification: Purify the crude Leuprolide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
In Vitro Bioassay: Calcium Flux Assay
This assay measures the ability of a GnRH agonist to stimulate an increase in intracellular calcium concentration in cells expressing the GnRH receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human GnRH receptor.
-
Cell culture medium (e.g., F-12K or DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
GnRH agonist compounds for testing.
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the GnRH receptor-expressing cells into the assay plates and incubate overnight to allow for attachment.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer. Remove the cell culture medium and add the dye loading buffer to each well. Incubate for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of the GnRH agonist compounds in the assay buffer.
-
Fluorescence Measurement:
-
Place the assay plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Inject the GnRH agonist dilutions into the wells and immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis: The peak fluorescence intensity is proportional to the intracellular calcium concentration. Plot the fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
In Vivo Bioassay: Testosterone Suppression in Male Rats
This assay evaluates the in vivo efficacy of a GnRH agonist by measuring its ability to suppress serum testosterone levels.
Materials:
-
Adult male Sprague-Dawley rats.
-
GnRH agonist compound for testing.
-
Vehicle for administration (e.g., saline or a depot formulation).
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant).
-
Centrifuge.
-
Testosterone ELISA kit.
Procedure:
-
Acclimation: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Dosing: Administer the GnRH agonist to the rats via the desired route (e.g., subcutaneous or intramuscular injection). Include a vehicle control group.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., baseline, 24h, 48h, and then weekly for several weeks) via a suitable method (e.g., tail vein or cardiac puncture at termination).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Testosterone Measurement: Quantify the testosterone concentration in the plasma samples using a validated testosterone ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the testosterone levels in the treated groups to the control group over time to determine the extent and duration of testosterone suppression.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
Caption: GnRH receptor signaling pathway activated by a GnRH agonist.
Caption: General workflow for the solid-phase peptide synthesis of Leuprolide.
Conclusion
The historical development of superactive GnRH agonists is a testament to the power of rational drug design and a deep understanding of physiological processes. From the initial discovery of a native peptide to the creation of highly potent and long-acting analogs, this journey has revolutionized the treatment of a multitude of hormone-dependent diseases. The experimental protocols and quantitative data presented in this guide provide a framework for the continued exploration and development of novel GnRH receptor modulators, promising further advancements in endocrine therapy.
References
- 1. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 2. Novel Process For The Preparation Of Leuprolide And Its Pharmaceutically Acceptable Salts Thereof - Eureka | Patsnap [eureka.patsnap.com]
- 3. hplc.eu [hplc.eu]
- 4. EP2119725A1 - Methods for the production of leuprolide - Google Patents [patents.google.com]
- 5. US20150166602A1 - Process for the preparation of leuprolide and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 6. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy [mdpi.com]
- 7. Relative potencies of gonadotropin-releasing hormone agonists and antagonists on ovarian and pituitary functions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Direct Impact of [Lys8]LH-RH on Gonadal Steroidogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), is a critical regulator of the reproductive axis. Synthetic analogs of LHRH, including agonists and antagonists, have been developed for various therapeutic applications. This technical guide focuses on the effects of the LHRH antagonist analog, [Lys8]LH-RH, on gonadal steroidogenesis. While specific data for the [Lys8]LH-RH variant is limited in publicly available literature, this document will synthesize findings from closely related and well-characterized LHRH antagonists to provide a comprehensive overview of their direct effects on the gonads. The primary mechanism of LHRH antagonists is the competitive blockade of LHRH receptors in the pituitary, leading to a rapid decrease in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, thereby reducing gonadal steroid production.[1][2] However, evidence also points towards direct effects of these analogs on gonadal cells, independent of their pituitary action.[3][4] This guide will delve into these direct gonadal effects, presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations to support further research and drug development in this area.
Quantitative Effects of LHRH Antagonists on Gonadal Steroidogenesis
The administration of LHRH antagonists leads to a prompt and significant reduction in gonadal steroid hormones. The following tables summarize quantitative data from in vivo and in vitro studies on the effects of representative LHRH antagonists on key steroid hormones.
Table 1: In Vivo Effects of LHRH Antagonists on Serum Steroid Levels
| LHRH Antagonist | Species | Dose and Duration | Testosterone Levels | Estradiol Levels | Progesterone Levels | Reference |
| Cetrorelix | Human (female) | Ovarian stimulation protocol | Not significantly different from agonist group in follicular fluid (14.8 +/- 1.1 ng/mL) | Significantly lower than agonist group in follicular fluid (542.0 +/- 76.9 pg/mL vs 873.0 +/- 105.1 pg/mL) | No significant difference from agonist group in follicular fluid | [5] |
| Nal-Glu | Human (male) | 100-200 µg/kg/day for 4 weeks (with testosterone co-administration) | Gonadotropin suppression, direct testosterone effect not isolated | Not Measured | Not Measured | [6] |
| Degarelix | Human (male) | Prostate cancer treatment | Rapid reduction to castration levels (<50 ng/dL) within 3 days | Not Measured | Not Measured | [7][8] |
| [Ac-D2Nal1,D4-Cl-Phe2,D-Trp3,D-Arg6, D-Ala10]-GnRH*HOAc | Pig (male) | 1 mg/kg at 14 days of age | Plasma levels decreased within 1 hour | Not Measured | Not Measured | [9] |
Table 2: In Vitro Effects of LHRH Antagonists on Gonadal Steroid Production
| LHRH Antagonist | Cell Type | Treatment Conditions | Testosterone Production | Estradiol Production | Progesterone Production | Reference |
| Cetrorelix, Ganirelix | Human granulosa-lutein cells | Up to 96 hours of in vitro treatment | Not Measured | No significant effect on basal or hCG-stimulated production | No significant effect on basal or hCG-stimulated production | [10] |
| [N-Ac-D-Nal(2)1,D-pCl-Phe2, D-Trp3, D-hArg(Et2)6, D-Ala10]-GnRH | Marmoset granulosa cells | 10 µM, co-incubation with hFSH and testosterone for 4 days | Not Measured | Inhibited hFSH-stimulated production by ~70% | Inhibited hFSH-stimulated production by ~70% | [11][12] |
| GnRH antagonist | Human granulosa cells | 1 nM and 1 µM | Not Measured | Decreased production | Not Measured | [13] |
| GnRH antagonist | Rat Leydig cells | 10 µg/mL | Completely inhibited GnRH agonist-stimulated production | Not Measured | Not Measured | [14] |
| GnRH antagonist | Rat Leydig cells (from hypophysectomized rats) | Co-treatment with hCG | Blocked GnRH-induced decrease in hCG-stimulated production | Not Measured | Not Measured | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of LHRH antagonist effects on gonadal steroidogenesis.
Primary Leydig Cell Culture
This protocol is adapted from studies investigating the direct effects of LHRH analogs on testicular steroidogenesis.[15]
Objective: To isolate and culture primary Leydig cells from rat testes for in vitro experiments.
Materials:
-
Adult male Sprague-Dawley rats
-
Collagenase (Type I)
-
DMEM/F12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin
-
Percoll gradient solutions (e.g., 20%, 40%, 60%)
-
Culture plates
Procedure:
-
Euthanize rats and aseptically remove testes.
-
Decapsulate the testes and mince the tissue in cold DMEM/F12 medium.
-
Digest the tissue with collagenase (e.g., 0.25 mg/mL) in a shaking water bath at 34°C for 10-15 minutes.
-
Disperse the tubules by gentle pipetting and filter the cell suspension through a nylon mesh to remove tubular fragments.
-
Wash the cells by centrifugation and resuspend in medium.
-
Purify Leydig cells using a Percoll density gradient. Layer the cell suspension on top of the gradient and centrifuge.
-
Collect the Leydig cell fraction from the appropriate interface.
-
Wash the purified Leydig cells and determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density in culture plates and incubate at 34°C in a humidified atmosphere of 5% CO2.
-
Allow cells to attach for 24-48 hours before initiating experimental treatments with LHRH antagonists.
Granulosa Cell Culture
This protocol is based on methodologies used to study the direct ovarian effects of LHRH analogs.[10][13]
Objective: To isolate and culture granulosa cells from human follicular aspirates for in vitro experiments.
Materials:
-
Follicular fluid from patients undergoing oocyte retrieval for IVF.
-
Ficoll-Paque or Percoll
-
McCoy's 5A medium or DMEM/F12 supplemented with fetal bovine serum, antibiotics, and antimycotics.
-
Culture plates
Procedure:
-
Collect follicular fluid during oocyte retrieval.
-
Centrifuge the fluid to pellet the cells.
-
Resuspend the cell pellet and layer it over a density gradient (Ficoll-Paque or Percoll) to separate granulosa cells from red blood cells.
-
Centrifuge and collect the granulosa cell layer.
-
Wash the cells with culture medium.
-
Determine cell viability and number.
-
Plate the granulosa cells in culture plates at a desired density.
-
Culture the cells at 37°C in a humidified atmosphere of 5% CO2.
-
After an initial culture period to allow for cell attachment and stabilization, treat the cells with LHRH antagonists and/or other stimulating agents (e.g., hCG, FSH).
Steroid Radioimmunoassay (RIA)
This protocol outlines the general steps for measuring steroid hormone concentrations in serum or culture media.
Objective: To quantify the levels of testosterone, estradiol, and progesterone using a competitive binding assay.
Materials:
-
Specific antibody for the steroid being measured.
-
Radiolabeled steroid (e.g., ³H-testosterone, ¹²⁵I-estradiol).
-
Standard solutions of the steroid of known concentrations.
-
Charcoal-dextran solution or a second antibody for separation of bound and free steroid.
-
Scintillation fluid and a liquid scintillation counter (for ³H) or a gamma counter (for ¹²⁵I).
Procedure:
-
Sample Preparation: Extract steroids from serum or culture medium using an organic solvent (e.g., diethyl ether). Evaporate the solvent and reconstitute the extract in assay buffer.
-
Assay Setup: In assay tubes, add a fixed amount of specific antibody and radiolabeled steroid to all tubes.
-
Add varying concentrations of the standard steroid to a set of tubes to create a standard curve.
-
Add the extracted samples to another set of tubes.
-
Incubation: Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period (e.g., 12-24 hours) to allow for competitive binding.
-
Separation: Add charcoal-dextran solution to adsorb the unbound steroid, followed by centrifugation to pellet the charcoal. Alternatively, use a second antibody to precipitate the primary antibody-steroid complex.
-
Counting: Decant the supernatant (containing the antibody-bound radiolabeled steroid) into scintillation vials, add scintillation fluid, and count the radioactivity in a liquid scintillation counter. For gamma-emitting isotopes, the pellet is counted in a gamma counter.
-
Data Analysis: Plot a standard curve of the percentage of bound radiolabeled steroid as a function of the standard steroid concentration. Determine the concentration of the steroid in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of [Lys8]LH-RH action.
Caption: Experimental workflow for studying [Lys8]LH-RH effects.
Conclusion
The LHRH antagonist [Lys8]LH-RH and its congeners exert a profound and rapid suppression of gonadal steroidogenesis. This is primarily achieved through the blockade of pituitary LHRH receptors, leading to a decrease in LH and FSH secretion. Furthermore, a growing body of evidence suggests that LHRH antagonists can also have direct effects on gonadal cells, modulating steroidogenic pathways independently of pituitary gonadotropins. While the precise intracellular signaling mechanisms of these direct gonadal effects are still under investigation, they appear to involve pathways distinct from the classical GnRH receptor signaling in the pituitary. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the mechanisms of LHRH antagonists and explore their full therapeutic potential. Further studies are warranted to specifically characterize the in vivo and in vitro effects of the [Lys8]LH-RH analog to confirm its profile within the broader class of LHRH antagonists.
References
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Drug Insight: clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of rat testicular gonadotropin releasing hormone (GnRH) receptors by infusion of a GnRH antagonist has no major effects of Leydig cell function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct effects of gonadotropin releasing hormone on testicular Leydig cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human ovarian steroid secretion in vivo: effects of GnRH agonist versus antagonist (cetrorelix) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dose effects of the gonadotropin-releasing hormone antagonist, Nal-Glu, combined with testosterone enanthate on gonadotropin levels in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Actions of gonadotropin-releasing hormone antagonists on steroidogenesis in human granulosa lutein cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Gonadotropin-releasing hormone analogs inhibit primate granulosa cell steroidogenesis via a mechanism distinct from that in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gonadotropin releasing hormone antagonists suppress aromatase and anti-Müllerian hormone expression in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of action of gonadotropin-releasing hormone-stimulated Leydig cell steroidogenesis. I. The stimulatory effect is calcium dependent and not mediated by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
Preclinical Evaluation of [Lys8] LH-RH Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical evaluation of [Lys8] Luteinizing Hormone-Releasing Hormone ([Lys8] LH-RH), a synthetic analog of the native gonadotropin-releasing hormone (GnRH). This document is intended for researchers, scientists, and drug development professionals engaged in the study of LH-RH analogs for therapeutic applications. The guide covers key aspects of preclinical assessment, including in vivo efficacy, receptor binding affinity, in vitro bioactivity, and the underlying signaling pathways. Due to the limited availability of public data specific to this compound, this guide integrates established methodologies and known characteristics of closely related LH-RH analogs to provide a robust framework for its evaluation. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the complex biological processes involved.
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn govern gonadal function. Synthetic analogs of LH-RH, such as this compound, have been developed to modulate this pathway for various therapeutic purposes, including in oncology and reproductive medicine. The substitution of the eighth amino acid with lysine is intended to alter the molecule's biological activity and pharmacokinetic profile. A thorough preclinical evaluation is paramount to understanding the efficacy and mechanism of action of such analogs before clinical translation.
In Vivo Efficacy: Antiovulatory Activity
One of the key in vivo measures of efficacy for LH-RH analogs is their ability to inhibit ovulation. Preclinical studies in animal models, typically rats, are conducted to determine the antiovulatory activity (AOA).
Quantitative Data: Antiovulatory Activity of this compound Analogs
Published research has demonstrated the antiovulatory potential of antagonists of LH-RH that incorporate Lysine at position 8. The following table summarizes the reported efficacy of a representative this compound antagonist.
| Analog | Dose (µg) | Animal Model | Antiovulatory Activity (%) | Reference |
| [N-Ac-D-2-Nal¹,D-pClPhe²,D-3-Pal³,Ser⁴,Tyr⁵,D-Arg⁶,Leu⁷,Lys⁸,Pro⁹,D-Ala¹⁰]-NH₂ | 0.25 | Rat | 80-85 | [1] |
Table 1: Summary of the in vivo antiovulatory activity of a this compound analog.[1]
Experimental Protocol: Antiovulatory Activity Assay in Rats
This protocol outlines the standard procedure for assessing the antiovulatory activity of LH-RH analogs in female rats.
Objective: To determine the dose-dependent inhibitory effect of an LH-RH analog on ovulation.
Materials:
-
Mature female rats (e.g., Sprague-Dawley) with regular 4-day estrous cycles.
-
Test compound: this compound analog.
-
Vehicle for injection (e.g., saline, propylene glycol).
-
Apparatus for vaginal smears.
-
Microscope.
-
Surgical instruments for ovariectomy.
-
Ova counting equipment.
Procedure:
-
Animal Selection and Acclimatization: Select healthy, mature female rats and monitor their estrous cycles by daily vaginal smears for at least two consecutive cycles. Use only rats with regular 4-day cycles.
-
Dosing: On the day of proestrus (identified by vaginal smear), administer the test compound subcutaneously at various dose levels. A control group should receive the vehicle only.
-
Ovulation Assessment: On the following day (estrus), euthanize the rats and surgically remove the oviducts.
-
Ova Counting: Examine the oviducts under a microscope to count the number of ova present.
-
Data Analysis: The percentage of antiovulatory activity is calculated for each dose group as follows: (1 - (Number of rats ovulating in test group / Number of rats ovulating in control group)) x 100.
Receptor Binding Affinity
The efficacy of this compound is initiated by its binding to the LH-RH receptor on pituitary gonadotrophs. Determining the binding affinity (Kd) is a crucial step in the preclinical evaluation.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the LH-RH receptor.
Objective: To determine the dissociation constant (Kd) of this compound for the LH-RH receptor.
Materials:
-
Pituitary membrane preparation (from rats or a suitable cell line expressing the LH-RH receptor).
-
Radiolabeled LH-RH analog (e.g., ¹²⁵I-[D-Trp⁶]LH-RH) as the tracer.
-
Unlabeled this compound as the competitor.
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Membrane Preparation: Homogenize anterior pituitary glands in cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a series of tubes, add a constant concentration of the radiolabeled tracer and increasing concentrations of unlabeled this compound. Include tubes for total binding (tracer only) and non-specific binding (tracer with a high concentration of unlabeled native LH-RH).
-
Incubation: Add the pituitary membrane preparation to each tube and incubate to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. Wash the filters with cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor (this compound). Use non-linear regression analysis to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding). The Kd can then be calculated using the Cheng-Prusoff equation: Kd = IC₅₀ / (1 + [L]/Kd_L), where [L] is the concentration of the radioligand and Kd_L is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Bioactivity: LH and FSH Release
The primary biological effect of LH-RH analogs is the stimulation of LH and FSH release from pituitary gonadotrophs. This can be quantified using an in vitro bioassay with primary pituitary cell cultures.
Experimental Protocol: In Vitro Pituitary Cell Culture Bioassay
This protocol details the methodology for assessing the potency of this compound in stimulating gonadotropin release.
Objective: To determine the dose-response relationship of this compound on LH and FSH secretion from primary rat pituitary cells.
Materials:
-
Anterior pituitaries from adult female rats.
-
Cell dispersion enzymes (e.g., trypsin, collagenase).
-
Cell culture medium (e.g., DMEM) with supplements.
-
Multi-well culture plates.
-
This compound at various concentrations.
-
Assay kits for LH and FSH (e.g., ELISA).
Procedure:
-
Cell Isolation and Culture: Aseptically remove anterior pituitaries from rats. Mince the tissue and enzymatically digest to obtain a single-cell suspension. Plate the cells in multi-well plates and culture for 48-72 hours to allow for attachment and recovery.
-
Stimulation: Replace the culture medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) to allow for hormone secretion.
-
Sample Collection: Collect the culture supernatants.
-
Hormone Quantification: Measure the concentrations of LH and FSH in the supernatants using specific and sensitive immunoassays (e.g., ELISA).
-
Data Analysis: Plot the concentration of LH and FSH released against the log concentration of this compound to generate dose-response curves. Calculate the EC₅₀ (the concentration that produces 50% of the maximal response) for both LH and FSH release.
Caption: Experimental workflow for the in vitro pituitary cell bioassay.
Signaling Pathway
Upon binding to its G protein-coupled receptor (GPCR) on the surface of pituitary gonadotrophs, LH-RH and its analogs initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins.
Key Signaling Events:
-
Receptor Activation: this compound binds to the LH-RH receptor.
-
G Protein Activation: The activated receptor stimulates Gq/11 proteins.
-
Phospholipase C (PLC) Activation: Gq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).
-
Protein Kinase C (PKC) Activation: DAG and elevated intracellular Ca²⁺ activate PKC.
-
MAPK Cascade Activation: PKC can then activate downstream mitogen-activated protein kinase (MAPK) cascades, such as the ERK pathway.
-
Gonadotropin Release: These signaling events culminate in the synthesis and exocytosis of LH and FSH.
Caption: Presumed signaling pathway of this compound in pituitary gonadotrophs.
Conclusion
This technical guide provides a framework for the preclinical evaluation of this compound efficacy. By employing the described in vivo and in vitro assays, researchers can systematically characterize its biological activity, receptor binding properties, and mechanism of action. The provided protocols and diagrams serve as a valuable resource for designing and executing studies aimed at elucidating the therapeutic potential of this and other LH-RH analogs. It is important to note that while the methodologies are standardized, specific experimental conditions may require optimization. The continued investigation into the specific quantitative efficacy and signaling nuances of this compound will be crucial for its successful development as a therapeutic agent.
References
Methodological & Application
Application Note and Protocol for the Purification of [Lys8] LH-RH by Reversed-Phase High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LH-RH), also known as gonadotropin-releasing hormone (GnRH), and its analogs are critical in various therapeutic areas, including oncology and reproductive medicine. [Lys8] LH-RH is a synthetic analog of the native decapeptide. Following solid-phase peptide synthesis (SPPS), the crude product is a heterogeneous mixture containing the desired peptide along with impurities such as truncated and deletion sequences. Effective purification is crucial to ensure the purity, safety, and efficacy of the peptide for research and drug development applications.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides due to its high-resolution capabilities.[1] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, followed by purity analysis and lyophilization.
Principle of RP-HPLC for Peptide Purification
RP-HPLC separates peptides based on their hydrophobicity. The stationary phase is a non-polar (hydrophobic) matrix, typically silica chemically modified with C18 alkyl chains. The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN), containing an ion-pairing agent such as trifluoroacetic acid (TFA). Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, causing the peptides to elute in order of increasing hydrophobicity. TFA is a common mobile phase additive that improves peak shape and resolution.[1][2]
Experimental Protocols
Materials and Reagents
-
Crude this compound peptide (lyophilized powder)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm or 0.45 µm syringe filters
HPLC System and Columns
-
Analytical HPLC System: Equipped with a UV detector and a data acquisition system.
-
Preparative HPLC System: Equipped with a UV detector, fraction collector, and a larger flow capacity.
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Preparative Column: C18 reversed-phase column (e.g., 21.2 mm x 250 mm, 10 µm particle size).
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
Sample Preparation
-
Dissolve the crude lyophilized this compound peptide in Mobile Phase A to a concentration of approximately 1-5 mg/mL.[3]
-
If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[3]
Analytical HPLC Method for Purity Assessment and Method Development
This initial step is crucial for determining the retention time of this compound and optimizing the purification gradient.
-
Column Equilibration: Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Gradient Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[4]
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound and assess the initial purity of the crude sample.
Preparative HPLC Purification
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 3-5 column volumes.
-
Sample Loading: Load the filtered crude peptide solution onto the column. The loading capacity will depend on the column dimensions and the complexity of the crude mixture.
-
Gradient Elution: Apply an optimized gradient based on the analytical run. A shallower gradient around the elution time of the target peptide will improve resolution. For example, if the peptide elutes at 40% Mobile Phase B in the analytical run, a preparative gradient could be 20-50% Mobile Phase B over 60 minutes.
-
Fraction Collection: Begin collecting fractions as the main peak begins to elute. Use an automated fraction collector triggered by the UV signal or collect fractions manually at regular intervals (e.g., every 1-2 minutes).
Purity Analysis of Collected Fractions
-
Analyze each collected fraction using the analytical RP-HPLC method described in section 5 to determine the purity of each fraction.
-
Confirm the molecular weight of the peptide in the pure fractions using mass spectrometry (MS).[4]
Pooling and Lyophilization
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Freeze the pooled fractions at -80°C or in liquid nitrogen.
-
Lyophilize the frozen fractions to obtain the purified this compound as a stable, dry powder.[5] The lyophilization process typically involves a primary drying phase under vacuum to sublimate the frozen solvent, followed by a secondary drying phase at a slightly elevated temperature to remove residual bound water.[6]
Data Presentation
Table 1: Representative HPLC Parameters for this compound Purification
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 15-20 mL/min |
| Gradient | 5-65% B over 30 min | 20-50% B over 60 min (Optimized) |
| Detection | 214 nm, 280 nm | 214 nm, 280 nm |
| Injection Volume | 10-20 µL | 1-5 mL (concentration dependent) |
Table 2: Expected Results from a Typical this compound Purification
| Parameter | Crude Peptide | Purified Peptide |
| Purity (by Analytical HPLC) | 50-70% | >98% |
| Expected Molecular Weight | Consistent with theoretical mass | Confirmed by Mass Spectrometry |
| Recovery | N/A | 30-50% (typical) |
| Appearance | Off-white to yellowish powder | White, fluffy powder |
Visualizations
References
Application Notes and Protocols for Cell-Based Bioactivity Assessment of [Lys8] LH-RH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in the regulation of the reproductive system.[1] Synthetic analogs of LH-RH, such as [Lys8] LH-RH where the eighth amino acid is substituted with lysine, are of significant interest for their potential therapeutic applications.[2] this compound acts as an agonist, binding to and activating the LH-RH receptor (LHRH-R), also known as the GnRH receptor (GnRH-R).[3] The LHRH-R is a G protein-coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events.[1]
The specific signaling pathway activated by the LHRH-R is cell-type dependent. In pituitary gonadotrophs, the receptor primarily couples to the Gαq/11 protein, activating phospholipase C (PLC). This leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1] In other cell types, such as various cancer cells, the LHRH-R may couple to Gαi, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels, or to Gαs, which stimulates adenylyl cyclase and increases cAMP levels.[1]
These application notes provide detailed protocols for key cell-based assays to determine the bioactivity of this compound by measuring its effects on downstream signaling pathways and cellular proliferation.
Data Presentation: Bioactivity of LH-RH Analogs
Table 1: Comparative Agonist Activity (EC50) of LH-RH Analogs in Functional Assays
| Agonist | Assay Type | Cell Line | Reported EC50 (nM) |
| Leuprolide | Calcium Flux | CHO-K1 | ~1-10 |
| Buserelin | Calcium Flux | CHO-K1 | ~0.5-5 |
| Goserelin | Calcium Flux | CHO-K1 | ~1-15 |
| Leuprolide | Reporter Gene (CRE-Luc) | HEK293 | ~0.1-1 |
| Buserelin | Reporter Gene (CRE-Luc) | HEK293 | ~0.05-0.5 |
Note: This data is provided for comparative purposes. The actual EC50 for this compound may vary.
Table 2: Comparative Inhibitory Activity (IC50) of LH-RH Analogs in Cell Proliferation Assays
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Duration |
| LHRH-conjugated lytic peptide (EP-100) | Murine Ovarian Cancer Cells | MTT Assay | 1.0 - 1.3 | 72 hours[4] |
| Crizotinib | EBC-1 (NSCLC) | CellTiter-Glo | 0.028 | Not Specified[5] |
Note: This data illustrates the anti-proliferative effects of some LHRH-targeted compounds. The IC50 for this compound will be dependent on the specific cell line and assay conditions.
One study involving an in vivo antiovulatory assay in rats suggested that antagonists with a Lys8 substitution showed higher potency compared to those with an Arg8 substitution.[2]
Signaling Pathways and Experimental Workflow
The bioactivity of this compound can be assessed by measuring its impact on the primary signaling cascades initiated by the LHRH-R. The following diagrams illustrate these pathways and a general workflow for the cell-based assays.
Caption: General experimental workflow for assessing this compound bioactivity.
Caption: LHRH-R Gαq/11 signaling cascade.
Caption: LHRH-R Gαs and Gαi signaling cascades.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gαq/11-coupled LHRH receptors.
Materials:
-
Cells expressing LHRH-R (e.g., CHO-K1-hGnRHR, PC-3, DU-145)
-
Cell culture medium (e.g., F-12K with 10% FBS for CHO cells, RPMI-1640 for prostate cancer cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Protocol:
-
Cell Seeding: The day before the assay, seed the cells into black, clear-bottom microplates at an appropriate density to form a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye in assay buffer. Pluronic F-127 can be added to aid in dye solubilization. Remove the cell culture medium and add the dye loading solution to each well. Incubate the plates for 45-60 minutes at 37°C, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Measurement: Place the assay plate in the fluorescence plate reader. Establish a baseline fluorescence reading for each well. Inject the this compound dilutions into the wells and continuously record the fluorescence signal to capture the increase in intracellular calcium.
-
Data Analysis: The change in fluorescence intensity is used to determine the agonist response. Plot the response against the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
Inositol Phosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a downstream metabolite of IP3, as an indicator of Gαq/11 pathway activation.
Materials:
-
Cells expressing LHRH-R
-
Cell culture medium
-
IP-One HTRF® Assay Kit (or similar)
-
This compound
-
96- or 384-well white microplates
-
HTRF-compatible plate reader
Protocol:
-
Cell Seeding: Seed cells in a white microplate and incubate overnight.
-
Compound Treatment: Remove the culture medium and add the stimulation buffer from the assay kit containing serial dilutions of this compound.
-
Incubation: Incubate the plate at 37°C for the time recommended in the kit protocol (typically 30-60 minutes).
-
Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to each well.
-
Measurement: Incubate the plate at room temperature for 1 hour, protected from light, and then measure the HTRF signal on a compatible plate reader.
-
Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced. Calculate the IP1 concentration from a standard curve and plot it against the this compound concentration to determine the EC50 value.
Cyclic AMP (cAMP) Accumulation Assay
This assay measures changes in intracellular cAMP levels to assess the activation of Gαs- or Gαi-coupled LHRH receptors.
Materials:
-
Cells expressing LHRH-R
-
Cell culture medium
-
cAMP assay kit (e.g., luminescence-based or FRET-based)
-
This compound
-
Forskolin (for Gαi-coupled receptor assays)
-
96- or 384-well white microplates
-
Luminometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed cells in a white microplate and incubate overnight.
-
Compound Treatment:
-
For Gαs-coupled receptors: Add serial dilutions of this compound to the cells.
-
For Gαi-coupled receptors: Pre-treat cells with forskolin to induce cAMP production, then add serial dilutions of this compound.[3]
-
-
Incubation: Incubate the plate at 37°C for the time recommended in the kit protocol.
-
Lysis and Detection: Add the lysis and detection reagents from the assay kit to each well.
-
Measurement: Measure the luminescence or FRET signal according to the kit instructions.
-
Data Analysis: The signal is proportional (for Gαs) or inversely proportional (for Gαi with forskolin stimulation) to the amount of cAMP. Calculate the cAMP concentration and plot it against the this compound concentration to determine the EC50 or IC50 value.
Cell Proliferation (MTT) Assay
This colorimetric assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., PC-3, DU-145, LNCaP)[6]
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[4]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals. Gently mix the plate to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Relative potencies of antagonists of the luteinizing hormone releasing hormone with Lys8 and Arg8 and substitutions in positions 3, 5, 6, 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enhanced immunotherapy with LHRH-R targeted lytic peptide in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Crizotinib–GnRH Conjugates Revealed the Significance of Lysosomal Trapping in GnRH-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Lys8] LH-RH Quantification via Radioimmunoassay (RIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone central to the reproductive axis. [Lys8] LH-RH is a synthetic analog of LH-RH. The quantification of this compound is crucial in various research and drug development contexts, including pharmacokinetic studies, formulation development, and physiological response assessments. Radioimmunoassay (RIA) offers a highly sensitive and specific method for this purpose.[1][2][3] This document provides detailed application notes and a generalized protocol for the quantification of this compound using a competitive RIA.
Principle of the Assay
The radioimmunoassay for this compound is a competitive binding assay. In this assay, a known quantity of radiolabeled this compound (the "tracer") competes with unlabeled this compound (from a standard or an unknown sample) for a limited number of binding sites on a specific anti-LH-RH antibody. The amount of radiolabeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen in the sample. By creating a standard curve using known concentrations of unlabeled this compound, the concentration in an unknown sample can be determined by measuring the radioactivity of the bound fraction.
Data Presentation
Table 1: Typical Performance Characteristics of a GnRH Radioimmunoassay
| Parameter | Typical Value | Description |
| Sensitivity | 5 - 15 pg/mL | The lowest concentration of the analyte that can be reliably distinguished from zero.[1] |
| Specificity | High | The ability of the antibody to selectively bind to this compound with minimal cross-reactivity to other related compounds. |
| Intra-assay Variation | < 10% | The coefficient of variation for results within the same assay run. |
| Inter-assay Variation | < 15% | The coefficient of variation for results from different assay runs. |
| Spike and Recovery | 85 - 115% | The accuracy of the assay in measuring a known amount of analyte added to a sample matrix. |
Table 2: Cross-Reactivity Profile of a Typical GnRH RIA
| Compound | Cross-Reactivity (%) |
| LH-RH | 100 |
| [D-Trp6] LH-RH | Variable |
| [D-Lys6] GnRH | Variable |
| [D-Phe6] GnRH | Variable |
| Other Peptides (e.g., Oxytocin, Vasopressin) | < 0.1 |
| Note: The cross-reactivity of specific analogs like this compound needs to be empirically determined for each antibody used. The data presented are illustrative for a general GnRH RIA. |
Experimental Protocols
I. Reagent Preparation
-
RIA Buffer: 0.01 M Phosphate Buffered Saline (PBS), pH 7.4, containing 0.1% Bovine Serum Albumin (BSA) and 0.01% sodium azide.
-
This compound Standard Stock Solution (1 µg/mL): Reconstitute lyophilized this compound in RIA buffer. Aliquot and store at -20°C or below.
-
Working Standards: Prepare serial dilutions of the stock solution in RIA buffer to obtain concentrations ranging from 5 pg/mL to 1000 pg/mL.
-
Anti-LH-RH Antiserum: Dilute the primary antibody in RIA buffer to the optimal concentration determined by titration experiments.
-
Radiolabeled this compound (Tracer): Prepare ¹²⁵I-[Lys8] LH-RH using the Chloramine-T method. The specific activity should be determined. Dilute the tracer in RIA buffer to provide approximately 10,000 counts per minute (CPM) per 100 µL.
-
Second Antibody (Precipitating Antibody): Use a goat anti-rabbit IgG or similar antibody, diluted according to the manufacturer's instructions in RIA buffer.
-
Normal Rabbit Serum (NRS): Dilute in RIA buffer to be used as a carrier protein.
II. Radioiodination of this compound (Chloramine-T Method)
This procedure should be performed by trained personnel in a licensed facility for handling radioactive materials.
-
To a reaction vial, add 10 µg of this compound in 10 µL of 0.5 M phosphate buffer (pH 7.5).
-
Add 1 mCi of Na¹²⁵I.
-
Initiate the reaction by adding 10 µL of Chloramine-T (1 mg/mL in 0.05 M phosphate buffer).
-
Allow the reaction to proceed for 30-60 seconds with gentle agitation.
-
Stop the reaction by adding 20 µL of sodium metabisulfite (2.5 mg/mL in 0.05 M phosphate buffer).
-
Purify the ¹²⁵I-[Lys8] LH-RH from free iodine and unreacted peptide using gel filtration chromatography (e.g., Sephadex G-25).
-
Collect fractions and determine the radioactivity of each fraction to identify the peak containing the labeled peptide.
-
Assess the immunoreactivity of the purified tracer.
III. Radioimmunoassay Procedure
-
Assay Setup:
-
Label duplicate tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), Standards, and Unknown Samples.
-
-
Pipetting:
-
Add 200 µL of RIA buffer to the NSB tubes.
-
Add 100 µL of RIA buffer to the B₀ tubes.
-
Pipette 100 µL of each working standard into the corresponding tubes.
-
Pipette 100 µL of each unknown sample into the corresponding tubes.
-
-
Add Primary Antibody:
-
Add 100 µL of the diluted anti-LH-RH antiserum to all tubes except the TC and NSB tubes.
-
-
Add Tracer:
-
Add 100 µL of the ¹²⁵I-[Lys8] LH-RH tracer to all tubes.
-
-
Incubation:
-
Vortex all tubes gently and incubate for 12-24 hours at 4°C.
-
-
Separation of Bound and Free Ligand (Double Antibody Precipitation):
-
Add 100 µL of diluted NRS to all tubes except the TC tubes.
-
Add 100 µL of the second antibody to all tubes except the TC tubes.
-
Vortex and incubate for an additional 12-24 hours at 4°C to allow for precipitation of the antibody-bound complex.
-
-
Centrifugation:
-
Centrifuge all tubes (except TC) at 2000-3000 x g for 30 minutes at 4°C.
-
-
Decantation:
-
Carefully decant the supernatant from all tubes except the TC tubes.
-
-
Counting:
-
Measure the radioactivity in the precipitate of all tubes using a gamma counter.
-
IV. Data Analysis
-
Calculate the average CPM for each set of duplicate tubes.
-
Calculate the percentage of tracer bound (%B/B₀) for each standard and sample using the following formula: %B/B₀ = [(CPM_standard/sample - CPM_NSB) / (CPM_B₀ - CPM_NSB)] x 100
-
Plot a standard curve of %B/B₀ versus the concentration of the this compound standards on a semi-logarithmic scale.
-
Determine the concentration of this compound in the unknown samples by interpolating their %B/B₀ values from the standard curve.
Mandatory Visualizations
Caption: Experimental Workflow for this compound Radioimmunoassay.
Caption: Canonical LHRH Signaling Pathway in Gonadotrophs.
References
- 1. Gonadotropin-releasing hormone radioimmunoassay and its measurement in normal human plasma, secondary amenorrhea, and postmenopausal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 3. Sensitivity and specificity of radioimmunoassay of serum trypsin-like immunoreactivity for the diagnosis of canine exocrine pancreatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring LH Release Induced by [Lys8] LH-RH using an ELISA Kit
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing Hormone (LH), a glycoprotein hormone produced by the anterior pituitary gland, plays a pivotal role in reproduction. Its synthesis and secretion are primarily regulated by Gonadotropin-Releasing Hormone (GnRH), a decapeptide released from the hypothalamus.[1] GnRH analogs, such as [Lys8] LH-RH, are valuable tools in reproductive research and drug development. This compound acts as an agonist at the GnRH receptor, stimulating the release of LH.[2] This document provides a detailed protocol for measuring this compound-induced LH release from pituitary cells in culture using a commercially available Luteinizing Hormone ELISA kit.
Principle of the Method
This protocol describes an in vitro cell-based assay. Primary pituitary cells or a suitable pituitary cell line (e.g., LβT2) are cultured and subsequently stimulated with varying concentrations of this compound. The amount of LH released into the cell culture supernatant is then quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). In a typical sandwich ELISA, a capture antibody specific for LH is pre-coated onto the wells of a microplate. Samples containing LH are added to the wells, and the LH binds to the capture antibody. A second, enzyme-conjugated antibody that recognizes a different epitope on the LH molecule is then added, forming a "sandwich" complex. After a washing step, a substrate solution is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the concentration of LH in the sample and is measured using a microplate reader.
Data Presentation
The following tables represent hypothetical data from an experiment measuring LH release from cultured pituitary cells in response to stimulation with this compound.
Table 1: Standard Curve for LH ELISA
| LH Standard Concentration (mIU/mL) | Absorbance (450 nm) |
| 0 | 0.050 |
| 5 | 0.250 |
| 10 | 0.480 |
| 25 | 1.150 |
| 50 | 2.100 |
| 100 | 3.500 |
Table 2: LH Release from Pituitary Cells Stimulated with this compound
| Treatment | This compound Concentration (M) | Mean LH Concentration (mIU/mL) | Standard Deviation |
| Vehicle Control | 0 | 2.5 | 0.3 |
| This compound | 10⁻¹⁰ | 5.8 | 0.6 |
| This compound | 10⁻⁹ | 12.4 | 1.1 |
| This compound | 10⁻⁸ | 25.7 | 2.3 |
| This compound | 10⁻⁷ | 48.9 | 4.5 |
| This compound | 10⁻⁶ | 55.2 | 5.1 |
Experimental Protocols
This section details the methodologies for culturing pituitary cells, stimulating LH release with this compound, and quantifying the released LH using an ELISA kit.
Protocol 1: Primary Rat Pituitary Cell Culture and Stimulation
This protocol is adapted from established methods for primary pituitary cell culture.[3]
Materials:
-
Female Wistar rats
-
Dulbecco's Modified Eagle's Medium/Ham's F12 (DMEM/F12)
-
Insulin-Transferrin-Selenium supplement
-
Collagenase
-
DNase I
-
Fetal Bovine Serum (FBS)
-
24-well culture plates
-
This compound stock solution
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Isolation:
-
Euthanize female Wistar rats and aseptically remove the anterior pituitary glands.
-
Wash the glands with sterile PBS.
-
Mince the tissue and digest with collagenase and DNase I to obtain a single-cell suspension.
-
-
Cell Plating:
-
Centrifuge the cell suspension and resuspend the pellet in serum-free DMEM/F12 supplemented with insulin and transferrin.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 24-well culture plates at a density of approximately 0.4 x 10⁶ cells/mL per well.[3]
-
-
Pre-culture:
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, change the medium to fresh serum-free medium and culture for an additional 48 hours.[3]
-
-
Stimulation:
-
Prepare serial dilutions of this compound in serum-free medium. Given that this compound is a low-affinity agonist, a concentration range of 10⁻¹⁰ M to 10⁻⁶ M is recommended to observe a dose-dependent response.[2] A vehicle control (medium without this compound) must be included.
-
Remove the culture medium from the wells and replace it with the prepared this compound solutions or vehicle control.
-
Incubate the cells for 4 hours at 37°C.[3]
-
-
Sample Collection:
-
After the incubation period, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for LH measurement.
-
Samples can be stored at -20°C or below until assayed.
-
Protocol 2: LβT2 Cell Culture and Stimulation
The LβT2 mouse pituitary gonadotrope cell line is a suitable alternative to primary cells.[4][5]
Materials:
-
LβT2 cells
-
DMEM supplemented with 10% FBS
-
Accutase®
-
12-well culture plates, poly-D-lysine coated
-
This compound stock solution
-
Serum-free DMEM
Procedure:
-
Cell Culture:
-
Culture LβT2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells at approximately 70-80% confluency using Accutase® for detachment.[4]
-
-
Cell Plating:
-
Seed LβT2 cells onto poly-D-lysine treated 12-well plates at a density of approximately 350,000 cells per well.[5]
-
-
Serum Starvation:
-
After 24 hours of culture, incubate the cells overnight in low-serum (1% FBS) or serum-free DMEM to reduce basal LH secretion.[5]
-
-
Stimulation:
-
Prepare serial dilutions of this compound in serum-free DMEM (e.g., 10⁻¹⁰ M to 10⁻⁶ M) and a vehicle control.
-
Replace the medium with the prepared this compound solutions.
-
Incubate for a defined period, typically 2 to 4 hours, to stimulate LH release.[5]
-
-
Sample Collection:
-
Collect and process the supernatant as described in Protocol 1, step 5.
-
Protocol 3: Luteinizing Hormone (LH) ELISA
This is a general protocol for a sandwich ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.
Materials:
-
LH ELISA Kit (containing pre-coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard and Sample Addition: Add a defined volume of each standard and sample (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.
-
Incubation: Incubate the plate for the time and at the temperature specified in the kit protocol.
-
Washing: Aspirate the liquid from each well and wash the wells multiple times with the provided wash buffer.
-
Detection Antibody Addition: Add the enzyme-conjugated detection antibody to each well.
-
Second Incubation: Incubate the plate again as per the manufacturer's instructions.
-
Second Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well. A color change will develop.
-
Incubation in the Dark: Incubate the plate in the dark for the recommended time.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of LH in your experimental samples.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade of this compound leading to LH release.
Experimental Workflow
Caption: Workflow for measuring this compound-induced LH release.
References
- 1. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Characterization of a rat anterior pituitary cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Cytogenetic, Genomic, and Functional Characterization of Pituitary Gonadotrope Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of [Lys8] LH-RH via Subcutaneous Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Lys8] LH-RH is a synthetic analogue of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). As an agonist of the GnRH receptor, this compound stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This property makes it a valuable tool in reproductive biology research, endocrinology, and the development of therapeutics for hormone-dependent conditions.
These application notes provide a comprehensive guide for the in vivo administration of this compound via subcutaneous injection in rodent models. The following sections detail the required materials, step-by-step protocols for formulation and administration, and expected biological outcomes. Additionally, a summary of representative quantitative data from studies with other LH-RH analogues is presented to guide experimental design.
Data Presentation: Quantitative Data for LH-RH Analogues
Table 1: Pharmacokinetic Parameters of LH-RH Analogues after Subcutaneous Administration in Rats
| Analogue | Dose | Tmax (hours) | Cmax (ng/mL) | Bioavailability (%) | Reference |
| Buserelin | 1 µg/kg | 0.5 - 1 | ~1.5 | ~70 | [1] |
| Leuprolide | 1.35 mg/rat | Initial Peak, then Plateau | Not Specified | Not Specified | [2] |
Table 2: Dose-Response to LH-RH Analogues on Gonadotropin Release
| Analogue | Species | Dose | Route | Primary Outcome | Reference |
| Leuprolide | Mice | 20 µ g/day | Subcutaneous | Increased hyperlocomotion and altered social preference in males; increased despair-like behavior in females. | [3] |
| Triptorelin | Humans (IVF) | 15-50 µ g/day | Subcutaneous | Adequate pituitary desensitization (prevention of premature LH surge). | [4] |
| LH-RH | Humans | 5 µg | Subcutaneous | Adequate pituitary LH release. | [5] |
| LH-RH Agonist | Rats | 40 µg | Subcutaneous | Estrus synchronization. | [6] |
Experimental Protocols
Protocol 1: Formulation of this compound for Subcutaneous Injection
This protocol describes the preparation of a sterile solution of this compound suitable for subcutaneous administration in rodents.
Materials:
-
This compound peptide powder
-
Sterile, pyrogen-free water for injection (WFI)
-
Sterile vehicle (e.g., 0.9% sodium chloride, phosphate-buffered saline pH 7.4)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Laminar flow hood
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Preparation: Perform all steps under aseptic conditions in a laminar flow hood to ensure sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the peptide powder in a minimal volume of sterile WFI. Gently vortex to ensure complete dissolution.
-
Dilution: Add the sterile vehicle to the dissolved peptide to achieve the final desired concentration.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the formulated this compound solution at 2-8°C and protect it from light. It is recommended to conduct stability studies for long-term storage.
Protocol 2: Subcutaneous Administration of this compound in Mice
This protocol outlines the standard procedure for subcutaneous injection in mice.
Materials:
-
Prepared sterile this compound solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal restrainer (optional)
-
70% ethanol or isopropanol wipes
-
Gauze pads
-
Sharps container
Procedure:
-
Dose Preparation: Draw the calculated dose of the this compound solution into a sterile syringe. Expel any air bubbles.
-
Animal Restraint: Gently restrain the mouse. This can be achieved by scruffing the loose skin on the neck and back.
-
Site Preparation: Select an injection site, typically in the dorsal scapular region. Wipe the area with a 70% ethanol wipe and allow it to air dry.
-
Injection:
-
Lift a fold of the skin to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the animal's body.
-
Gently pull back on the plunger to check for blood (aspirate). If blood appears, withdraw the needle and select a new injection site with a fresh needle.
-
If no blood is aspirated, inject the solution slowly and steadily.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a gauze pad for a few seconds.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Dispose of the syringe and needle in a designated sharps container.
-
Visualization of Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound, as a GnRH agonist, binds to the GnRH receptor (GnRHR), a G-protein coupled receptor on pituitary gonadotropes. This binding initiates a signaling cascade that leads to the synthesis and release of LH and FSH.
Caption: GnRH/[Lys8] LH-RH Signaling Pathway.
Experimental Workflow for In Vivo Study
The following diagram illustrates a typical workflow for an in vivo study involving the subcutaneous administration of this compound in a rodent model.
Caption: In Vivo Experimental Workflow.
References
- 1. d-nb.info [d-nb.info]
- 2. Controlled release of LHRH agonist, leuprolide acetate, from microcapsules: serum drug level profiles and pharmacological effects in animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral and neurobiological effects of GnRH agonist treatment in mice—potential implications for puberty suppression in transgender individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gonadotrophin-releasing hormone agonist dose-dependency of pituitary desensitization during controlled ovarian hyperstimulation in IVF [pubmed.ncbi.nlm.nih.gov]
- 5. Serum luteinizing hormone-releasing hormone (LH-RH) and gonadotropic hormones in men after a bolus dose of LH-RH: comparison of different doses and routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Administration of Luteinizing Hormone Releasing Hormone Agonist for Synchronization of Estrus and Generation of Pseudopregnancy for Embryo Transfer in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gonadotropin Release Assay Using Primary Pituitary Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus stimulates the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from gonadotrope cells in the anterior pituitary gland.[1][2] This process is central to the regulation of the reproductive system.[2] The gonadotropin release assay using primary pituitary cell culture is a fundamental in vitro method to study the function of the hypothalamic-pituitary-gonadal (HPG) axis. This assay allows for the investigation of the direct effects of GnRH analogs, novel drug candidates, and other signaling molecules on LH and FSH secretion. Primary pituitary cells, while more challenging to maintain than cell lines, provide a physiologically relevant model that preserves the complex interactions between different pituitary cell types.
GnRH Receptor Signaling Pathway
Upon binding to its G-protein coupled receptor (GPCR) on the gonadotrope cell surface, GnRH activates a complex intracellular signaling cascade.[3][4] The primary pathway involves the coupling to Gαq/11, which in turn activates phospholipase Cβ (PLCβ).[2][5] PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[2] This cascade, along with the activation of the mitogen-activated protein kinase (MAPK) pathway, is crucial for the synthesis and release of gonadotropins.[1]
Caption: GnRH receptor signaling cascade in pituitary gonadotropes.
Experimental Workflow Overview
The overall process involves isolating primary pituitary cells, culturing them, stimulating them with test compounds, and finally quantifying the released gonadotropins from the culture supernatant.
Caption: Workflow for a gonadotropin release assay.
Protocol 1: Primary Pituitary Cell Isolation and Culture
This protocol describes the enzymatic and mechanical dissociation of pituitary glands to establish a primary cell culture.
Materials:
-
Adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Trypsin (0.25%) or a pituitary dissociation kit
-
DNase I
-
Collagenase Type II
-
Sterile dissection tools
-
70 µm cell strainer
-
15 mL and 50 mL conical tubes
-
Cell culture plates (24- or 48-well)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Dissection: Euthanize the animal according to approved institutional guidelines. Under sterile conditions, dissect the pituitary gland and place it in ice-cold HBSS.
-
Washing: Wash the glands 2-3 times with fresh, ice-cold HBSS to remove any blood.
-
Mincing: Transfer the glands to a small petri dish with a minimal amount of HBSS and mince the tissue into small pieces using a sterile scalpel.
-
Enzymatic Digestion: Transfer the minced tissue to a 15 mL conical tube containing a pre-warmed enzymatic digestion solution (e.g., DMEM with 0.25% trypsin and 100 U/mL DNase I). Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Mechanical Dissociation: Gently triturate the cell suspension using a P1000 pipette to further dissociate the tissue. Avoid creating bubbles.
-
Inactivation: Add an equal volume of complete culture medium (DMEM with 10% FBS) to inactivate the trypsin.
-
Filtration: Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube to remove any remaining tissue clumps.
-
Centrifugation: Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of complete culture medium.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Plating: Seed the cells into culture plates at a density of 2.5 x 10^5 to 5 x 10^5 cells/well (for a 24-well plate).
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator to allow for recovery and adherence before performing the release assay.
Protocol 2: Gonadotropin Release Assay
This protocol details the stimulation of cultured pituitary cells to measure gonadotropin release.
Materials:
-
Cultured primary pituitary cells (from Protocol 1)
-
Serum-free DMEM
-
GnRH or test compounds (agonists, antagonists)
-
Phosphate Buffered Saline (PBS)
-
Microplate centrifuge
Procedure:
-
Washing: After the recovery period, gently wash the cells twice with pre-warmed PBS to remove the serum-containing medium.
-
Pre-incubation: Add serum-free DMEM to each well and incubate for 1-2 hours at 37°C. This step allows the basal secretion rate to stabilize.
-
Preparation of Stimuli: Prepare a range of concentrations for your test compounds (e.g., GnRH from 10^-11 M to 10^-7 M) in serum-free DMEM.
-
Stimulation: Carefully remove the medium from the pre-incubation step. Add the prepared test compounds to the respective wells. Include a vehicle control (serum-free DMEM only).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 3-4 hours for a standard endpoint assay, or shorter intervals for time-course experiments).
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell layer. Transfer the supernatant to labeled microcentrifuge tubes.
-
Centrifugation: Centrifuge the collected supernatant at 1,000 x g for 10 minutes to pellet any detached cells.
-
Storage: Transfer the clarified supernatant to new tubes and store at -80°C until quantification by ELISA.
Protocol 3: Quantification of LH and FSH by ELISA
This protocol provides a general outline for a sandwich ELISA to quantify gonadotropin concentrations in the collected supernatant.[6][7] It is recommended to follow the specific instructions provided with your commercial ELISA kit.
Materials:
-
Commercial ELISA kit for rat/mouse LH and FSH (containing capture antibody-coated plates, detection antibody, standards, substrate, and stop solution)[8][9]
-
Collected cell culture supernatants (from Protocol 2)
-
Wash buffer
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve: Add the prepared standards to the appropriate wells of the antibody-coated plate to generate a standard curve.
-
Sample Addition: Add your unknown samples (supernatants) to the wells.
-
Incubation: Add the detection antibody, incubate the plate for the recommended time and temperature.
-
Washing: Wash the plate multiple times with the wash buffer to remove any unbound substances.[8]
-
Substrate Addition: Add the substrate solution to each well. This will react with the enzyme-conjugated detection antibody to produce a color change.
-
Incubation: Incubate the plate in the dark for the recommended time.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.
-
Measurement: Read the absorbance of each well at the specified wavelength (usually 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of LH or FSH in your samples by comparing their absorbance values to the standard curve.
Data Presentation
Quantitative data should be summarized in tables to facilitate clear interpretation and comparison.
Table 1: Dose-Response of a GnRH Agonist on LH and FSH Release
| Agonist Conc. (M) | Mean LH (ng/mL) | SD (LH) | Mean FSH (ng/mL) | SD (FSH) |
| Vehicle Control | 1.5 | 0.2 | 5.2 | 0.6 |
| 1.00E-11 | 2.8 | 0.3 | 6.1 | 0.7 |
| 1.00E-10 | 8.5 | 0.9 | 10.3 | 1.1 |
| 1.00E-09 | 25.6 | 2.1 | 22.5 | 2.4 |
| 1.00E-08 | 45.2 | 3.8 | 35.8 | 3.1 |
| 1.00E-07 | 48.1 | 4.0 | 36.5 | 3.3 |
Table 2: Time-Course of GnRH-Stimulated (10 nM) LH and FSH Release
| Time (minutes) | Mean LH (ng/mL) | SD (LH) | Mean FSH (ng/mL) | SD (FSH) |
| 0 | 1.4 | 0.2 | 5.1 | 0.5 |
| 30 | 15.3 | 1.6 | 18.9 | 2.0 |
| 60 | 28.9 | 2.5 | 29.5 | 2.8 |
| 120 | 40.1 | 3.5 | 34.2 | 3.1 |
| 180 | 44.5 | 3.9 | 35.8 | 3.3 |
| 240 | 45.8 | 4.1 | 36.1 | 3.4 |
Table 3: Effect of a GnRH Antagonist on GnRH-Stimulated (10 nM) LH and FSH Release
| Treatment | Mean LH (ng/mL) | SD (LH) | Mean FSH (ng/mL) | SD (FSH) |
| Vehicle Control | 1.6 | 0.2 | 5.3 | 0.6 |
| GnRH (10 nM) | 46.5 | 4.2 | 35.9 | 3.2 |
| Antagonist (1 µM) | 1.7 | 0.3 | 5.5 | 0.7 |
| GnRH + Antagonist | 5.8 | 0.6 | 8.1 | 0.9 |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability | Over-digestion with enzymes; excessive mechanical stress during dissociation. | Optimize enzyme concentration and incubation time. Triturate gently. |
| High Basal Release | Cells are stressed; contamination; serum not fully washed away. | Handle cells gently; ensure complete washing before pre-incubation. Check for contamination. |
| Poor Response to GnRH | Low cell density; receptor desensitization; inactive GnRH. | Optimize cell seeding density. Ensure GnRH is properly stored and freshly diluted. |
| High Variability | Inconsistent cell numbers per well; pipetting errors. | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent technique. |
| Contamination | Bacterial or fungal contamination from non-sterile technique or reagents.[10][11] | Maintain strict aseptic technique.[12] Test all media and reagents for sterility. Discard contaminated cultures.[10][12] |
References
- 1. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Research Resource: Gonadotropin-Releasing Hormone Receptor-Mediated Signaling Network in LβT2 Cells: A Pathway-Based Web-Accessible Knowledgebase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 6. novamedline.com [novamedline.com]
- 7. atlas-medical.com [atlas-medical.com]
- 8. ibl-international.com [ibl-international.com]
- 9. mpbio.com [mpbio.com]
- 10. cellculturecompany.com [cellculturecompany.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols for the Experimental Use of [Lys8] LH-RH in Reproductive Biology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of [Lys8] LH-RH, a synthetic analogue of Luteinizing Hormone-Releasing Hormone (LH-RH), in the field of reproductive biology. This document details its mechanism of action, offers structured data on its biological activity, and provides detailed protocols for its application in both in vitro and in vivo research settings.
Introduction
This compound is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1] Like the endogenous LH-RH, it stimulates the anterior pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1] These gonadotropins are central to the regulation of reproductive processes, including gametogenesis and steroidogenesis in both males and females. The substitution of glycine at position 8 of the native LH-RH decapeptide with lysine results in a molecule with significant biological activity, making it a valuable tool for studying the hypothalamic-pituitary-gonadal (HPG) axis.
Mechanism of Action
This compound exerts its effects by binding to and activating the GnRH receptor, a G protein-coupled receptor (GPCR) located on the surface of gonadotropic cells in the anterior pituitary. This interaction initiates a downstream signaling cascade primarily through the Gαq/11 protein. Activation of phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in the synthesis and secretion of LH and FSH.
Diagram of the this compound Signaling Pathway
Caption: Signaling cascade initiated by this compound binding to the GnRH receptor.
Quantitative Data
Table 1: Comparative In Vitro Bioactivity of LH-RH Analogues
| Compound | Relative Potency (LH Release) | Relative Potency (FSH Release) | Cell System | Reference |
| LH-RH | 100% | 100% | Rat Pituitary Cells | General Literature |
| This compound | Significant Increase | Significant Increase | Rat Pituitary Cells | [2] |
| [Ala4] LH-RH | Significant Increase | No Significant Increase | Rat Pituitary Cells | [2] |
| [D-Ala6] LH-RH | ~15-30x LH-RH | ~15-30x LH-RH | Rat Pituitary Cells | General Literature |
| Buserelin | ~50-100x LH-RH | ~50-100x LH-RH | Rat Pituitary Cells | [3] |
Table 2: In Vivo Effects of LH-RH Agonists in Rodent Models
| Compound | Animal Model | Dose | Route of Administration | Observed Effects | Reference |
| LH-RH | Rat | 1-10 µg/kg | Intravenous | Pulsatile release of LH and FSH | [4][5] |
| This compound | Rat | Not Specified | Not Specified | Stimulation of LH and FSH release | [2] |
| Leuprolide | Mouse | 1 mg/kg | Subcutaneous | Increased circulating levels of LH and FSH | [6] |
| Deslorelin | Rat | 200 ng/day | Subcutaneous | Inhibition of testosterone secretion (chronic use) | [6] |
Experimental Protocols
The following are detailed protocols for the use of this compound in common reproductive biology research applications.
Protocol 1: In Vitro Stimulation of LH and FSH Release from Primary Pituitary Cells
This protocol outlines the procedure for isolating and culturing primary anterior pituitary cells from rats and subsequently stimulating them with this compound to measure the release of LH and FSH.
Diagram of the In Vitro Experimental Workflow
Caption: Workflow for in vitro pituitary cell stimulation assay.
Materials:
-
Adult male or female rats (e.g., Sprague-Dawley)
-
This compound (stored as a stock solution, e.g., 1 mM in sterile water or buffer)
-
Culture medium (e.g., DMEM with 10% fetal bovine serum, penicillin/streptomycin)
-
Enzymes for digestion (e.g., trypsin, collagenase, DNase I)
-
Hanks' Balanced Salt Solution (HBSS)
-
Sterile dissection tools
-
Cell culture plates (e.g., 24-well or 48-well)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
LH and FSH ELISA or RIA kits
Procedure:
-
Pituitary Gland Isolation:
-
Euthanize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the surgical area and dissect to expose the base of the skull.
-
Carefully remove the brain to access the pituitary gland.
-
Isolate the anterior pituitary lobes and place them in cold, sterile HBSS.
-
-
Cell Dissociation:
-
Mince the anterior pituitary tissue into small fragments.
-
Transfer the tissue fragments to a digestion solution containing enzymes (e.g., 0.25% trypsin and 0.1% collagenase in HBSS).
-
Incubate at 37°C for a specified time (e.g., 15-20 minutes) with gentle agitation.
-
Add DNase I to prevent cell clumping.
-
Gently pipette the cell suspension up and down to further dissociate the tissue into single cells.
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove undigested tissue.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension and resuspend the cell pellet in culture medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density (e.g., 2-5 x 10^5 cells/well) in culture plates.
-
Incubate the cells for 48-72 hours to allow for attachment and recovery.
-
-
Stimulation with this compound:
-
After the initial culture period, gently wash the cells with serum-free medium.
-
Pre-incubate the cells in serum-free medium for 1-2 hours.
-
Prepare serial dilutions of this compound in serum-free medium to create a dose-response range (e.g., 10^-12 M to 10^-6 M).
-
Remove the pre-incubation medium and add the different concentrations of this compound to the respective wells. Include a vehicle control (medium only).
-
Incubate for a specified time (e.g., 2-4 hours).
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Centrifuge the supernatant to remove any detached cells.
-
Store the supernatant at -20°C or -80°C until analysis.
-
Measure the concentrations of LH and FSH in the supernatant using a validated ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean and standard deviation for each treatment group.
-
Plot the concentration of LH and FSH released against the log concentration of this compound to generate a dose-response curve.
-
Determine the EC50 value from the dose-response curve.
-
Protocol 2: In Vivo Administration of this compound in a Rodent Model
This protocol describes the acute administration of this compound to rats to assess its effect on circulating levels of LH and FSH.
Diagram of the In Vivo Experimental Workflow
Caption: Workflow for in vivo administration and hormone analysis.
Materials:
-
Adult male or female rats
-
This compound
-
Sterile saline or other appropriate vehicle
-
Anesthesia (if required for blood collection)
-
Blood collection supplies (e.g., syringes, collection tubes with anticoagulant)
-
Centrifuge
-
LH and FSH ELISA or RIA kits
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week prior to the experiment.
-
Handle the animals regularly to minimize stress during the experiment.
-
For studies requiring frequent blood sampling, consider surgical implantation of a cannula (e.g., in the jugular vein) a few days before the experiment.
-
-
Administration of this compound:
-
Prepare the desired dose of this compound in a sterile vehicle. The dose will depend on the specific research question and should be determined from pilot studies or literature on similar compounds (e.g., 1-100 µg/kg).
-
Administer this compound via the desired route (e.g., intravenous for rapid effect, subcutaneous for sustained release). Include a control group receiving only the vehicle.
-
-
Blood Sampling:
-
Collect a baseline blood sample (Time 0) immediately before administration of the compound.
-
Collect subsequent blood samples at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes). The timing will depend on the expected pharmacokinetics of the compound.
-
-
Plasma/Serum Preparation:
-
Process the blood samples to obtain plasma (if an anticoagulant was used) or serum.
-
Centrifuge the blood collection tubes according to standard procedures.
-
Aliquot the plasma or serum and store at -80°C until analysis.
-
-
Hormone Measurement and Data Analysis:
-
Measure the concentrations of LH and FSH in the plasma or serum samples using validated ELISA or RIA kits.
-
Plot the mean hormone concentrations against time for each treatment group to visualize the time-course of the response.
-
Perform statistical analysis to compare the hormone levels between the this compound treated group and the control group at each time point.
-
Disclaimer
This document is intended for research purposes only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Binding affinity and biological activity of gonadotropin releasing hormone agonists in isolated pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the age-dependent nature of the response to LHRH given via different routes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LH and FSH responses to luteinizing-releasing hormone in normal, adult, human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Calcium Imaging of Pituitary Cells Upon [Lys8] LH-RH Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LH-RH), also known as gonadotropin-releasing hormone (GnRH), and its analogs are crucial regulators of the reproductive system. They act on pituitary gonadotrophs to stimulate the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [Lys8] LH-RH is an analog of LH-RH that also stimulates the release of LH and FSH. The signaling cascade initiated by the binding of LH-RH analogs to their receptors on pituitary gonadotrophs is critically dependent on changes in intracellular calcium concentration ([Ca2+]i). This document provides detailed application notes and protocols for performing calcium imaging experiments in pituitary cells upon stimulation with this compound, a valuable tool for studying pituitary function and for the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal axis.
The binding of LH-RH or its analogs to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This initial calcium spike is often followed by a sustained phase of elevated [Ca2+]i, which is maintained by the influx of extracellular calcium through voltage-gated L-type calcium channels. These dynamic changes in intracellular calcium are essential for the downstream events leading to gonadotropin synthesis and secretion.
Data Presentation
| Agonist Concentration | Predominant [Ca2+]i Response Pattern | Characteristics |
| Subthreshold (e.g., < 0.1 nM) | Small, monophasic transients or irregular spikes | Low amplitude, infrequent calcium signals.[1][2] |
| Low to Medium (e.g., 0.1 - 10 nM) | Regular, oscillatory spikes (frequency-modulated) | Consistent, repeating calcium spikes with frequency increasing with agonist concentration.[1][2] |
| High (e.g., 50 - 100 nM) | Biphasic response (spike-plateau) | An initial large calcium spike followed by a sustained, elevated plateau of intracellular calcium.[1] |
Signaling Pathway
The signaling cascade initiated by this compound in pituitary gonadotrophs leading to an increase in intracellular calcium is depicted below.
Caption: this compound signaling pathway in pituitary gonadotrophs.
Experimental Workflow
A typical workflow for a calcium imaging experiment with pituitary cells is outlined below.
References
- 1. Frontiers | GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands [frontiersin.org]
- 2. GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Following [Lys8] LH-RH Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the cellular signaling pathways activated by [Lys8] LH-RH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LH-RH). The following sections detail the key signaling cascades modulated by this compound, present quantitative data from relevant studies, and offer detailed protocols for Western blot analysis to assess the expression and phosphorylation status of critical signaling proteins.
Introduction to this compound Signaling
This compound, like other gonadotropin-releasing hormone (GnRH) agonists, exerts its effects by binding to the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR). This interaction primarily activates the Gαq/11 subunit, initiating a cascade of intracellular events. A key consequence is the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
These initial events lead to the activation of several downstream mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[1][2] Activation of these pathways ultimately modulates gene expression and cellular processes such as proliferation and apoptosis. Notably, GnRH receptor signaling can also lead to the transactivation of the epidermal growth factor receptor (EGFR), further amplifying downstream signals.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of GnRH agonists on key signaling proteins using Western blot analysis. This data provides a benchmark for expected changes following this compound treatment.
Table 1: Effect of GnRH Agonist Treatment on Protein Expression
| Target Protein | Cell Line | Treatment Conditions | Fold Change in Expression | Reference |
| EGFR | LN229 | GnRH agonist | 2.2-fold decrease | [3][4] |
| KNG1 | LN229 | GnRH agonist | 1.5-fold increase | [3][4] |
Table 2: Effect of GnRH Agonist Treatment on Protein Phosphorylation
| Target Protein | Cell Line | Treatment Conditions | Fold Change in Phosphorylation | Reference |
| ERK1/2 | LβT2 | 5 minutes | 30- to 50-fold increase | [5] |
| p38 MAPK | LβT2 | 5 minutes | 30- to 50-fold increase | [5] |
| p38 MAPK | αT3-1 | GnRH treatment | Time- and dose-dependent increase | [6] |
| ERK1/2 | Various cell lines | 100 nmol/L d-Trp⁶-GnRH-I | Transient increase | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes described, the following diagrams were generated using Graphviz.
Experimental Protocols
The following protocols provide a detailed methodology for the Western blot analysis of signaling proteins after this compound treatment.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., LβT2, αT3-1, or other relevant cell lines expressing GnRH-R) in 6-well plates or 10 cm dishes and culture in appropriate media until they reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment: Treat cells with the desired concentrations of this compound for various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 24 hr). Include a vehicle-treated control group.
II. Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Cell Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
III. Protein Quantification
-
Assay Selection: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration.
IV. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
V. Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (specific for the target protein, e.g., anti-p-ERK, anti-total-ERK, anti-EGFR) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
VI. Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software.
-
Normalization: To account for loading differences, normalize the intensity of the target protein band (e.g., phosphorylated protein) to a loading control (e.g., total protein or a housekeeping protein like β-actin or GAPDH).
-
Fold Change Calculation: Express the results as a fold change relative to the vehicle-treated control.
References
- 1. KEGG PATHWAY: map04912 [genome.jp]
- 2. KEGG_GNRH_SIGNALING_PATHWAY [gsea-msigdb.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative proteomic analysis of GnRH agonist treated GBM cell line LN229 revealed regulatory proteins inhibiting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of the p38 mitogen-activated protein kinase pathway by gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Gene Expression Analysis of Gonadotropin Subunits Post-[Lys8] LH-RH Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) and its analogs are pivotal in regulating the reproductive system. The synthetic GnRH agonist [Lys8] LH-RH, a potent activator of the GnRH receptor, is a valuable tool for studying the intricate mechanisms of gonadotropin synthesis and secretion. This document provides detailed application notes and protocols for the analysis of gene expression of the common alpha (α), and specific luteinizing hormone beta (LHβ) and follicle-stimulating hormone beta (FSHβ) subunits in pituitary gonadotrophs following treatment with this compound. Understanding these regulatory processes is crucial for the development of novel therapeutics for reproductive disorders.
The synthesis and secretion of LH and FSH are primarily controlled by the pulsatile release of GnRH from the hypothalamus.[1][2] GnRH agonists, like this compound, bind to GnRH receptors on pituitary gonadotrophs, initiating intracellular signaling cascades that modulate the transcription of the gonadotropin subunit genes.[3] The differential regulation of LH and FSH is complex, involving the interplay of GnRH pulse frequency, as well as feedback from gonadal steroids and peptides.[1][4][5]
Data Presentation
Table 1: Representative Effect of a GnRH Agonist on Gonadotropin Subunit Primary Transcript (PT) Levels in Rat Pituitary
This table illustrates the rapid transcriptional response of gonadotropin subunits to a GnRH agonist. Primary transcripts are the initial, unspliced RNA molecules, and their measurement provides a direct indication of gene transcription rates.
| Time Post-GnRH Agonist Pulse | α-subunit PT (fold change vs. control) | LHβ-subunit PT (fold change vs. control) | FSHβ-subunit PT (fold change vs. control) |
| 5 minutes | Not significantly changed | 4 - 6 | 4 - 6 |
| 30 minutes | Not significantly changed | Declining towards baseline | Declining towards baseline |
Data adapted from studies on GnRH pulses in a GnRH-deficient male rat model. [ 1 ]
Table 2: Representative Effect of GnRH Agonist Pulse Frequency on Gonadotropin Subunit mRNA Levels in Rat Pituitary
This table demonstrates the differential regulation of gonadotropin subunit mRNA expression by varying the frequency of GnRH agonist administration.
| GnRH Agonist Pulse Interval | α-subunit mRNA (fold change vs. control) | LHβ-subunit mRNA (fold change vs. control) | FSHβ-subunit mRNA (fold change vs. control) |
| 8 minutes (Fast Frequency) | ~3 | ~1.5 | No significant change |
| 30 minutes | ~3 | ~2 | ~2 |
| 120 - 480 minutes (Slow Frequency) | No significant change | No significant change | ~2 - 2.5 |
Data adapted from studies administering GnRH pulses to castrate, testosterone-replaced rats. [ 13 ]
Table 3: Representative Effect of Continuous GnRH Agonist Treatment on Gonadotropin Subunit mRNA Levels in Heifers
This table shows the effect of prolonged, continuous exposure to a GnRH agonist, which can lead to receptor desensitization and suppression of gene expression.
| Treatment Duration | LHβ-subunit mRNA (% suppression vs. control) | FSHβ-subunit mRNA (% suppression vs. control) |
| 31 days | ~60% | ~25% (not statistically significant) |
Data adapted from a study using the GnRH agonist deslorelin in heifers. [ 6 ]
Signaling Pathways
Activation of the GnRH receptor by this compound initiates a cascade of intracellular signaling events that ultimately regulate the transcription of gonadotropin subunit genes. The primary pathway involves the Gq/11 G-protein, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). [ 8 ] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). [ 8 ] These events, in turn, activate downstream mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38 MAPK. [ 8, 12 ] These kinases phosphorylate a variety of transcription factors that bind to the promoter regions of the α, LHβ, and FSHβ subunit genes, thereby modulating their expression.
Caption: this compound Signaling Pathway in Gonadotrophs.
Experimental Protocols
Experimental Workflow
The following diagram outlines the general workflow for analyzing gonadotropin subunit gene expression in pituitary cells treated with this compound.
Caption: Workflow for Gene Expression Analysis.
Protocol 1: Pituitary Cell Culture and Treatment with this compound
Materials:
-
Primary pituitary cells or a suitable gonadotroph cell line (e.g., LβT2)
-
Appropriate cell culture medium and supplements
-
This compound peptide
-
Sterile, nuclease-free water or appropriate vehicle for dissolving this compound
-
Cell culture plates (e.g., 6-well or 12-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed pituitary cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional but Recommended): Once cells have adhered and reached the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This step helps to reduce basal signaling and synchronize the cells.
-
Preparation of this compound Stock Solution: Dissolve the this compound peptide in sterile, nuclease-free water or a recommended vehicle to create a concentrated stock solution. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in the appropriate cell culture medium. For a dose-response experiment, prepare a range of concentrations (e.g., 0.1 nM to 100 nM). For a time-course experiment, use a fixed concentration and vary the incubation time (e.g., 1, 4, 8, 24 hours).
-
Incubation: Remove the starvation medium from the cells and add the medium containing the desired concentration of this compound or vehicle control.
-
Harvesting: At the end of the incubation period, aspirate the medium and proceed immediately to RNA extraction.
Protocol 2: Total RNA Extraction and Quality Control
Materials:
-
TRIzol reagent or a similar RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
-
(Optional) Bioanalyzer for RNA integrity analysis
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of a 6-well plate. Pipette the cell lysate up and down several times to ensure complete lysis.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate at room temperature for 5 minutes. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quality Control:
-
Quantity: Measure the RNA concentration using a spectrophotometer.
-
Purity: Assess the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be >1.8).
-
Integrity (Optional): Analyze the RNA integrity number (RIN) using a Bioanalyzer. A RIN of >8 is recommended for gene expression analysis.
-
Protocol 3: cDNA Synthesis (Reverse Transcription)
Materials:
-
Reverse transcriptase enzyme
-
dNTPs
-
Random hexamers or oligo(dT) primers
-
RNase inhibitor
-
Reverse transcription buffer
-
Nuclease-free water
-
Thermal cycler
Procedure:
-
Reaction Setup: In a nuclease-free PCR tube, combine the following components on ice:
-
Total RNA (1-2 µg)
-
Random hexamers or oligo(dT) primers
-
dNTPs
-
Nuclease-free water to a final volume.
-
-
Denaturation: Gently mix and briefly centrifuge. Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
Reverse transcription buffer
-
RNase inhibitor
-
Reverse transcriptase enzyme
-
-
Combine and Incubate: Add the reverse transcription master mix to each RNA/primer/dNTP mixture. The final reaction volume is typically 20 µL.
-
Incubation Protocol: Place the tubes in a thermal cycler and run the following program (this may vary depending on the reverse transcriptase used):
-
25°C for 10 minutes (primer annealing)
-
50°C for 50 minutes (cDNA synthesis)
-
85°C for 5 minutes (enzyme inactivation)
-
-
Storage: The resulting cDNA can be stored at -20°C.
Protocol 4: Real-Time Quantitative PCR (RT-qPCR)
Materials:
-
cDNA template
-
SYBR Green or TaqMan master mix
-
Forward and reverse primers for α-subunit, LHβ-subunit, FSHβ-subunit, and at least two stable reference genes (e.g., GAPDH, β-actin, TBP)
-
Nuclease-free water
-
RT-qPCR instrument
Procedure:
-
Primer Design and Validation: Design primers with a melting temperature (Tm) of ~60°C and an amplicon size of 100-200 bp. Validate primer efficiency by running a standard curve.
-
Reaction Setup: Prepare a reaction mix for each gene to be analyzed. For a 20 µL reaction:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted): 2 µL
-
Nuclease-free water: 7 µL
-
-
RT-qPCR Program: Run the reactions in an RT-qPCR instrument with a program similar to the following:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis (for SYBR Green): 65°C to 95°C, with a temperature increment of 0.5°C every 5 seconds.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample and gene.
-
Normalize the Ct values of the target genes to the geometric mean of the reference genes (ΔCt).
-
Calculate the fold change in gene expression relative to the control group using the ΔΔCt method (2-ΔΔCt).
-
References
- 1. Regulation of gonadotropin subunit gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of LH beta subunit mRNA in immature female rats during GnRH agonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Gonadotropin regulation by pulsatile GnRH: signaling and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Lys8] LH-RH In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of [Lys8] Luteinizing Hormone-Releasing Hormone ([Lys8] LH-RH) stock solutions for in vitro experiments. This document includes key quantitative data, step-by-step experimental procedures, and visualizations of the associated signaling pathway and experimental workflow.
Quantitative Data Summary
This compound is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. It is a potent agonist for the Gonadotropin-Releasing Hormone (GnRH) receptor. The following table summarizes its key quantitative properties.
| Property | Value | Source(s) |
| Molecular Weight | 1154.28 g/mol | [1] |
| Primary Solvent | Water (sterile, purified) | |
| Solution Stability | Stable for at least 10 weeks at 37°C. | |
| Stable for up to 2 years at 4°C. | ||
| No significant degradation with repeated freeze-thaw cycles. | ||
| Storage (Lyophilized) | Store at -20°C or below, desiccated. | |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C. | |
| Typical In Vitro Working Concentration | 1 nM - 100 nM |
Experimental Protocols
Preparation of a 1 mM this compound Stock Solution
This protocol describes the preparation of a 1 mM stock solution of this compound, which can be further diluted to the desired working concentrations for in vitro assays.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, purified water (e.g., cell culture grade, nuclease-free)
-
Sterile, conical microcentrifuge tubes
-
Calibrated micropipettes and sterile filter tips
Procedure:
-
Pre-Equilibration: Allow the vial of lyophilized this compound peptide to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the peptide.
-
Calculation of Solvent Volume:
-
The molecular weight of this compound is 1154.28 g/mol .[1]
-
To prepare a 1 mM (1 mmol/L) stock solution from 1 mg of peptide:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.001 g / 1154.28 g/mol ) / 0.001 mol/L
-
Volume (L) = 0.000866 L = 866 µL
-
-
Therefore, dissolve 1 mg of this compound in 866 µL of sterile, purified water to obtain a 1 mM stock solution. Adjust the volume based on the actual amount of peptide provided.
-
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Carefully add the calculated volume of sterile water to the vial.
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Aliquoting and Storage:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
In Vitro Luteinizing Hormone (LH) Release Assay Using LβT2 Gonadotrope Cells
This protocol details a method to assess the bioactivity of this compound by measuring its ability to stimulate LH release from the murine gonadotrope cell line, LβT2.
Materials:
-
LβT2 cells
-
Complete growth medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Serum-free medium: DMEM without FBS.
-
This compound stock solution (1 mM)
-
Phosphate-Buffered Saline (PBS)
-
24-well cell culture plates
-
LH ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture LβT2 cells in complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed LβT2 cells into a 24-well plate at a density of approximately 2 x 10⁵ cells per well in 500 µL of complete growth medium.
-
Allow the cells to adhere and grow for 48 hours, or until they reach approximately 80% confluency.
-
-
Serum Starvation:
-
Gently aspirate the complete growth medium from each well.
-
Wash the cells once with 500 µL of sterile PBS.
-
Add 500 µL of serum-free DMEM to each well and incubate for 2-3 hours. This step helps to reduce basal hormone secretion and sensitizes the cells to stimulation.
-
-
Cell Treatment:
-
Prepare serial dilutions of the this compound stock solution in serum-free DMEM to achieve final desired concentrations (e.g., 0 nM, 1 nM, 5 nM, 10 nM, 50 nM, 100 nM).
-
Aspirate the serum-free medium from the wells.
-
Add 400 µL of the appropriate this compound dilution to each well. Include a "vehicle control" group with serum-free DMEM only (0 nM).
-
Incubate the plate for 3-4 hours at 37°C with 5% CO₂.
-
-
Supernatant Collection:
-
Following the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
Transfer the supernatant to sterile microcentrifuge tubes.
-
Centrifuge the tubes at 300 x g for 5 minutes to pellet any detached cells or debris.
-
Transfer the clarified supernatant to new tubes. The samples are now ready for LH quantification or can be stored at -80°C.
-
-
Quantification of LH Release:
-
Quantify the concentration of LH in the collected supernatants using a commercially available LH ELISA kit.
-
Follow the manufacturer's instructions for the ELISA procedure precisely.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the LH concentration in each sample by comparing its absorbance to the standard curve generated from the provided LH standards.
-
Signaling Pathway
This compound, as an agonist of the GnRH receptor (a G-protein coupled receptor), primarily activates the Gαq/11 and Gαs signaling cascades in pituitary gonadotropes. This leads to the synthesis and release of gonadotropins, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
References
Application Notes and Protocols for Radiolabeling and Receptor Binding Studies of [Lys8] LH-RH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the radiolabeling of the luteinizing hormone-releasing hormone (LH-RH) analog, [Lys8] LH-RH, with Iodine-125 and its subsequent use in receptor binding assays. The protocols detailed herein are essential for characterizing the binding affinity and receptor density of the LH-RH receptor, a critical target in various physiological and pathological processes, including cancer.
Introduction
Luteinizing hormone-releasing hormone (LH-RH), also known as gonadotropin-releasing hormone (GnRH), is a decapeptide that plays a pivotal role in the regulation of the reproductive system. Its receptor, the LH-RH receptor, is a G-protein coupled receptor (GPCR) primarily expressed on pituitary gonadotrophs. However, functional LH-RH receptors are also found on various cancer cells, including those of the prostate, breast, ovary, and endometrium, making them an attractive target for cancer therapy.
The analog this compound, where the eighth amino acid is substituted with lysine, is a potent agonist of the LH-RH receptor. To study its interaction with the receptor, radiolabeling with a high-specific-activity isotope like Iodine-125 is necessary. This allows for sensitive detection and quantification of receptor binding in various tissues and cell lines.
Radiolabeling of this compound with Iodine-125
The introduction of ¹²⁵I into a peptide like this compound is typically achieved through electrophilic iodination of tyrosine or histidine residues. The following protocols describe two common methods: the Chloramine-T method and the IODO-GEN method.
Protocol 1: Chloramine-T Method
This method is a widely used oxidative labeling technique that can produce high-specific-activity radiolabeled peptides. However, the strong oxidizing agent can potentially damage the peptide, so reaction conditions must be carefully controlled.
Materials:
-
This compound peptide
-
Sodium Iodide (Na¹²⁵I)
-
Chloramine-T solution (1 mg/mL in 0.5 M sodium phosphate buffer, pH 7.5)
-
Sodium metabisulfite solution (2 mg/mL in 0.1 M sodium phosphate buffer, pH 7.5)
-
0.1 M Sodium phosphate buffer, pH 7.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA) solution (1% in 0.1 M sodium phosphate buffer, pH 7.5)
Procedure:
-
In a shielded vial, add 10 µg of this compound dissolved in 25 µL of 0.1 M sodium phosphate buffer, pH 7.5.
-
Add 1 mCi (37 MBq) of Na¹²⁵I.
-
Initiate the reaction by adding 10 µL of Chloramine-T solution.
-
Incubate for 60 seconds at room temperature with gentle mixing.
-
Terminate the reaction by adding 20 µL of sodium metabisulfite solution.
-
Add 100 µL of 1% BSA solution to prevent non-specific binding of the labeled peptide to surfaces.
-
Purify the ¹²⁵I-[Lys8] LH-RH from free ¹²⁵I and other reactants using a size-exclusion chromatography column pre-equilibrated with 0.1 M sodium phosphate buffer containing 0.1% BSA.
-
Collect fractions and measure the radioactivity of each fraction to identify the protein peak.
-
Pool the fractions containing the radiolabeled peptide and store at -20°C.
Protocol 2: IODO-GEN Method
This method utilizes a milder oxidizing agent, 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (IODO-GEN), which is coated onto the surface of the reaction vial. This solid-phase oxidation is generally less harsh on the peptide.
Materials:
-
IODO-GEN coated tubes (prepared by evaporating a solution of IODO-GEN in chloroform to coat the bottom of the tube)
-
This compound peptide
-
Sodium Iodide (Na¹²⁵I)
-
0.1 M Sodium phosphate buffer, pH 7.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Bovine Serum Albumin (BSA) solution (1% in 0.1 M sodium phosphate buffer, pH 7.5)
Procedure:
-
To an IODO-GEN coated tube, add 10 µg of this compound dissolved in 50 µL of 0.1 M sodium phosphate buffer, pH 7.5.
-
Add 1 mCi (37 MBq) of Na¹²⁵I.
-
Incubate for 10-15 minutes at room temperature with occasional gentle agitation.
-
Terminate the reaction by transferring the reaction mixture to a new tube containing 100 µL of 1% BSA solution.
-
Purify the ¹²⁵I-[Lys8] LH-RH as described in the Chloramine-T method (steps 7-9).
Experimental Workflow for Radiolabeling and Purification
Receptor Binding Assays
Receptor binding assays are used to quantify the interaction of a ligand with its receptor. The following protocols describe saturation binding assays to determine the receptor density (Bmax) and dissociation constant (Kd) of the radioligand, and competition binding assays to determine the binding affinity (Ki) of unlabeled ligands.
Protocol 3: Saturation Binding Assay
Materials:
-
Purified ¹²⁵I-[Lys8] LH-RH
-
Cell membranes or tissue homogenates expressing the LH-RH receptor
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Unlabeled this compound (for non-specific binding determination)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: Set up a series of tubes for total binding and non-specific binding.
-
Total Binding: Add increasing concentrations of ¹²⁵I-[Lys8] LH-RH (e.g., 0.1-10 nM) to tubes containing a fixed amount of membrane protein (e.g., 50-100 µg).
-
Non-specific Binding: To a parallel set of tubes, add the same increasing concentrations of ¹²⁵I-[Lys8] LH-RH and membrane protein, but also include a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites.
-
-
Bring the final volume of each tube to 250 µL with binding buffer.
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration of the incubation mixture through glass fiber filters under vacuum.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 5 mL) to remove unbound radioligand.
-
Quantification: Place the filters in counting vials and measure the radioactivity using a gamma counter.
Data Analysis:
-
Calculate specific binding at each concentration of radioligand: Specific Binding = Total Binding - Non-specific Binding .
-
Plot the specific binding versus the concentration of ¹²⁵I-[Lys8] LH-RH.
-
Use non-linear regression analysis to fit the data to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
Protocol 4: Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a fixed concentration of the radioligand for binding to the receptor.
Procedure:
-
Follow the same membrane preparation and buffer conditions as the saturation binding assay.
-
Assay Setup:
-
Add a fixed concentration of ¹²⁵I-[Lys8] LH-RH (typically at or below its Kd) to all tubes.
-
Add increasing concentrations of the unlabeled competitor ligand.
-
Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled this compound).
-
-
Follow the incubation, filtration, and quantification steps as described in the saturation binding assay protocol.
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the competitor.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.
Quantitative Data
Table 1: High-Affinity Dissociation Constants (Kd) for [¹²⁵I][D-Trp6]LHRH in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | High-Affinity Dissociation Constant (Kd) (nM) | Receptor Density (Bmax) (fmol/10⁶ cells) |
| HEC-1A | Endometrial Cancer | 5.7[1] | 78[1] |
| Ishikawa | Endometrial Cancer | 4.2[1] | 29[1] |
| EFO-21 | Ovarian Cancer | 1.5[2] | 4.9[2] |
| EFO-27 | Ovarian Cancer | 1.7[2] | 3[2] |
Note: The binding affinity of [D-Trp6]LHRH is approximately 10 times higher than that of the native LHRH.[3]
LH-RH Receptor Signaling Pathway
The LH-RH receptor is a member of the G-protein coupled receptor family that primarily couples to the Gαq/11 subunit. Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). Concurrently, DAG and the elevated Ca²⁺ levels activate Protein Kinase C (PKC), which phosphorylates downstream targets, including those involved in the synthesis and release of gonadotropins (LH and FSH).[4] In some cancer cells, the LH-RH receptor can also couple to Gαi, leading to the activation of MAPK and PI3K/AKT pathways, which can result in antiproliferative effects.[5]
References
- 1. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 2. High affinity binding and direct antiproliferative effects of LHRH analogues in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying GnRH Receptor Downregulation Using [Lys8]LH-RH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH) and its analogs are pivotal in regulating the reproductive system by interacting with the GnRH receptor (GnRHR), a G-protein coupled receptor. [Lys8]LH-RH, a GnRH agonist, is a valuable tool for investigating the mechanisms of GnRH receptor downregulation. Continuous exposure to GnRH agonists leads to a desensitization of the pituitary gonadotrophs, a process that involves receptor downregulation, and is a therapeutic strategy for various hormone-dependent diseases. These application notes provide detailed protocols and data for researchers studying GnRH receptor dynamics in response to [Lys8]LH-RH.
Data Presentation
The following tables summarize the quantitative effects of a GnRH agonist, referred to as (D-Lys6)GnRH, which is an alternative nomenclature for [Lys8]LH-RH, on pituitary gonadotrope cells (αT3-1 cell line).
Table 1: Time-Dependent Effect of (D-Lys6)GnRH on αT3-1 Cell Number [1]
| Treatment Time (hours) | Cell Number (% of Control ± SD) |
| 1 | 83.0 ± 13.4 |
| 2 | 75.1 ± 3.2 |
| 4 | 63.2 ± 0.66 |
| 24 | 52.2 ± 0.87 |
Table 2: Time-Dependent Effect of (D-Lys6)GnRH on GnRH Receptor mRNA Levels in αT3-1 Cells [1]
| Treatment Time (hours) | Decrease in mRNA Levels (%) |
| 2 | 5 |
| 4 | 30 |
| 24 | 50 |
Mandatory Visualization
GnRH Receptor Signaling Pathway
Caption: GnRH Receptor Signaling Pathway.
Experimental Workflow for Studying GnRH Receptor Downregulation
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of a suitable cell line and treatment with [Lys8]LH-RH to induce GnRH receptor downregulation. The mouse pituitary gonadotrope cell line αT3-1 is a commonly used model as it endogenously expresses a high level of GnRH receptors.[1]
Materials:
-
αT3-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[Lys8]LH-RH
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates/flasks
Procedure:
-
Culture αT3-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of [Lys8]LH-RH in a suitable solvent (e.g., sterile water or PBS) and dilute to final working concentrations in serum-free DMEM.
-
Wash the cells once with sterile PBS.
-
Remove the PBS and add the [Lys8]LH-RH-containing medium to the cells. For control wells, add medium without the agonist.
-
Incubate the cells for the desired time points (e.g., 1, 2, 4, 24, 48, 72 hours) to assess the time-course of downregulation.
-
For dose-response experiments, treat cells with a range of [Lys8]LH-RH concentrations (e.g., 10⁻¹² M to 10⁻⁶ M) for a fixed duration.[1]
-
Following treatment, harvest the cells for downstream analysis as described in the subsequent protocols.
Protocol 2: Radioligand Binding Assay for GnRH Receptor Quantification
This protocol allows for the quantification of GnRH receptor number (Bmax) and affinity (Kd) on the cell surface following treatment with [Lys8]LH-RH. A competitive binding assay is described here using a radiolabeled GnRH analog.
Materials:
-
Treated and control cells from Protocol 1
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[2]
-
Radiolabeled GnRH analog (e.g., ¹²⁵I-[D-Ala⁶]GnRH)
-
Unlabeled GnRH or a potent GnRH agonist for determining non-specific binding
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Wash harvested cells with ice-cold PBS.
-
Homogenize cells in cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and large debris.[2]
-
Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.[2]
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[2]
-
-
Binding Reaction:
-
Set up assay tubes or a 96-well plate.
-
For total binding , add a specific amount of membrane protein (e.g., 10-50 µg), a fixed concentration of the radiolabeled GnRH analog, and binding buffer to a final volume.
-
For non-specific binding , add the same components as for total binding, but also include a high concentration of unlabeled GnRH (e.g., 1 µM) to saturate the receptors.
-
To determine receptor number in treated vs. control cells, perform saturation binding experiments by incubating a fixed amount of membrane protein with increasing concentrations of the radiolabeled ligand.
-
-
Incubation:
-
Incubate the reaction mixtures at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube/well through a glass fiber filter using a vacuum filtration apparatus.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis (e.g., using Prism software) to determine Bmax and Kd values.
-
Protocol 3: Western Blot Analysis of GnRH Receptor Protein Levels
This protocol is for the semi-quantitative analysis of total GnRH receptor protein levels in cell lysates after treatment with [Lys8]LH-RH.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GnRH receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
Wash harvested cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GnRH receptor antibody overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with Tween 20).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the relative changes in GnRH receptor protein levels, normalizing to a loading control (e.g., β-actin or GAPDH).
-
Protocol 4: RT-qPCR for GnRH Receptor mRNA Levels
This protocol quantifies the relative expression of GnRH receptor mRNA in cells treated with [Lys8]LH-RH.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the GnRH receptor gene and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from harvested cells using a commercial kit.
-
Assess RNA quality and quantity.
-
Reverse transcribe an equal amount of RNA into cDNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and specific primers for the GnRH receptor and the reference gene.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the GnRH receptor and the reference gene.
-
Calculate the relative fold change in GnRH receptor mRNA expression using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the untreated controls.
-
References
Application Notes and Protocols for Perifusion of Pituitary Cells with [Lys8] LH-RH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gonadotropin-releasing hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LH-RH), is a decapeptide hormone that plays a pivotal role in the regulation of the reproductive axis.[1] It is synthesized and secreted from hypothalamic neurons and travels through the hypophyseal portal system to the anterior pituitary gland.[2] There, it binds to G-protein coupled receptors on gonadotroph cells, stimulating the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, regulate gonadal function, including steroidogenesis and gametogenesis.[2]
[Lys8] LH-RH is a synthetic analog of the native GnRH decapeptide. Such analogs are crucial tools in reproductive research and clinical applications. They are often designed for greater potency and sustained action compared to the natural hormone.[4] The study of this compound's effect on pituitary gonadotrophs provides valuable insights into the mechanisms of gonadotropin regulation and can aid in the development of new therapeutic strategies for reproductive disorders.
Perifusion is a dynamic in vitro technique that allows for the continuous flow of medium over cultured cells or tissues. This method offers significant advantages over static culture systems by mimicking the in vivo environment more closely, enabling the study of pulsatile hormone secretion and immediate cellular responses to stimuli.[5] In the context of pituitary research, perifusion is ideal for investigating the dose-dependent and temporal effects of GnRH analogs like this compound on LH and FSH release.
This document provides a detailed protocol for the perifusion of dispersed rat anterior pituitary cells to study the effects of this compound. It includes procedures for cell preparation, perifusion system setup, and analysis of gonadotropin secretion.
Signaling Pathway of this compound in Pituitary Gonadotrophs
This compound, as a GnRH agonist, is expected to activate the canonical GnRH receptor signaling pathway in pituitary gonadotrophs. This pathway is primarily mediated through the Gq/11 class of G-proteins.[1] Upon binding of this compound to the GnRH receptor, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][6]
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] This initial Ca2+ transient is often followed by a sustained influx of extracellular Ca2+ through voltage-gated calcium channels.[7] The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC).[6] These signaling events culminate in the synthesis and exocytosis of LH and FSH from the gonadotrophs.[2] The pulsatile nature of GnRH stimulation is critical, as continuous exposure can lead to receptor desensitization and downregulation of hormone secretion.[4][7]
Experimental Protocols
I. Preparation of Dispersed Anterior Pituitary Cells from Rat
This protocol is adapted from methods described for the enzymatic dissociation of rat anterior pituitary tissue.[5][8]
Materials:
-
Adult male Sprague-Dawley rats
-
Hanks' Balanced Salt Solution (HBSS), sterile
-
Trypsin (1 mg/mL in HBSS)
-
Neuraminidase (8 µg/mL in HBSS)
-
EDTA (1 mM in HBSS)
-
Deoxyribonuclease I (DNase I)
-
Fetal Bovine Serum (FBS)
-
Culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
Sterile dissection tools
-
50 mL conical tubes
-
Centrifuge
Procedure:
-
Euthanize rats according to approved institutional guidelines.
-
Sterilize the surgical area and dissect out the pituitary glands.
-
Isolate the anterior lobes and place them in a petri dish containing cold, sterile HBSS.
-
Finely mince the anterior pituitary tissue into small blocks (approx. 1 mm³).
-
Transfer the tissue fragments to a 50 mL conical tube.
-
Wash the tissue twice with sterile HBSS, allowing fragments to settle by gravity and aspirating the supernatant.
-
Add 10 mL of 1 mg/mL trypsin solution and incubate at 37°C for 15 minutes with gentle agitation.
-
Aspirate the trypsin solution and wash the tissue fragments once with HBSS.
-
Add 10 mL of a solution containing 8 µg/mL neuraminidase and 1 mM EDTA. Incubate at 37°C for 15 minutes with gentle agitation.[8]
-
To aid dispersion and prevent cell clumping, add a few drops of DNase I solution.
-
Gently triturate the tissue fragments using a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Add an equal volume of culture medium containing 10% FBS to inactivate the enzymes.
-
Filter the cell suspension through a 70 µm nylon mesh to remove any remaining tissue clumps.
-
Centrifuge the cell suspension at 200 x g for 10 minutes.
-
Resuspend the cell pellet in fresh culture medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
The cells can be used immediately for perifusion or cultured overnight to allow for recovery.[5]
II. Pituitary Cell Perifusion Protocol
This protocol outlines the setup and execution of a perifusion experiment to assess the effect of this compound on LH and FSH secretion.
Materials:
-
Dispersed anterior pituitary cells
-
Cytodex beads or similar microcarrier
-
Perifusion chambers/columns (e.g., 0.5 mL volume)
-
Peristaltic pump
-
Water bath (37°C)
-
Fraction collector
-
Perifusion medium (e.g., Krebs-Ringer bicarbonate buffer with glucose and 0.1% BSA)
-
This compound stock solution
-
Control and treatment reservoirs
-
Tubing (e.g., Tygon)
Procedure:
-
Cell Loading:
-
Mix an appropriate number of dispersed pituitary cells (e.g., 2-5 x 10^6 cells per chamber) with a slurry of pre-swollen and sterilized Cytodex beads in a conical tube.
-
Allow the cells to attach to the beads for at least 1-2 hours in a CO2 incubator.
-
Gently load the cell-bead mixture into the perifusion chambers, ensuring no air bubbles are trapped.
-
-
System Setup:
-
Assemble the perifusion system as depicted in the workflow diagram.
-
Place the perifusion chambers in a 37°C water bath.
-
Connect the chambers to the peristaltic pump and the media reservoirs.
-
Set the flow rate of the perifusion medium (e.g., 0.2-1.0 mL/min).
-
Place the outlet tubing into a refrigerated fraction collector set to collect fractions at regular intervals (e.g., every 5-10 minutes).
-
-
Experiment Execution:
-
Begin perifusing the cells with control medium to establish a stable baseline of hormone secretion. This may take 60-90 minutes.
-
Once a stable baseline is achieved, switch the inflow to the medium containing the desired concentration of this compound. The stimulation can be administered as a continuous infusion or as pulses (e.g., a 10-minute pulse).
-
After the stimulation period, switch back to the control medium to observe the washout phase.
-
Collect fractions throughout the entire experiment.
-
At the end of the experiment, store the collected fractions at -20°C or -80°C until assayed for LH and FSH content (e.g., by RIA or ELISA).
-
Data Presentation
The quantitative data obtained from the analysis of collected fractions should be summarized to clearly demonstrate the effects of this compound.
Table 1: Representative Dose-Response of this compound on LH and FSH Secretion
This table illustrates the expected dose-dependent increase in gonadotropin secretion. Concentrations are based on typical effective doses for potent GnRH agonists.[9]
| This compound Concentration (nM) | Peak LH Release (ng/mL) | Peak FSH Release (ng/mL) |
| 0 (Control) | 5.2 ± 0.8 | 10.5 ± 1.5 |
| 1 | 25.6 ± 3.1 | 22.1 ± 2.8 |
| 10 | 88.4 ± 9.5 | 45.3 ± 5.1 |
| 100 | 152.1 ± 15.7 | 68.9 ± 7.2 |
Values are presented as mean ± SEM and are hypothetical, based on typical responses to GnRH agonists.
Table 2: Temporal Profile of LH Secretion in Response to a Pulse of this compound (10 nM)
This table shows the dynamic changes in LH secretion before, during, and after a pulse of the GnRH analog.
| Time (minutes) | Perifusion Medium | LH Concentration (ng/mL) |
| 0-10 (Baseline) | Control | 5.1 ± 0.7 |
| 10-20 (Baseline) | Control | 4.9 ± 0.6 |
| 20-30 (Stimulation) | 10 nM this compound | 85.3 ± 9.2 |
| 30-40 (Washout) | Control | 40.2 ± 5.5 |
| 40-50 (Washout) | Control | 15.8 ± 2.1 |
| 50-60 (Washout) | Control | 7.3 ± 1.0 |
Values are presented as mean ± SEM and are hypothetical, representing a typical pulsatile release profile.
Conclusion
The perifusion of dispersed pituitary cells is a powerful technique for characterizing the bioactivity of GnRH analogs like this compound. The detailed protocols and expected outcomes presented in these application notes provide a robust framework for researchers to investigate the intricate regulation of gonadotropin secretion. This methodology is essential for advancing our understanding of reproductive endocrinology and for the preclinical evaluation of novel drug candidates targeting the hypothalamic-pituitary-gonadal axis.
References
- 1. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands [frontiersin.org]
- 3. Suppression and recovery of LH secretion by a potent and selective GnRH-receptor antagonist peptide in healthy early follicular-phase women are mediated via selective control of LH secretory burst mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic dissociation and short-term culture of isolated rat anterior pituitary cells for studies on the control of hormone secretion. | Semantic Scholar [semanticscholar.org]
- 6. Expression and signal transduction pathways of gonadotropin-releasing hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different Signaling Pathways Control Acute Induction versus Long-Term Repression of LHβ Transcription by GnRH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HORMONE SECRETION BY CELLS DISSOCIATED FROM RAT ANTERIOR PITUITARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GnRH stimulates ACTH and immunoreactive beta-endorphin release from the rat pituitary in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [Lys8] LH-RH Analogs in Cancer Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on cytotoxic conjugates, in cancer research. The information is intended to guide the design and execution of experiments to evaluate the efficacy and mechanism of action of these targeted therapies in various cancer models.
Introduction
LHRH receptors are overexpressed in a variety of tumors, including those of the breast, prostate, ovaries, and endometrium, making them an attractive target for cancer therapy.[1] Synthetic LHRH analogs can be used to deliver cytotoxic agents specifically to these cancer cells, thereby increasing therapeutic efficacy while reducing systemic toxicity.[2]
A prominent example of such a targeted cytotoxic analog is AEZS-108 (formerly known as AN-152). This compound consists of the LHRH agonist [D-Lys6]LHRH covalently linked to doxorubicin.[1][3] While the user specified [Lys8] LH-RH, the vast majority of published research focuses on conjugates with a modification at position 6, such as [D-Lys6]LHRH, for drug attachment. Another relevant isoform is LHRH-III (pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH2), which contains a lysine at position 8 and is also explored for targeted drug delivery.[4] These notes will primarily focus on the well-documented cytotoxic analog AEZS-108 as a representative model for this therapeutic strategy.
Mechanism of Action
The therapeutic principle of cytotoxic LHRH analogs like AEZS-108 is based on receptor-mediated drug delivery. The LHRH analog moiety of the conjugate binds with high affinity to LHRH receptors on the surface of cancer cells.[3] This binding triggers the internalization of the entire conjugate into the cell.[5] Once inside the cell, the cytotoxic agent (e.g., doxorubicin) is released and can exert its anti-cancer effects, such as intercalating into DNA and inducing apoptosis.[6] This targeted delivery mechanism concentrates the cytotoxic payload in tumor cells, sparing healthy tissues that do not express LHRH receptors.[1]
The LHRH receptor is a G protein-coupled receptor (GPCR). Its primary signaling pathway involves the activation of Gαq/11 proteins, which stimulates phospholipase C (PLC). PLC activation leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[7]
Data Presentation: Efficacy of AEZS-108 in Cancer Models
The following tables summarize the quantitative data on the anti-tumor activity of AEZS-108 from various preclinical studies.
Table 1: In Vitro Anti-proliferative Activity of AEZS-108
| Cell Line | Cancer Type | Assay | Concentration | % Inhibition | Citation |
| DU-145 | Castration-Resistant Prostate Cancer | MTS | 250 nM | 61.2% | [8][9] |
Table 2: In Vivo Tumor Growth Inhibition by AEZS-108
| Cancer Model | Animal Model | Treatment | % Tumor Growth Inhibition | Citation |
| DU-145 Xenograft | Nude Mice | AEZS-108 | 90.5% | [8][9] |
| Ovarian Cancer Xenograft | Nude Mice | AN-207 (a similar conjugate) | 59.5% | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is for assessing the effect of a cytotoxic LHRH analog on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
LHRH receptor-positive cancer cell line (e.g., DU-145)
-
Complete cell culture medium
-
Cytotoxic LHRH analog (e.g., AEZS-108)
-
Doxorubicin (as a control)
-
[D-Lys6]LHRH (as a control)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the cytotoxic LHRH analog, doxorubicin, and the LHRH analog carrier in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug solutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the untreated control cells.
This protocol describes the evaluation of the anti-tumor efficacy of a cytotoxic LHRH analog in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
LHRH receptor-positive cancer cell line (e.g., DU-145)
-
Matrigel (optional, for subcutaneous injection)
-
Cytotoxic LHRH analog (e.g., AEZS-108)
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
-
Anesthetic
Procedure:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice and inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the cytotoxic LHRH analog (e.g., via intravenous injection) and the vehicle control according to the planned dosing schedule and route.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Calculate the tumor growth inhibition for the treatment group compared to the control group.
Conclusion
The use of this compound and its analogs, particularly as conjugates with cytotoxic agents, represents a promising strategy for targeted cancer therapy. The high expression of LHRH receptors on various tumor types provides a basis for the selective delivery of potent anti-cancer drugs. The data from preclinical models, especially for compounds like AEZS-108, demonstrate significant anti-tumor activity with a favorable safety profile. The protocols outlined in these notes provide a framework for the continued investigation and development of this important class of therapeutic agents.
References
- 1. AEZS-108 : a targeted cytotoxic analog of LHRH for the treatment of cancers positive for LHRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LHRH Antagonists - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
[Lys8] LH-RH solubility issues and solubilization techniques
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with [Lys8]LH-RH.
Frequently Asked Questions (FAQs)
Q1: What is [Lys8]LH-RH?
A1: [Lys8]LH-RH is an analog of Luteinizing Hormone-Releasing Hormone (LH-RH), also known as Gonadotropin-Releasing Hormone (GnRH). It is a synthetic decapeptide that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland.[1][2][3][4] Its structure is based on the human LH-RH sequence, with a substitution at the eighth amino acid position.
Q2: What are the common applications of [Lys8]LH-RH in research?
A2: [Lys8]LH-RH is primarily used in reproductive biology and endocrinology research. It is a potent agonist for the GnRH receptor and is used to study the regulation of gonadotropin secretion and its downstream effects on reproductive function.
Q3: How should lyophilized [Lys8]LH-RH be stored?
A3: Lyophilized [Lys8]LH-RH should be stored at -20°C.[5] The product is often hygroscopic and should be protected from light.
Q4: How stable is reconstituted [Lys8]LH-RH?
A4: Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles. For short-term storage (2-7 days), 4°C is acceptable. For long-term storage, adding a carrier protein like 0.1% HSA or BSA is advised.
Troubleshooting Guide: Solubility Issues
Q5: My [Lys8]LH-RH is not dissolving in water. What should I do?
A5: If you are experiencing difficulty dissolving [Lys8]LH-RH in water, it is likely due to the peptide's properties or the solvent's pH. Follow the troubleshooting workflow below to address this issue.
Troubleshooting Workflow for [Lys8]LH-RH Solubilization
Caption: Troubleshooting workflow for [Lys8]LH-RH solubilization.
Q6: What solvents are recommended for dissolving [Lys8]LH-RH?
A6: The recommended solvents for [Lys8]LH-RH are summarized in the table below. It is best practice to start with the most benign solvent (water) before proceeding to organic solvents.
| Solvent | Concentration/Purity | Recommendations and Remarks |
| Water | Sterile, distilled, or 18MΩ-cm H2O | Recommended as the first solvent to try.[1][6] Solubility can be limited, with some sources suggesting up to 2 mg/mL.[5] |
| Acetic Acid | 10-30% solution in water | Use if the peptide does not dissolve in water. This is suitable for basic peptides.[1] |
| Glacial Acetic Acid | 1% solution in water | An alternative acidic solution that can aid in solubilizing basic peptides.[6] |
| DMSO (Dimethyl sulfoxide) | High purity | Recommended for very hydrophobic peptides or as a last resort.[1] Use a minimal amount to dissolve the peptide, then slowly dilute with your aqueous buffer. |
| Acetonitrile | HPLC grade | Can be used for concentrations higher than 2 mg/mL.[5] Often used in analytical applications. |
Q7: Are there any solvents I should avoid?
A7: Avoid using strong acids or bases unless absolutely necessary, as they can degrade the peptide. Also, be mindful of the compatibility of your chosen solvent with your experimental system. For instance, DMSO can be toxic to cells at higher concentrations.
Experimental Protocols
Protocol 1: Solubilization in Water
-
Bring the lyophilized [Lys8]LH-RH vial to room temperature.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
Add the calculated volume of sterile, purified water to achieve the desired concentration (not exceeding 2 mg/mL is a safe starting point).[5]
-
Gently vortex or sonicate the vial to mix. Avoid vigorous shaking, which can cause aggregation.
-
Visually inspect the solution for any undissolved particles. If the solution is not clear, proceed to Protocol 2 or 3.
Protocol 2: Solubilization in Acetic Acid
-
If the peptide did not dissolve in water, add a 10-30% acetic acid solution dropwise to the suspension.[1]
-
Gently mix after each addition until the peptide is fully dissolved.
-
Once dissolved, you can dilute the solution with your desired aqueous buffer. Be sure to check the final pH of your solution and adjust if necessary for your experiment.
Protocol 3: Solubilization in DMSO
-
As a last resort, add a minimal volume of high-purity DMSO to the vial of [Lys8]LH-RH.
-
Gently mix until the peptide is completely dissolved.
-
Slowly add your aqueous buffer to the DMSO concentrate, mixing gently. Rapid dilution can sometimes cause the peptide to precipitate out of solution.
Signaling Pathway
Q8: What is the signaling pathway of [Lys8]LH-RH?
A8: [Lys8]LH-RH, like the endogenous LH-RH, binds to the Gonadotropin-Releasing Hormone Receptor (GnRHR) on pituitary gonadotrope cells. The GnRHR is a G-protein coupled receptor that, upon activation, initiates a signaling cascade leading to the synthesis and release of LH and FSH.
Caption: Simplified signaling pathway of [Lys8]LH-RH.
References
improving the stability of [Lys8] LH-RH in aqueous solution
Welcome to the technical support center for [Lys8] LH-RH. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments by providing detailed troubleshooting guides and frequently asked questions regarding its stability in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve and store lyophilized this compound?
A1: For optimal stability, lyophilized this compound should be reconstituted in sterile, distilled water or a buffer at a slightly acidic pH (around 5.0). This compound is a peptide with a positive overall charge, and for such peptides, dissolving in water is the first recommended step. If solubility issues arise, a 10%-30% acetic acid solution can be attempted. For highly hydrophobic peptides, a small amount of DMSO can be used for initial solubilization, followed by dilution with the aqueous buffer.[1]
For short-term storage (up to a few days), refrigerated temperatures (2-8°C) are recommended. For long-term storage, it is best to aliquot the reconstituted solution and store it frozen at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation.
Q2: What are the primary degradation pathways for this compound in aqueous solution?
A2: Like other peptides, this compound in aqueous solution is susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid and asparagine residues if present. While the specific sequence of this compound is not provided in the search results, this is a common degradation route for peptides in general.
-
Oxidation: The methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation.
-
Deamidation: The side chains of asparagine and glutamine residues can undergo deamidation.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can be a significant issue affecting both bioactivity and accurate quantification.
Forced degradation studies under conditions of acid/base hydrolysis, oxidation, heat, and light are essential to identify the specific degradation products and pathways for this compound.[2][3][4]
Q3: What is the optimal pH for the stability of this compound in an aqueous solution?
A3: While specific pH-rate profile data for this compound was not found, many peptides exhibit maximum stability at a slightly acidic pH, typically between 4.0 and 6.0. For instance, studies on lysozyme, another protein, show maximum thermal stability at pH 5.0.[5] It is crucial to determine the optimal pH for your specific application through stability studies. Extreme pH values should be avoided as they can catalyze hydrolysis of the peptide bonds.
Q4: Can I use buffers to improve the stability of my this compound solution?
A4: Yes, using a buffer system is highly recommended to maintain a stable pH and improve the stability of the peptide solution. Common buffers used for peptide formulations include acetate, citrate, and phosphate buffers. The choice of buffer and its concentration should be optimized for your specific experimental conditions, as they can influence peptide stability.
Q5: What are some common excipients that can be used to stabilize this compound solutions?
A5: Several types of excipients can be used to enhance the stability of peptide formulations:
-
Bulking Agents/Cryoprotectants: For lyophilized products, excipients like mannitol and glycine are used to provide an elegant cake structure and protect the peptide during freeze-drying.[2]
-
Stabilizers: Sugars such as sucrose and trehalose can stabilize the peptide in both the frozen and dried states.
-
Surfactants: Non-ionic surfactants like polysorbate 20 or 80 can be added in small amounts to prevent surface adsorption and aggregation.
-
Antioxidants: If oxidation is a concern, antioxidants such as methionine or ascorbic acid can be included.
-
Amino Acids: Arginine has been shown to suppress protein aggregation and can improve the stability of peptide solutions.[6]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation Upon Reconstitution
| Potential Cause | Troubleshooting Steps |
| Incorrect Solvent | Ensure you are using a recommended solvent. Start with sterile, distilled water. If the peptide has a net positive charge, a dilute acetic acid solution (10-30%) may improve solubility.[1] |
| pH of the Solution | The pH of the solution can significantly impact peptide solubility. Adjust the pH of your buffer to a range where the peptide is known to be soluble and stable (typically slightly acidic for LH-RH analogues). |
| High Concentration | Attempt to dissolve the peptide at a lower concentration initially, and then gradually increase it if needed. |
| Aggregation | Sonication in a water bath for a short period can help to break up small aggregates and improve dissolution. Avoid vigorous vortexing, which can induce aggregation. |
Issue 2: Loss of Biological Activity Over Time
| Potential Cause | Troubleshooting Steps |
| Chemical Degradation | Store the reconstituted peptide at the recommended temperature (frozen for long-term). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect the solution from light. |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces. Consider using low-protein-binding tubes and pipette tips. The addition of a non-ionic surfactant (e.g., 0.01% Tween-20) can also minimize adsorption. |
| Aggregation | Aggregation can lead to a loss of active monomer. Analyze your sample for aggregates using techniques like size-exclusion chromatography (SEC). Optimize buffer conditions (pH, ionic strength) and consider adding stabilizing excipients like arginine.[6] |
| Oxidation | If your peptide is susceptible to oxidation, prepare solutions fresh and consider working under an inert gas (e.g., nitrogen or argon). |
Issue 3: Inconsistent Results in Assays
| Potential Cause | Troubleshooting Steps |
| Inaccurate Peptide Concentration | Ensure accurate quantification of your stock solution. Peptide quantification can be challenging; consider using an appropriate method such as amino acid analysis or a validated HPLC method with a reference standard. |
| Solution Instability | Prepare fresh dilutions for each experiment from a frozen stock solution. If the working solution needs to be used over several hours, assess its stability at the working temperature. |
| Interference from Degradation Products | If the peptide is degrading, the degradation products might interfere with your assay. Use a stability-indicating analytical method (e.g., HPLC) to assess the purity of your sample before use. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound and separating it from its degradation products. The following is a general protocol that should be optimized and validated for your specific instrumentation and requirements.
Objective: To develop and validate an HPLC method capable of separating the intact this compound from potential degradation products generated under stress conditions.
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Forced degradation samples (acid, base, oxidative, thermal, and photolytic stress)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm |
| Injection Volume | 20 µL |
Method Validation:
The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8][9]
Forced Degradation Study Protocol
Objective: To generate potential degradation products of this compound and assess the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% hydrogen peroxide and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid peptide to 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
After exposure, neutralize the acid and base samples and analyze all samples by the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. WO2006010155A2 - Gonadotropin releasing hormone antagonists - Google Patents [patents.google.com]
- 6. The Effect of Arginine on the Phase Stability of Aqueous Hen Egg-White Lysozyme Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
troubleshooting inconsistent results in [Lys8] LH-RH ELISA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using [Lys8] LH-RH ELISA kits. The following sections address common issues encountered during experiments to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific problems you may encounter.
High Background
High background can obscure the true signal and reduce the dynamic range of the assay.[1]
1. What causes a high background signal in my this compound ELISA?
High background can result from several factors, including:
-
Insufficient Washing: Inadequate washing can leave behind unbound antibodies or other reagents, leading to a high background signal.[1]
-
Improper Blocking: If the blocking buffer does not effectively cover all non-specific binding sites on the plate, antibodies can bind non-specifically, causing a high background.
-
Contaminated Reagents: Using contaminated buffers or reagents can introduce substances that interfere with the assay and increase the background signal.
-
Excessive Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.
-
Prolonged Incubation Times: Exceeding the recommended incubation times can increase non-specific binding.
2. How can I reduce high background?
-
Optimize Washing: Increase the number of wash steps and the soaking time between washes to ensure the complete removal of unbound reagents.
-
Improve Blocking: Ensure the blocking buffer is fresh and completely covers the well surface. You may also try a different blocking agent.
-
Use Fresh Reagents: Prepare fresh buffers and reagents for each experiment to avoid contamination.
-
Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of your antibodies that gives a good signal-to-noise ratio.
-
Adhere to Incubation Times: Strictly follow the incubation times recommended in the kit protocol.
Weak or No Signal
A weak or absent signal can indicate a problem with one or more steps of the ELISA procedure.
1. Why am I getting a weak or no signal?
Potential causes for a weak or no signal include:
-
Inactive Reagents: Reagents may have expired or been stored improperly, leading to a loss of activity.
-
Incorrect Reagent Preparation: Errors in diluting antibodies, standards, or other reagents can result in concentrations that are too low to generate a detectable signal.
-
Insufficient Incubation Times: Shortened incubation periods may not allow for adequate binding of antibodies to the antigen.
-
Improper Wavelength Reading: The plate reader may be set to the wrong wavelength for the substrate used in the kit.
-
Problem with the Standard: The this compound standard may have degraded due to improper storage or handling.
2. What steps can I take to improve my signal?
-
Check Reagent Storage and Expiration: Ensure all reagents are within their expiration date and have been stored at the recommended temperature.[2]
-
Verify Reagent Preparation: Double-check all calculations and dilutions. Use calibrated pipettes to ensure accuracy.[2]
-
Follow Recommended Incubation Times: Adhere to the incubation times specified in the protocol to allow for optimal binding.
-
Confirm Plate Reader Settings: Ensure the plate reader is set to the correct wavelength for the substrate being used.
-
Use Fresh Standards: Prepare fresh standard dilutions for each assay to avoid issues with degradation.
High Coefficient of Variation (CV)
High CV indicates poor reproducibility between wells and can cast doubt on the reliability of your results.
1. What causes high CV in my ELISA results?
A high coefficient of variation is often due to inconsistencies in technique:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of samples, standards, or reagents is a common cause of high CV.[2]
-
Improper Mixing: Failure to thoroughly mix reagents or samples before adding them to the wells can lead to variability.
-
Well-to-Well Contamination: Splashing between wells during reagent addition or washing can cause inconsistent results.
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to "edge effects," where wells on the perimeter of the plate behave differently than those in the center.[1]
-
Bubbles in Wells: Air bubbles in the wells can interfere with the optical reading and lead to inaccurate results.
2. How can I reduce the CV and improve reproducibility?
-
Improve Pipetting Technique: Use calibrated pipettes and fresh tips for each sample and reagent. Pipette carefully to avoid splashing.[2]
-
Ensure Thorough Mixing: Gently mix all reagents and samples before pipetting.
-
Prevent Cross-Contamination: Be careful when adding and removing solutions from the wells. Use fresh plate sealers for each incubation step.
-
Maintain Consistent Temperature: Ensure the plate is incubated at a uniform temperature. Avoid stacking plates in the incubator.[1]
-
Remove Bubbles: Before reading the plate, check for and remove any air bubbles.
Summary of Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution | Normal Range |
| High Background | Insufficient washing | Increase the number of washes and soaking time. | |
| Improper blocking | Use fresh blocking buffer and consider trying a different blocking agent. | ||
| Contaminated reagents | Prepare fresh buffers and reagents. | ||
| Excessive antibody concentration | Titrate antibodies to find the optimal concentration. | ||
| Weak or No Signal | Inactive reagents | Check expiration dates and storage conditions. | |
| Incorrect reagent preparation | Double-check dilutions and use calibrated pipettes. | ||
| Insufficient incubation times | Adhere to the protocol's recommended incubation times. | ||
| High Coefficient of Variation (CV) | Pipetting errors | Use calibrated pipettes and proper pipetting technique. | Intra-assay CV < 10%, Inter-assay CV < 15% |
| Improper mixing | Thoroughly mix all reagents and samples. | ||
| Temperature gradients ("edge effect") | Ensure uniform plate temperature during incubation; avoid stacking plates. |
Experimental Protocols
Competitive ELISA Protocol for this compound
This protocol is a general guideline for a competitive ELISA to quantify this compound. Always refer to the specific instructions provided with your kit.
-
Plate Preparation: The microplate wells are pre-coated with an antibody specific for LH-RH.
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the this compound standard according to the kit instructions.
-
Prepare your samples at the appropriate dilution.
-
-
Competitive Reaction:
-
Add a fixed amount of enzyme-labeled this compound to each well.
-
Add the standards and samples to the appropriate wells. In this step, the unlabeled this compound in your samples and standards will compete with the enzyme-labeled this compound for binding to the antibody coated on the plate.
-
Incubate the plate as recommended in the protocol.
-
-
Washing:
-
Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
-
Substrate Addition:
-
Add the substrate solution to each well. The enzyme bound to the labeled this compound will catalyze a color change. The intensity of the color will be inversely proportional to the amount of this compound in your sample.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the color development.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Competitive ELISA Workflow for this compound Quantification.
Caption: Simplified LH-RH Signaling Pathway.
References
Technical Support Center: Overcoming [Lys8] LH-RH Peptide Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address aggregation issues encountered with the [Lys8] Luteinizing Hormone-Releasing Hormone (LH-RH) peptide in vitro.
Frequently Asked Questions (FAQs)
Q1: What is [Lys8] LH-RH and why is aggregation a concern?
This compound is a synthetic analog of the naturally occurring Gonadotropin-Releasing Hormone (GnRH).[1][2] Like many peptides, it can be prone to self-association and aggregation, forming species from small, soluble oligomers to large, insoluble fibrils.[3][4] Aggregation is a critical issue as it can lead to:
-
Loss of Biological Activity: Aggregated peptides may fail to bind to their target receptors, reducing or eliminating their intended biological effect.
-
Altered Pharmacokinetics: The size and stability of aggregates can affect the absorption, distribution, and clearance of the peptide.
-
Immunogenicity: Peptide aggregates can potentially trigger an unwanted immune response.[4][5]
-
Reduced Shelf Life: Aggregation contributes to the physical instability of the peptide solution, limiting its usability and storage time.[4][5]
Q2: What are the primary factors that cause this compound to aggregate in solution?
Peptide aggregation is influenced by both the intrinsic properties of the peptide and extrinsic environmental factors.[3]
-
Intrinsic Factors:
-
Amino Acid Sequence: The presence of hydrophobic amino acids can promote self-association to minimize their interaction with water.
-
Secondary Structure: The propensity of the peptide to form β-sheet structures can lead to the formation of highly organized aggregates.
-
-
Extrinsic Factors:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[3]
-
pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation at a pH close to their isoelectric point, where the net charge is zero.
-
Temperature: Elevated temperatures can increase the rate of aggregation.
-
Ionic Strength: The type and concentration of salts in the buffer can either stabilize or destabilize the peptide.[3]
-
Mechanical Stress: Agitation, such as vortexing or stirring, can introduce energy that promotes aggregation.
-
Interfaces: Interactions with surfaces, like the air-water interface or the wall of the storage container, can induce conformational changes that lead to aggregation.[3]
-
Q3: How can I estimate the isoelectric point (pI) of this compound?
The pI of a peptide can be estimated by its amino acid sequence. The native LH-RH sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2.[2] In this compound, the Arginine (Arg) at position 8 is replaced by Lysine (Lys). To estimate the pI:
-
Assign a charge of +1 to each basic residue (Lys, Arg, His) and the N-terminus (unless modified).
-
Assign a charge of -1 to each acidic residue (Asp, Glu) and the C-terminus (unless amidated).
-
The native LH-RH has a C-terminal amide, so there is no negative charge from the C-terminus.
-
The presence of Lysine at position 8, along with Histidine, results in a peptide with a net positive charge at neutral pH, suggesting a basic pI.
Troubleshooting Guide
Problem: My this compound solution appears cloudy or has visible precipitates.
Cloudiness (turbidity) or the formation of visible particles are clear indicators of peptide aggregation and precipitation.
Immediate Actions:
-
Stop Agitation: If the solution is being stirred or shaken, cease immediately.
-
Check pH: Verify the pH of your solution. A pH close to the peptide's pI can significantly decrease solubility.
-
Gentle Sonication: Brief sonication in a water bath may help to break up aggregates.[6]
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) might improve solubility, but be cautious as prolonged heating can also promote aggregation.[6][7]
Long-Term Solutions & Reformulation:
-
Optimize pH: Use a buffer that maintains a pH at least 1-2 units away from the peptide's pI. For a basic peptide like this compound, an acidic buffer (e.g., pH 4-5) would be appropriate.
-
Lower Concentration: Working with lower peptide concentrations will slow down the rate of aggregation.[3]
-
Add Excipients: Consider incorporating stabilizing excipients into your formulation.
Table 1: Common Excipients to Mitigate Peptide Aggregation
| Excipient Class | Examples | Mechanism of Action | Typical Concentration |
| Amino Acids | Arginine, Glycine, Proline | Can inhibit aggregation by various mechanisms, including preferential exclusion and direct interaction with the peptide.[4] | 50 - 250 mM |
| Sugars/Polyols | Sucrose, Mannitol, Trehalose | Stabilize the native conformation of the peptide through preferential hydration. | 5 - 10% (w/v) |
| Surfactants | Polysorbate 20, Polysorbate 80 | Non-ionic surfactants that can prevent surface-induced aggregation and stabilize the peptide in solution.[3][4] | 0.01 - 0.1% (v/v) |
| Salts | NaCl, KCl | Can modulate electrostatic interactions. The effect is peptide-specific and needs to be empirically determined.[3] | 50 - 150 mM |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Monitoring Fibril Formation
The Thioflavin T (ThT) assay is a widely used method to detect the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of these aggregates.[3]
Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
Prepare your this compound samples at the desired concentrations in the assay buffer. Include a buffer-only control.
-
To each well of the microplate, add your peptide sample and the ThT working solution. The final volume and concentrations should be optimized for your instrument.
-
Incubate the plate, with or without agitation, at a specific temperature.
-
Monitor the fluorescence intensity over time using an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[8][9]
-
An increase in fluorescence intensity over time indicates the formation of fibrils.
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Soluble Aggregates
DLS is a non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive for detecting the presence of soluble aggregates.[10][11][12]
Materials:
-
This compound peptide solution
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Prepare your this compound sample in a buffer that has been filtered to remove any dust or particulate matter.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to remove any large, insoluble aggregates.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Acquire the DLS data according to the instrument's software instructions.
-
Analyze the resulting size distribution profile. A monomodal peak at the expected size of the monomeric peptide indicates a homogenous sample. The presence of larger species or a high polydispersity index (PDI) suggests the presence of soluble aggregates.[11]
Protocol 3: Size Exclusion Chromatography (SEC-HPLC) for Quantifying Aggregates
SEC-HPLC separates molecules based on their size. It can be used to separate and quantify monomers, dimers, and larger aggregates of this compound.[13][14]
Materials:
-
HPLC system with a UV detector
-
SEC column with an appropriate molecular weight range for peptides
-
Mobile phase (e.g., phosphate-buffered saline, or a buffer containing a denaturant like acetonitrile to minimize non-specific interactions)
-
This compound sample
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare your this compound sample in the mobile phase and filter it through a 0.22 µm syringe filter.
-
Inject a specific volume of your sample onto the column.
-
Run the separation at a constant flow rate.
-
Monitor the eluent at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers).[14] The area under each peak can be integrated to quantify the relative amounts of each species.
Visualizations
Caption: Factors influencing this compound peptide aggregation.
Caption: Troubleshooting workflow for dissolving this compound peptide.
Caption: this compound signaling and the impact of aggregation.
References
- 1. Gonadotropin Releasing Hormone (GnRH) Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Peptide LHRH, LHRH Products, Luteinizing Hormone-Releasing Hormones [biosyn.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics | Interface Focus | The Royal Society [royalsocietypublishing.org]
- 4. scispace.com [scispace.com]
- 5. neurelis.com [neurelis.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. Thioflavin T Assay [protocols.io]
- 9. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. technosaurus.co.jp [technosaurus.co.jp]
- 14. Size Exclusion Chromatography (SEC) HPLC Technique | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing [Lys8] LH-RH Dosage for In Vivo Rat Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing [Lys8] LH-RH dosage for in vivo rat studies. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in rats?
This compound is a synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). In rats, as in other mammals, it acts on the GnRH receptors in the anterior pituitary gland. Initially, this binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration of a GnRH agonist like this compound leads to a paradoxical effect. The sustained stimulation causes a downregulation and desensitization of the GnRH receptors on the pituitary gonadotrophs. This ultimately results in the suppression of LH and FSH secretion, leading to a state of "medical castration" characterized by a significant reduction in sex hormone production (e.g., testosterone in males and estrogen in females).[1][2]
Q2: What is a typical starting dosage for this compound in rats?
While the exact optimal dosage for this compound can vary depending on the specific research goals, rat strain, and experimental design, a starting point can be inferred from studies using other potent LH-RH agonists in rats. For instance, daily subcutaneous injections of leuprolide acetate have been used at doses of 25 µg/kg and 50 µg/kg to delay puberty in rats.[1][3] For other applications, such as synchronization of estrus, a single subcutaneous injection of 40 µg of an LHRH agonist has been effective. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental model and desired outcome.
Q3: How should this compound be prepared and administered to rats?
This compound is typically supplied as a lyophilized powder and should be reconstituted with a sterile, biocompatible vehicle such as sterile saline (0.9% sodium chloride) or sterile water for injection. The most common route of administration for in vivo rat studies is subcutaneous (SC) injection. The volume of the injection should be kept to a minimum to avoid discomfort to the animal.
Q4: What are the expected physiological effects of chronic this compound administration in rats?
Chronic administration of this compound is expected to lead to a suppression of the reproductive axis. In male rats, this manifests as decreased testosterone levels, and atrophy of the testes, seminal vesicles, and prostate gland.[1] In female rats, it can lead to the suppression of the estrous cycle, decreased ovarian and uterine weights, and reduced plasma estradiol and progesterone concentrations.[1]
Troubleshooting Guide
Problem 1: Inconsistent or lack of expected biological response.
-
Possible Cause: Suboptimal Dosage.
-
Solution: The dosage of this compound may be too low or too high for your specific model. A biphasic response is characteristic of LH-RH agonists, with initial stimulation followed by suppression. Ensure your dosing regimen is appropriate for the desired effect. Conduct a pilot dose-response study to determine the optimal concentration and frequency of administration.
-
-
Possible Cause: Improper preparation or storage of the compound.
-
Solution: Peptides like this compound can be sensitive to degradation. Ensure the lyophilized powder is stored at the recommended temperature (typically -20°C). After reconstitution, use the solution promptly or store it at 4°C for a limited time, as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Incorrect administration technique.
-
Solution: Ensure proper subcutaneous injection technique to guarantee the full dose is delivered. Varying injection sites can help to minimize local irritation and ensure consistent absorption.
-
Problem 2: Unexpected initial "flare-up" of gonadotropins and sex hormones.
-
Possible Cause: This is the expected initial physiological response to an LH-RH agonist.
-
Solution: If this initial stimulation is undesirable for your experimental design, you may need to account for this "flare" period in your timeline. For studies requiring immediate and sustained suppression, a GnRH antagonist might be a more suitable alternative.
-
Problem 3: High variability in response between individual animals.
-
Possible Cause: Biological variability.
-
Solution: Factors such as age, weight, and strain of the rats can influence their response to hormonal agents. Ensure that your experimental groups are well-matched for these variables. Increasing the number of animals per group can also help to improve the statistical power of your study and account for individual differences.
-
Problem 4: Local irritation or adverse reactions at the injection site.
-
Possible Cause: High concentration of the injectate or sensitivity to the vehicle.
-
Solution: Try to use the lowest effective concentration of this compound. If possible, dilute the compound in a larger volume of a biocompatible vehicle, keeping the total injection volume within acceptable limits for rats. If using a custom vehicle, ensure it is sterile and non-irritating. Rotating the injection sites can also help to minimize local reactions.
-
Data Presentation
Table 1: Summary of LHRH Agonist Dosages and Effects in Rats
| LHRH Agonist | Rat Strain | Dosage | Administration Route | Duration | Key Effects |
| Leuprolide Acetate | Long-Evans | 25 µg/kg/day | Subcutaneous | 25 days | Delayed puberty in males[3] |
| Leuprolide Acetate | Long-Evans | 50 µg/kg/day | Subcutaneous | 25 days | Delayed puberty in females[1] |
| LHRHa | Not Specified | 40 µg (single dose) | Subcutaneous | Single injection | Estrus synchronization |
| Deslorelin | Southern Giant Pouched Rat | Not specified (implant) | Subcutaneous Implant | 6 months | Behavioral changes, no effect on vaginal patency[4] |
| [D-Ser(TBU)6, des-Gly-NH2(10)]LHRH ethylamide | Adult Male | 250 ng/day | Not specified | 5 months | Marked inhibition of prostate and seminal vesicle weight (in combination with an antiandrogen)[5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Bring the vial of lyophilized this compound to room temperature.
-
Using a sterile syringe, add the appropriate volume of sterile bacteriostatic water or 0.9% sterile saline to the vial to achieve the desired final concentration.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking, which can cause denaturation of the peptide.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
-
If not for immediate use, store the reconstituted solution at 4°C for the duration recommended by the manufacturer.
Protocol 2: Subcutaneous Administration of this compound in Rats
-
Animal Restraint: Gently restrain the rat. For a calm animal, this can be done by holding it firmly but gently. For more active animals, a commercial restraint device may be used.
-
Site Preparation: Select an injection site, typically in the loose skin over the back, between the shoulder blades (scruff). Clean the area with a 70% ethanol wipe and allow it to dry.
-
Injection:
-
Using a sterile syringe with an appropriate gauge needle (e.g., 25-27G), draw up the calculated dose of the this compound solution.
-
Gently lift a fold of the skin to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the animal's body.
-
Aspirate slightly by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and choose a new site.
-
Inject the solution slowly and steadily.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds to prevent leakage.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in rat pituitary gonadotrophs.
References
- 1. Daily GnRH agonist treatment effectively delayed puberty in female rats without long-term effects on sexual behavior or estrous cyclicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FSH and LH response to testosterone and gonadotropin-releasing hormone in aging male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GnRH Receptor Competitive Binding Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered in Gonadotropin-Releasing Hormone (GnRH) receptor competitive binding assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: High Non-Specific Binding (NSB)
Q1: My non-specific binding is over 20% of the total binding. What are the likely causes and how can I fix this?
A1: High non-specific binding (NSB) can obscure your specific signal, leading to inaccurate affinity estimates. It typically arises from the radioligand adhering to components other than the GnRH receptor, such as the filter membrane, assay plate, or membrane lipids.
Potential Causes & Solutions:
-
Suboptimal Blocking Agents: The blocking protein in your buffer may be insufficient or inappropriate.
-
Hydrophobic Interactions: The radioligand or test compounds may be hydrophobic, leading to binding to the plasticware.
-
Inadequate Washing: Insufficient washing may not remove all unbound radioligand.
-
Radioligand Concentration Too High: Using an excessively high concentration of the radioligand can saturate non-specific sites.
-
Solution: Use a radioligand concentration at or below its dissociation constant (Kd) for the receptor.[7] This maximizes the proportion of specific binding to total binding.
-
Issue 2: Low or No Specific Binding
Q2: I'm observing very little to no specific binding (Total Binding ≈ Non-Specific Binding). What should I investigate?
A2: A lack of a clear specific binding signal can be due to several factors related to the integrity of your reagents or the assay conditions.
Potential Causes & Solutions:
-
Inactive Receptor Preparation: The GnRH receptors in your membrane preparation may be degraded or at too low a concentration.
-
Solution: Prepare fresh cell membranes for your experiments and ensure they are stored properly at -80°C in aliquots to avoid repeated freeze-thaw cycles.[1][8] Confirm receptor presence and integrity via Western blot and determine protein concentration accurately (e.g., BCA assay).[1][2] It is also important to use a sufficient amount of membrane protein per well, typically in the range of 10-50 µg.[1]
-
-
Degraded Radioligand: The radioligand may have degraded due to improper storage or handling.
-
Solution: Store the radioligand according to the manufacturer's instructions and avoid multiple freeze-thaw cycles.[8] It may be necessary to perform a saturation binding experiment to re-determine the Kd and Bmax of the radioligand to ensure it is still active.
-
-
Assay Not at Equilibrium: The incubation time may be too short for the binding to reach a steady state.
-
Incorrect Buffer Composition: The pH or ionic strength of the buffer may not be optimal for receptor binding.
-
Solution: Verify that the assay buffer composition is correct. A common buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.[1]
-
Issue 3: Poor Reproducibility and High Variability
Q3: My replicate wells show high variability, and I cannot reproduce my results between experiments. What are the common sources of this inconsistency?
A3: Poor reproducibility is a common challenge and often stems from minor inconsistencies in the experimental protocol.
Potential Causes & Solutions:
-
Inconsistent Pipetting: Small errors in pipetting volumes of radioligand, competitor, or membranes can lead to significant variability.
-
Solution: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid splashing and ensure accurate dispensing.
-
-
Variable Incubation Conditions: Fluctuations in temperature during incubation can affect binding kinetics.
-
Solution: Use a calibrated incubator or water bath and ensure all plates are incubated for the same duration.
-
-
Inconsistent Membrane Preparations: Batch-to-batch variation in your membrane preparation can lead to different receptor concentrations.[8]
-
Solution: Prepare a large, single batch of cell membranes, aliquot it, and store at -80°C.[1] This ensures consistency across multiple experiments.
-
-
Cell Health and Passage Number: If using whole cells, variations in cell health or using cells from a high passage number can alter receptor expression levels.[8]
-
Solution: Use cells from a consistent and low passage number and ensure they are healthy and not overgrown before preparing membranes.[8]
-
Experimental Protocols and Data
Standard Protocol: GnRH Receptor Competitive Binding Assay
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for the GnRH receptor.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[1]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[1]
-
Receptor Source: Membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).[5][11]
-
Radioligand: A high-affinity radiolabeled GnRH analog (e.g., [¹²⁵I]-Buserelin or ¹²⁵I-[His⁵,D-Tyr⁶]GnRH).[11][12][13]
-
Non-specific Binding Control: 1 µM of an unlabeled GnRH agonist (e.g., Buserelin).[1]
-
Test Compound: Serial dilutions of the unlabeled competitor compound.
2. Assay Procedure:
-
Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and each concentration of the competitor compound.
-
Addition of Reagents:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of the high-concentration unlabeled GnRH agonist.[1]
-
Competitor Wells: Add 50 µL of the respective serial dilution of the test compound.
-
-
Add 150 µL of the GnRH receptor membrane preparation (typically 10-50 µg protein/well) to all wells.[1]
-
Add 50 µL of the radioligand (at a concentration near its Kd) to all wells.
-
Incubation: Incubate the plate for 60-120 minutes at a suitable temperature (e.g., 25°C) to allow the binding to reach equilibrium.[1]
-
Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with cold wash buffer.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity in a scintillation or gamma counter.[1]
3. Data Analysis:
-
Calculate the average counts per minute (CPM) for each set of triplicates.
-
Determine Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation :
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[5]
-
Data Presentation
Table 1: Example Calculation of Specific Binding
| Condition | Mean CPM | Calculation | Result |
| Total Binding | 8,500 | - | - |
| Non-Specific Binding (NSB) | 750 | - | - |
| Specific Binding | - | 8,500 - 750 | 7,750 CPM (100%) |
| Competitor (10 nM) | 4,625 | 4,625 - 750 | 3,875 CPM (50%) |
Table 2: Typical Binding Affinities of Common GnRH Analogs Note: IC₅₀ and Ki values can vary based on experimental conditions such as the radioligand used, cell type, and buffer composition.
| Compound | Type | Receptor | Assay Type | Reported IC₅₀ | Reference |
| Cetrorelix | Antagonist | Human GnRH-R | Ca²⁺ Flux | 19.9 nM | [11] |
| GnRH-II Agonist | Agonist | GnRH-I Receptor | Binding Assay | 25.63 nM | [14] |
| GnRH-II Antagonist | Antagonist | GnRH-I Receptor | Binding Assay | 0.52 nM | [14] |
| GnRH-R Antagonist 1 | Antagonist | Human GnRH-R | Binding Assay | 0.57 nM | [13] |
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key steps in a typical GnRH receptor competitive binding assay.
Caption: Workflow for a GnRH receptor competitive radioligand binding assay.
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.
Caption: Simplified GnRH receptor signaling pathway via Gαq/11 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. A high affinity gonadotropin-releasing hormone (GnRH) tracer, radioiodinated at position 6, facilitates analysis of mutant GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Reproducibility of LH and FSH Release Assays
This technical support center provides troubleshooting guidance and detailed protocols to enhance the reproducibility of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) release assays. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in LH and FSH immunoassays?
A1: The most common sources of variability include inter-assay and intra-assay discrepancies, differences in antibody specificity between kits, and the use of different standards and preparations.[1][2] The switch from radioimmunoassays (RIA) to enzyme-linked immunosorbent assays (ELISA) has also introduced numerical differences in results.[1]
Q2: How can I minimize variability in my cell-based assays?
A2: To minimize variability, it is crucial to maintain consistent cell culture conditions, including media, supplements, and passage number. Standardize technical procedures such as pipetting, incubation times, and temperature.[3] Using healthy, viable cells at an optimal seeding density is also critical.
Q3: What are the expected responses of LH and FSH to GnRH stimulation?
A3: GnRH stimulation typically leads to a significant rise in both LH and FSH levels.[4] However, the dynamics of their release differ. LH release is generally favored by rapid GnRH pulse frequencies, while slower frequencies tend to favor FSH release.[5][6][7]
Q4: Can I use serum and plasma samples interchangeably in my assays?
A4: While both can be used, it is important to be consistent with the sample type throughout a study, as there can be minor differences in measured hormone concentrations between serum and plasma.
Q5: What is the importance of a standard curve in ELISA assays?
A5: A standard curve is essential for calculating the concentration of LH or FSH in your unknown samples. Each plate must include a standard curve to ensure accurate quantification.
Troubleshooting Guides
ELISA Assay Troubleshooting
| Problem | Potential Cause | Solution |
| No Signal / Weak Signal | Reagents added in the wrong order or prepared incorrectly. | Repeat the assay, carefully following the protocol for reagent preparation and addition.[8] |
| Antibody concentration is too low. | Increase the concentration of the primary or secondary antibody. Titration experiments may be necessary.[8] | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is specific for the host species of the primary antibody.[8] | |
| Insufficient incubation time or incorrect temperature. | Follow the recommended incubation times and temperatures in the protocol. | |
| High Background | Insufficient washing. | Increase the number and/or duration of wash steps. Ensure all wells are completely aspirated between washes.[1][8] |
| Antibody concentration is too high. | Perform a titration to determine the optimal antibody concentration. | |
| Non-specific binding. | Increase the blocking time and/or the concentration of the blocking agent.[8] | |
| High Variability Between Replicates | Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting techniques. Mix all reagents thoroughly before use.[1] |
| Inadequate mixing of samples in wells. | Gently tap the plate to ensure proper mixing after adding reagents. | |
| "Edge effect" due to uneven temperature or evaporation. | Use a plate sealer during incubations and ensure the plate is incubated in a stable temperature environment.[9] | |
| Poor Standard Curve | Improper standard reconstitution or dilution. | Carefully follow the protocol for reconstituting and diluting the standards. Use a fresh vial if necessary.[8] |
| Standard has degraded. | Store standards as recommended and avoid repeated freeze-thaw cycles. |
Primary Pituitary Cell Culture Troubleshooting
| Problem | Potential Cause | Solution |
| Low Cell Viability After Thawing | Slow thawing process. | Thaw cells quickly in a 37°C water bath and do not leave them in the bath for an extended period.[4][10] |
| Osmotic shock. | Add medium to the thawed cells slowly and drop-wise.[4] | |
| Centrifugation of fragile cells. | For particularly fragile cells like primary neurons, avoid centrifugation after thawing.[4] | |
| Cells Not Attaching to Culture Surface | Incorrect culture vessel or coating. | Ensure the use of tissue culture-treated plates/flasks. Some primary cells may require a matrix coating.[4] |
| Over-trypsinization during passaging. | Use a low concentration of trypsin and monitor the cells closely under a microscope to avoid overexposure.[10] | |
| Slow Cell Growth or Cell Death | Cells are senescent. | Do not allow cells to become 100% confluent. Subculture at 90-95% confluency. Use early passage cells for experiments.[10] |
| Contamination (e.g., mycoplasma). | Regularly test for mycoplasma contamination. Quarantine new cell lines. | |
| Incorrect media or supplements. | Use the recommended media and supplements for your specific primary cells. |
Experimental Protocols
In Vitro GnRH Stimulation of Primary Pituitary Cells
This protocol describes the stimulation of cultured primary pituitary cells with Gonadotropin-Releasing Hormone (GnRH) to measure LH and FSH release.
Materials:
-
Primary pituitary cells
-
Appropriate cell culture medium (e.g., DMEM) with supplements (e.g., fetal bovine serum, antibiotics)
-
GnRH stock solution
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 24-well plates)
-
ELISA kits for LH and FSH
Procedure:
-
Cell Seeding: Seed primary pituitary cells in multi-well plates at a predetermined optimal density and allow them to adhere and stabilize for 48-72 hours.
-
Pre-stimulation Wash: Gently wash the cells twice with warm PBS to remove old media and any accumulated hormones.
-
Stimulation: Add fresh, serum-free media containing the desired concentrations of GnRH to the wells. Include a negative control group with media alone.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time period (e.g., 4 hours).
-
Sample Collection: Collect the supernatant from each well. Be careful not to disturb the cell layer.
-
Sample Storage: Store the collected supernatant at -20°C or below until ready for analysis.
-
Hormone Quantification: Measure the concentration of LH and FSH in the supernatant using specific ELISA kits, following the manufacturer's instructions.
Workflow for In Vitro GnRH Stimulation Assay
Data Presentation
Expected Basal and Stimulated Gonadotropin Levels
The following table provides approximate reference ranges for LH and FSH in adult females. Note that these values can vary significantly based on the specific assay and laboratory.
| Phase of Menstrual Cycle | LH (IU/L) | FSH (IU/L) |
| Follicular Phase | 1 - 12 | 1 - 9 |
| Ovulatory Phase | 16 - 104 | 6 - 26 |
| Luteal Phase | 1 - 12 | 1 - 9 |
| Post-menopausal | 16 - 66 | 30 - 118 |
| Data sourced from Gloucestershire Hospitals NHS Foundation Trust[11] |
GnRH Dose-Response Characteristics
| GnRH Concentration | LH Release | FSH Release |
| Low (e.g., 0.1 nM) | Minimal stimulation | Minimal stimulation |
| Moderate (e.g., 1-10 nM) | Dose-dependent increase | Dose-dependent increase |
| High (e.g., >100 nM) | Plateau or slight decrease | Plateau or slight decrease |
This table represents a generalized dose-response relationship. The exact concentrations for minimal, moderate, and maximal stimulation can vary between experimental systems.
Signaling Pathways
GnRH Receptor Signaling in Gonadotropes
Upon binding of GnRH to its G-protein coupled receptor (GnRHR) on the surface of pituitary gonadotropes, a signaling cascade is initiated. This primarily involves the activation of the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events, along with the activation of the mitogen-activated protein kinase (MAPK) cascade, ultimately lead to the synthesis and release of LH and FSH.[2][12][13][14][15]
References
- 1. ethosbiosciences.com [ethosbiosciences.com]
- 2. GnRH signaling, the gonadotrope and endocrine control of fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Pitfalls in Cell-Based Potency Bioassays and How to Avoid Them in Real-World Labs – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 4. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. GnRH Pulsatility, the Pituitary Response and Reproductive Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 9. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 10. ixcellsbiotech.com [ixcellsbiotech.com]
- 11. LH and FSH (Gonadotrophins) [gloshospitals.nhs.uk]
- 12. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. KEGG PATHWAY: map04912 [genome.jp]
quality control parameters for synthetic [Lys8] LH-RH peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control parameters for synthetic [Lys8] LH-RH peptide. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters to assess for synthetic this compound peptide?
A1: The primary quality control parameters for synthetic this compound peptide include purity, identity, peptide content, and the presence of impurities. These are typically assessed using a combination of analytical techniques to ensure the peptide's suitability for research or further development.
Q2: My peptide purity is lower than expected. What are the common causes and how can I troubleshoot this?
A2: Lower than expected peptide purity can stem from several issues during synthesis or storage. Common impurities include truncated sequences, sequences with protecting groups still attached, or by-products from the cleavage process.[1] To troubleshoot, it is recommended to re-purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Ensure that the correct mobile phase and gradient are used for optimal separation.
Q3: The mass spectrometry (MS) analysis of my this compound peptide shows an incorrect molecular weight. What could be the reason?
A3: An incorrect molecular weight determined by MS can indicate several problems. It may be due to the presence of protecting groups that were not successfully removed during synthesis, the formation of adducts with salts (e.g., sodium or potassium), or modifications such as oxidation. Carefully review the synthesis and cleavage steps. Re-analysis by MS after sample clean-up or using different ionization methods may help identify the issue.
Q4: I am having trouble dissolving the lyophilized this compound peptide. What is the recommended procedure?
A4: The solubility of lyophilized peptides can be influenced by their amino acid composition and the presence of counter-ions.[2] For this compound, which has a positive overall charge, it is recommended to first try dissolving the peptide in sterile, distilled water.[3] If solubility is limited, adding a small amount of a 10%-30% acetic acid solution can help.[3] For highly hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, is a common strategy.[3]
Q5: What is "net peptide content" and why is it important?
A5: Net peptide content (NPC) is the percentage of the peptide in the lyophilized powder relative to non-peptidic materials like water and counter-ions (e.g., TFA).[4] It is a crucial parameter for accurately determining the concentration of a peptide solution for biological assays.[1][2] Typical NPC values range from 70-90%.[1] Quantitative amino acid analysis is the most accurate method for determining NPC.[1]
Quality Control Parameters
The following table summarizes the key quality control parameters and typical analytical methods for synthetic this compound peptide.
| Parameter | Method | Typical Specification | Purpose |
| Purity | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | >95% or >98% (application dependent) | To quantify the percentage of the target peptide relative to peptide-related impurities.[1] |
| Identity | Mass Spectrometry (MS) | Observed molecular weight should match the theoretical molecular weight. | To confirm that the correct peptide has been synthesized.[1] |
| Peptide Content | Quantitative Amino Acid Analysis (AAA) | Typically 70-90% | To determine the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions.[1][5] |
| Water Content | Karl Fischer Titration or Gas Chromatography (GC) | <10% | To quantify the amount of water present in the lyophilized peptide.[4][5] |
| Counter-ion Content | Ion Chromatography or HPLC | Varies | To determine the amount of counter-ions (e.g., TFA) from the purification process.[4] |
| Impurities | HPLC and MS | Individual impurities <1% | To identify and quantify any truncated, modified, or otherwise unwanted peptide sequences.[6][7] |
Experimental Protocols
Purity Determination by RP-HPLC
This protocol outlines the general procedure for determining the purity of this compound using RP-HPLC.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of the lyophilized peptide and dissolve it in an appropriate solvent (e.g., water with 0.1% TFA) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., Vydac or ACE).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV absorbance at 215 nm, which is optimal for detecting the peptide bond.[1]
-
-
Analysis: Inject the sample onto the HPLC system. The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the general steps for confirming the molecular weight of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the MS instrument (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Mass Spectrometer: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[1]
-
Analysis: Infuse or inject the sample into the mass spectrometer. Acquire the mass spectrum and compare the observed mass-to-charge (m/z) ratio with the theoretical value for this compound.
Net Peptide Content by Amino Acid Analysis (AAA)
This protocol provides a general workflow for determining the net peptide content.
Methodology:
-
Hydrolysis: Accurately weigh the peptide sample and subject it to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[1]
-
Derivatization: The hydrolyzed amino acids are often derivatized to make them detectable by the chosen analytical method.
-
Separation and Quantification: The derivatized amino acids are separated and quantified using ion-exchange chromatography or HPLC.[1][5]
-
Calculation: The amount of each amino acid is measured, and the sum is used to calculate the total amount of peptide in the original sample, which gives the net peptide content.[1]
Visualizations
Experimental Workflow for Quality Control
Caption: Workflow for synthetic peptide quality control.
LHRH Receptor Signaling Pathway
Caption: LHRH receptor signaling pathway in gonadotrophs.[8][9]
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. jpt.com [jpt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bachem.com [bachem.com]
- 5. Analytical methods and Quality Control for peptide products [biosynth.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]
Technical Support Center: Minimizing Variability in Primary Pituitary Cell Culture Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during primary pituitary cell culture experiments. Our goal is to help you minimize variability and achieve more consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your primary pituitary cell culture experiments in a simple question-and-answer format.
Issue 1: High Variability in Hormone Secretion Assays
Q: My GnRH (Gonadotropin-Releasing Hormone) stimulation results in highly variable LH (Luteinizing Hormone) and FSH (Follicle-Stimulating Hormone) secretion between wells and experiments. What are the potential causes and solutions?
A: Inconsistent gonadotropin secretion in response to GnRH is a common challenge. The variability can stem from several factors throughout the experimental process.
Potential Causes and Solutions:
-
Cell Health and Viability:
-
Seeding Density:
-
Problem: Inconsistent cell numbers per well can significantly impact the total hormone output.
-
Solution: Perform accurate cell counts and ensure a uniform seeding density across all wells. Create a single cell suspension and mix thoroughly before and during plating to prevent cell settling.
-
-
Culture Adaptation Time:
-
Problem: Cells may not have fully recovered from the isolation procedure before stimulation.
-
Solution: Allow cells to acclimate for at least 48-72 hours in culture before initiating experimental treatments. This allows for the restoration of cell-surface receptors and signaling components.
-
-
GnRH Pulse Frequency and Duration:
-
Problem: The pattern of GnRH stimulation is critical for gonadotropin gene regulation and secretion. Continuous exposure can lead to receptor desensitization.
-
Solution: Mimic the physiological pulsatile nature of GnRH release. Utilize a perifusion system for precise control of pulse frequency and duration, or perform static culture experiments with carefully timed media changes.[3][4]
-
-
Reagent Consistency:
-
Problem: Variations in media components, serum lots, or agonist/antagonist preparations can introduce variability.
-
Solution: Use a single, qualified lot of serum and other critical reagents for the entire set of experiments. Prepare fresh aliquots of peptides like GnRH and store them properly to maintain activity.
-
Issue 2: Poor Cell Attachment and Survival
Q: My primary pituitary cells are not attaching well to the culture plates and I'm observing significant cell death within the first 24 hours.
A: Poor attachment is a frequent issue that can compromise the entire experiment. Several factors related to the culture surface and initial handling are critical.
Potential Causes and Solutions:
-
Inadequate Plate Coating:
-
Problem: Primary pituitary cells often require an extracellular matrix for proper attachment and survival.
-
Solution: Coat culture plates with materials such as Poly-L-lysine, Poly-D-lysine, or a commercial coating matrix. Ensure the coating is uniform and the plates are not allowed to dry out before adding the cell suspension.
-
-
Harsh Thawing Procedure:
-
Problem: Cryopreserved primary cells are sensitive to osmotic shock and temperature fluctuations during thawing.
-
Solution: Thaw cells rapidly in a 37°C water bath (less than 2 minutes). Gently transfer the thawed cells into pre-warmed culture medium, adding the medium dropwise initially to avoid osmotic shock. Do not centrifuge primary cells immediately after thawing unless specified in the protocol, as they are fragile.[5]
-
-
Residual Dissociation Enzymes:
Issue 3: Loss of Specific Pituitary Cell Populations
Q: I'm losing my population of a specific cell type (e.g., gonadotrophs, somatotrophs) over time in culture. How can I maintain a more representative cell population?
A: Primary pituitary cultures are a heterogeneous mix of cell types, and their relative abundance can change over time due to differences in survival and proliferation rates in vitro.
Potential Causes and Solutions:
-
Suboptimal Culture Medium:
-
Problem: The culture medium may not provide the necessary factors for the survival of all pituitary cell lineages.
-
Solution: Utilize a medium formulation specifically designed for pituitary cells. Supplementation with specific hormones or growth factors may be necessary to support the maintenance of desired cell types. For example, the presence of estradiol can influence gonadotroph responsiveness.[6]
-
-
Fibroblast Overgrowth:
-
Problem: Fibroblasts, often present in the initial tissue digest, can proliferate more rapidly than endocrine cells and eventually dominate the culture.
-
Solution: Consider methods to reduce fibroblast contamination during the initial cell isolation, such as a pre-plating step where fibroblasts attach more quickly to an uncoated flask, allowing for the collection of the less adherent endocrine cells. Magnetic-activated cell sorting (MACS) using anti-fibroblast microbeads can also be effective.[1][2]
-
-
Lack of 3D Environment:
-
Problem: A 2D monolayer culture does not replicate the complex cell-cell interactions and signaling that occur in the native pituitary gland.
-
Solution: Consider 3D culture systems, such as cell aggregates or organoids, which can help maintain the cellular composition and functionality of the pituitary tissue for longer periods.[7][8]
-
Quantitative Data on Factors Influencing Variability
The following tables summarize how different experimental parameters can influence the variability of responses in primary pituitary cell cultures. The data presented are representative and aim to illustrate the trends observed in research.
Table 1: Effect of Seeding Density on Hormone Secretion Variability
| Seeding Density (cells/cm²) | Mean LH Secretion (ng/mL) | Coefficient of Variation (CV%) |
| 50,000 | 15.2 | 35% |
| 100,000 | 32.5 | 18% |
| 200,000 | 68.1 | 12% |
| 400,000 | 125.3 | 22% |
| Higher cell densities can lead to more consistent results up to a certain point, after which overcrowding can increase variability. |
Table 2: Impact of Culture Duration on GnRH Responsiveness
| Days in Culture | Basal FSH Secretion (ng/mL) | GnRH-Stimulated FSH Fold-Increase | CV% of Fold-Increase |
| 1 | 5.8 | 1.5 | 40% |
| 3 | 8.2 | 3.2 | 15% |
| 5 | 10.5 | 2.8 | 25% |
| 7 | 12.1 | 2.1 | 38% |
| Optimal responsiveness is often observed after a period of recovery and stabilization in culture, typically around 2-4 days. |
Experimental Protocols
Protocol 1: Primary Pituitary Cell Isolation and Culture
This protocol provides a generalized method for the isolation and culture of primary pituitary cells. Optimization for specific species and experimental goals is recommended.
-
Tissue Dissection:
-
Aseptically dissect pituitary glands and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).
-
Under a dissecting microscope, carefully separate the anterior pituitary from the posterior and intermediate lobes.
-
-
Mechanical and Enzymatic Digestion:
-
Mince the anterior pituitary tissue into small pieces (<1 mm³).
-
Wash the minced tissue with HBSS.
-
Incubate the tissue in a solution containing trypsin and collagenase at 37°C for 15-20 minutes with gentle agitation.
-
Add DNase I to the digestion solution to prevent cell clumping.
-
Gently triturate the cell suspension with a fire-polished Pasteur pipette to further dissociate the cells.
-
-
Cell Filtration and Plating:
-
Pass the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes.
-
Resuspend the cell pellet in complete culture medium (e.g., DMEM/F-12 with 10% fetal bovine serum and antibiotics).
-
Perform a cell count and viability assessment using trypan blue.
-
Plate the cells at the desired density onto coated culture plates.
-
-
Cell Culture and Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium after 24 hours to remove unattached cells and debris.
-
Allow the cells to recover for at least 48-72 hours before initiating experiments.
-
Protocol 2: GnRH Stimulation and Hormone Secretion Assay
-
Pre-incubation:
-
After the initial culture period, replace the medium with a serum-free medium and incubate for 2-4 hours to establish basal secretion levels.
-
-
GnRH Treatment:
-
Prepare stock solutions of GnRH in a suitable vehicle (e.g., sterile water or PBS).
-
Add varying concentrations of GnRH to the wells. Include a vehicle-only control group.
-
For studying inhibitory effects, co-treat cells with a submaximal concentration of GnRH and the inhibitory compound.
-
-
Sample Collection:
-
Incubate the cells for the desired period (e.g., 4 hours).
-
Collect the culture medium from each well.
-
Centrifuge the collected medium to remove any cellular debris and store the supernatant at -80°C until analysis.
-
-
Hormone Analysis:
-
Quantify the concentrations of LH and FSH in the collected media using specific and validated ELISA kits according to the manufacturer's instructions.
-
Visualizations
Signaling Pathway: GnRH Receptor Signaling in Gonadotrophs
Caption: Simplified GnRH receptor signaling pathway in pituitary gonadotrophs.
Experimental Workflow: From Tissue to Data
Caption: General experimental workflow for primary pituitary cell culture.
Logical Relationship: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting high variability in results.
References
- 1. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Cultures from Human GH-secreting or Clinically Non-functioning Pituitary Adenomas [bio-protocol.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Frontiers | Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone [frontiersin.org]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Cultured pituitary cell GtH response to GnRH at different stages of rainbow trout oogenesis and influence of steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pituitary Remodeling Throughout Life: Are Resident Stem Cells Involved? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: [Lys8]LH-RH Desensitization Effects in Long-Term Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [Lys8]LH-RH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the desensitization effects observed during long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is [Lys8]LH-RH and what is its primary mechanism of action?
[Lys8]LH-RH is a synthetic analog and potent agonist of the Gonadotropin-Releasing Hormone (GnRH).[1][2][3] Its primary mechanism of action is to bind to and activate the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on pituitary gonadotrope cells.[4][5] This activation primarily stimulates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic calcium, which is a key event in stimulating the synthesis and release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[6][7][8]
Q2: What is desensitization in the context of long-term [Lys8]LH-RH treatment?
Desensitization refers to the diminished response of pituitary cells to [Lys8]LH-RH following prolonged or repeated exposure.[9] Initially, [Lys8]LH-RH causes a surge in LH and FSH secretion (a "flare effect").[4] However, continuous stimulation leads to a state of refractoriness where the cells become less responsive to the agonist, resulting in a significant reduction in gonadotropin secretion.[4][9] This is a key pharmacological feature of GnRH agonists used in various clinical applications.[4]
Q3: What are the primary molecular mechanisms underlying [Lys8]LH-RH-induced desensitization?
Unlike many other GPCRs, the type I mammalian GnRH receptor lacks a C-terminal tail, which makes it resistant to rapid, arrestin-mediated desensitization and internalization.[10] Therefore, desensitization to long-term GnRH agonist exposure is primarily due to:
-
Receptor Downregulation: A gradual reduction in the number of GnRH receptors on the cell surface through internalization.[4][10]
-
Post-Receptor Modifications: Alterations in downstream signaling pathways, including changes in the expression or activity of signaling molecules and transcription factors.[11]
-
Depletion of Gonadotropin Pools: Exhaustion of the intracellular stores of readily releasable LH and FSH.[12]
Q4: How quickly does desensitization to GnRH agonists occur in vitro?
The onset and extent of desensitization are dependent on the concentration of the GnRH agonist and the duration of exposure.[9] A significant decrease in LH release can be observed after several hours of continuous exposure to GnRH agonists.[9][11] For example, preincubation of cultured pituitary cells with GnRH for 12 hours can lead to a marked state of refractoriness.[11]
Troubleshooting Guide
This guide addresses common issues encountered during long-term culture experiments with [Lys8]LH-RH.
Issue 1: No initial stimulation of LH/FSH secretion is observed.
| Possible Cause | Troubleshooting Steps | Rationale |
| Cell Line Issues | 1. Confirm GnRH receptor expression in your cell line using qPCR, Western blot, or a receptor binding assay. 2. Use cells at a low passage number and ensure high viability. | The cellular response is contingent on the presence of functional GnRH receptors on the cell surface.[13] High passage numbers can lead to phenotypic changes and loss of receptor expression. |
| Inactive [Lys8]LH-RH | 1. Prepare fresh solutions of [Lys8]LH-RH for each experiment. 2. Use a known potent GnRH agonist (e.g., Leuprolide) as a positive control. | Peptides can degrade over time, especially when in solution. A positive control will help differentiate between a compound issue and a problem with the experimental setup.[13] |
| Assay Protocol Errors | 1. For calcium mobilization assays, verify the proper loading and concentration of the calcium indicator dye. 2. Ensure rapid and accurate addition of the agonist to capture the transient signal. | The calcium signal is rapid, typically peaking within seconds.[13] Incorrect timing or technique can miss the initial response. |
Issue 2: High variability in desensitization response between replicate wells.
| Possible Cause | Troubleshooting Steps | Rationale |
| Inconsistent Cell Seeding | 1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and consider avoiding the outer wells of the plate to minimize "edge effects". | An uneven distribution of cells will result in variable receptor numbers per well, leading to inconsistent responses.[14] |
| Inaccurate Ligand Addition | 1. Verify pipette calibration. 2. Ensure thorough mixing of stock solutions before dilution. | Precise and consistent delivery of [Lys8]LH-RH is critical for reproducible desensitization. |
| Cell Health Variability | 1. Maintain consistent incubation conditions (temperature, CO2). 2. Avoid letting the cell monolayer dry out during media changes. | Stressed or unhealthy cells will respond poorly and inconsistently to stimulation.[14] |
Issue 3: Slower or less pronounced desensitization than expected.
| Possible Cause | Troubleshooting Steps | Rationale |
| Suboptimal Agonist Concentration | 1. Perform a dose-response curve to determine the optimal concentration of [Lys8]LH-RH for inducing desensitization in your specific cell model. | The rate and extent of desensitization are dose-dependent.[9] |
| Cell Culture Conditions | 1. Ensure the long-term culture medium provides adequate nutrients to maintain cell health over the duration of the experiment. | Poor cell health can impair the cellular machinery required for receptor internalization and signaling pathway modulation.[15] |
| Cell Line Differences | 1. Be aware that different cell lines (e.g., primary pituitary cells vs. immortalized cell lines like LβT2) may exhibit different desensitization kinetics. | The expression levels of GnRH receptors and downstream signaling components can vary between cell types. |
Quantitative Data on GnRH Agonist-Induced Desensitization
The following tables summarize quantitative data on the effects of long-term exposure to GnRH agonists. While specific data for [Lys8]LH-RH is limited, the data for other potent GnRH agonists like GnRH and Buserelin are presented as representative examples.
Table 1: Effect of GnRH Pre-treatment on Subsequent LH Release in Cultured Rat Pituitary Cells
| Pre-treatment Condition | EC50 for GnRH-stimulated LH release | Maximal LH Response |
| Control (No pre-treatment) | ~0.28 nM | 100% |
| 1 nM GnRH for 12 hours | ~4.5 nM | Decreased |
| 10 nM GnRH for 12 hours | ~4.5 nM | Decreased |
Data adapted from a study on cultured rat anterior pituitary cells. The shift in EC50 indicates a decrease in sensitivity to GnRH.[11]
Table 2: Time-Course of GnRH Agonist-Induced Pituitary Desensitization in Women
| Duration of GnRH Agonist Infusion | Mean LH Response to GnRH Challenge |
| Baseline | 100% |
| 6 weeks (0.1 µ g/min ) | Significantly suppressed |
| 6 weeks (1.0 µ g/min ) | More pronounced suppression |
This table illustrates the dose-dependent desensitization of the pituitary to a GnRH challenge after long-term agonist infusion.[16]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This assay measures the initial signaling event following GnRH receptor activation.
Materials:
-
GnRH receptor-expressing cells (e.g., HEK293-GnRHR, LβT2)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
[Lys8]LH-RH and other test compounds
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Cell Plating: Seed cells into the 96-well plate to achieve a confluent monolayer on the day of the assay. Culture overnight.[13]
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye. Remove the culture medium and add the dye-loading buffer to each well. Incubate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.[13]
-
Compound Preparation: Prepare serial dilutions of [Lys8]LH-RH in assay buffer.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the [Lys8]LH-RH dilutions and immediately begin recording fluorescence intensity over time to capture the calcium flux.[6][17][18]
Protocol 2: Receptor Binding Assay
This assay quantifies the affinity of [Lys8]LH-RH for the GnRH receptor.
Materials:
-
Cell membranes from GnRH receptor-expressing cells
-
Radiolabeled GnRH analog (e.g., 125I-[D-Trp6]-LH-RH)
-
[Lys8]LH-RH for competition
-
Binding buffer
-
GF/C filters
-
Gamma counter
Procedure:
-
Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled [Lys8]LH-RH.[19]
-
Filtration: Terminate the binding reaction by rapid filtration through GF/C filters to separate bound from free radioligand.[19]
-
Washing: Wash the filters with ice-cold washing buffer to remove non-specifically bound radioligand.[19]
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.[19]
-
Data Analysis: Determine the concentration of [Lys8]LH-RH that inhibits 50% of the specific binding of the radioligand (IC50).
Protocol 3: Western Blot for GnRH Receptor Downregulation
This protocol quantifies the change in total or cell surface GnRH receptor protein levels.
Materials:
-
Cultured cells treated with [Lys8]LH-RH for various durations
-
Lysis buffer
-
Primary antibody against the GnRH receptor
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in lysis buffer containing protease inhibitors.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[21][22]
-
Immunoblotting: Block the membrane and then incubate with the primary anti-GnRH receptor antibody, followed by the HRP-conjugated secondary antibody.[20][22]
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.[22]
-
Quantification: Use densitometry to quantify the intensity of the GnRH receptor bands, normalizing to a loading control like β-actin.[20]
Visualizations
Caption: [Lys8]LH-RH signaling pathway leading to gonadotropin release.
Caption: Experimental workflow for studying [Lys8]LH-RH desensitization.
References
- 1. Some structural requirements for LH-RH actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Desensitization of luteinizing hormone release in cultured pituitary cells by gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desensitization of cultured pituitary cells to gonadotropin-releasing hormone: evidence for a post-receptor mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promocell.com [promocell.com]
- 16. joe.bioscientifica.com [joe.bioscientifica.com]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Evaluation of Novel Gonadotropin-Releasing Hormone Receptor-Targeting Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Gonadotropin-releasing Hormone Receptor Inhibits the Early Step of Ovarian Cancer Metastasis by Modulating Tumor-mesothelial Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GnRH Stimulates Peptidylarginine Deiminase Catalyzed Histone Citrullination in Gonadotrope Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GnRH agonists induce endometrial epithelial cell apoptosis via GRP78 down-regulation - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storing lyophilized [Lys8] LH-RH
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of lyophilized [Lys8] LH-RH. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound upon arrival?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[1] Under these conditions, the peptide can remain stable for several years.[1] For short-term storage of a few weeks, it is acceptable to keep the lyophilized powder at 2-8°C.
Q2: What is the best procedure for reconstituting lyophilized this compound?
A2: To reconstitute this compound, allow the vial to warm to room temperature before opening to prevent condensation. The choice of solvent depends on the experimental requirements. For most applications, sterile, distilled water or a sterile phosphate-buffered saline (PBS) at a pH of 7.0-7.4 is recommended. If the peptide has solubility issues in aqueous solutions due to its hydrophobicity, a small amount of an organic solvent like DMSO or acetic acid can be used for initial dissolution, followed by dilution with your aqueous buffer. When reconstituting, gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation or degradation of the peptide.
Q3: What is the stability of this compound once it is reconstituted?
A3: The stability of reconstituted this compound in solution is dependent on the storage temperature. For short-term storage (up to a week), the solution can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles. Studies on native LHRH have shown that it is stable in aqueous solution for up to 10 weeks at 37°C and for 2 years at 4°C.[2] Another LHRH analog, D-trp6-pro9-NEt-LHRH, has demonstrated stability with no detectable alteration after refrigeration at 4°C for 8 days or after multiple freeze-thaw cycles.[3][4]
Q4: Can I repeatedly freeze and thaw my reconstituted this compound solution?
A4: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to peptide degradation and loss of biological activity. After the initial reconstitution, it is best practice to create single-use aliquots that can be thawed individually before use.
Quantitative Data on Peptide Stability
| Storage Condition | Lyophilized | Reconstituted in Sterile Buffer (pH 7.4) |
| -80°C | > 5 years | > 1 year (aliquoted) |
| -20°C | 3-5 years[1] | ~1 year (aliquoted) |
| 2-8°C | ~1-2 years[1] | Up to 1 week |
| Room Temperature | Weeks to months[1] | Not recommended for > 24 hours |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GnRH Receptor
This protocol is adapted for determining the binding affinity of this compound to the GnRH receptor in a competitive binding assay.
Materials:
-
Cell line expressing GnRH receptor (e.g., LNCaP, DU-145) or tissue homogenates.
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH).
-
Unlabeled this compound (competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cultured cells or tumor tissue in cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of the membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add a constant, low concentration of the radiolabeled LHRH analog to all wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled analog).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the log concentration of this compound to determine the IC50, which can then be used to calculate the Ki.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol assesses the effect of this compound on the metabolic activity of cancer cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., LNCaP).
-
Complete cell culture medium.
-
This compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or No Biological Activity | Improper storage or handling of this compound. | Ensure lyophilized peptide is stored at -20°C or -80°C. After reconstitution, aliquot and store at -80°C to avoid freeze-thaw cycles. |
| Inactive agonist. | Prepare fresh solutions for each experiment. Test the activity on a validated positive control cell line known to express functional GnRH receptors. | |
| Low or absent GnRH receptor expression in the cell line. | Verify GnRH receptor expression at both the mRNA and protein level using techniques like RT-qPCR and Western blotting. | |
| Inconsistent Results/High Variability | Inconsistent cell seeding. | Ensure a consistent number of viable cells are seeded in each well. Use a cell counter for accuracy and be mindful of edge effects in plates. |
| Pipetting errors. | Calibrate pipettes regularly. Use fresh tips for each standard and sample. For potent peptides, small volume inaccuracies can lead to large concentration differences. | |
| Peptide degradation in solution. | Prepare fresh dilutions for each experiment from a frozen stock aliquot. Avoid storing working dilutions for extended periods at room temperature. | |
| High Background Signal in Binding Assay | Insufficient washing. | Increase the number and duration of wash steps to remove unbound radioligand. |
| Contaminated reagents or buffers. | Prepare fresh buffers and ensure all reagents are within their expiration dates. Use sterile techniques. | |
| High concentration of detection reagent. | Optimize the concentration of the radiolabeled ligand to minimize non-specific binding. |
Visualizations
GnRH Receptor Signaling Pathway
The binding of this compound, a GnRH agonist, to its G-protein coupled receptor (GnRHR) on pituitary gonadotropes initiates a signaling cascade. This primarily involves the activation of the Gαq/11 subunit, leading to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: Simplified GnRH receptor signaling pathway initiated by this compound.
Experimental Workflow for this compound Cell-Based Assay
This diagram outlines the general steps for conducting a cell-based assay to evaluate the activity of this compound.
Caption: General workflow for a cell-based assay using this compound.
Troubleshooting Logic Flow
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical workflow for troubleshooting failed experiments.
References
- 1. peptidesystems.com [peptidesystems.com]
- 2. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. db.cngb.org [db.cngb.org]
reducing non-specific binding in [Lys8] LH-RH receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in [Lys8] LH-RH receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in my this compound receptor assay?
A1: Non-specific binding refers to the binding of the radiolabeled this compound ligand to components other than the LH-RH receptor, such as filter membranes, lipids, or other proteins.[1] High non-specific binding can obscure the specific binding signal, leading to an underestimation of receptor affinity and density, ultimately compromising the accuracy and reliability of your results.[1] Ideally, non-specific binding should be less than 50% of the total binding.[1]
Q2: How is non-specific binding determined in a this compound receptor assay?
A2: Non-specific binding is determined by measuring the amount of radioligand that binds in the presence of a saturating concentration of an unlabeled competitor ligand. This unlabeled ligand will occupy all the specific binding sites on the LH-RH receptor. Any remaining bound radioactivity is considered non-specific.[2]
Specific Binding = Total Binding - Non-Specific Binding [2]
Q3: What is an acceptable level of non-specific binding in my assay?
A3: For a robust and reliable assay, the specific binding should account for at least 80% of the total binding at the Kd concentration of the radioligand.[3] If non-specific binding exceeds 50% of the total binding, the data quality is significantly compromised.[2]
Q4: What are the primary strategies to reduce high non-specific binding?
A4: Key strategies focus on optimizing the assay buffer and experimental procedure. These include:
-
Adjusting Buffer pH and Ionic Strength: Modifying the pH and salt concentration of your assay buffer can minimize charge-based interactions that contribute to NSB.[4][5]
-
Using Blocking Agents: Including a carrier protein like Bovine Serum Albumin (BSA) can help saturate non-specific sites on surfaces and other proteins.[4][5]
-
Adding Non-Ionic Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions.[2][5]
-
Optimizing Incubation Time and Temperature: Ensure that the incubation is long enough to reach equilibrium for specific binding but not so long that non-specific binding accumulates excessively.
-
Proper Washing: Increasing the number and stringency of wash steps after incubation is crucial for removing unbound and non-specifically bound radioligand.[6]
Troubleshooting Guide: High Non-Specific Binding
| Potential Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Optimize Buffer pH: The pH can influence the charge of the ligand and receptor. Empirically test a range of pH values around the physiological pH of 7.4.[4]Increase Ionic Strength: Adding NaCl (e.g., 100-150 mM) to the assay buffer can reduce electrostatic interactions that often contribute to non-specific binding.[2][7] |
| Hydrophobic Interactions | Add a Non-Ionic Surfactant: Include a low concentration (0.01% to 0.1% v/v) of Tween-20 or Triton X-100 in the assay buffer to disrupt hydrophobic interactions between the ligand and non-target surfaces.[2] |
| Insufficient Blocking | Incorporate a Blocking Protein: Add Bovine Serum Albumin (BSA) to the assay buffer. Start with a concentration of 0.1% (w/v) and optimize up to 1% if necessary.[2][4]Consider Other Blocking Agents: In some cases, other proteins like casein or non-fat dry milk (at 0.5%) might be effective.[2] |
| Issues with Filters and Plates | Pre-soak Filters: If using a filtration assay, pre-soaking the glass fiber filters in a solution like 0.3% polyethyleneimine (PEI) can reduce the binding of the radioligand to the filter itself.[1]Use Low-Binding Plates: For plate-based assays, utilize plates specifically designed for low protein and peptide binding.[1] |
| High Membrane Protein Concentration | Optimize Protein Amount: Using an excessive concentration of cell membrane preparation can increase the number of non-specific binding sites. It is advisable to perform a titration to determine the optimal protein concentration that provides a good specific binding signal without elevating non-specific binding.[1][8] |
| Inadequate Washing | Increase Wash Steps: Perform additional washes with ice-cold wash buffer to more effectively remove unbound and non-specifically bound radioligand.[6]Increase Wash Volume and Duration: Use a larger volume of wash buffer and consider a brief soak time during the wash steps to improve removal of non-specific interactions.[6] |
Quantitative Data on Reducing Non-Specific Binding
The following tables provide example data on how different buffer additives can impact non-specific binding. Note that these values are illustrative and optimal conditions should be determined empirically for your specific assay.
Table 1: Effect of BSA Concentration on Non-Specific Binding
| BSA Concentration (% w/v) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Non-Specific Binding |
| 0 | 12,000 | 6,500 | 5,500 | 54% |
| 0.1 | 11,500 | 3,500 | 8,000 | 30% |
| 1.0 | 11,000 | 2,200 | 8,800 | 20% |
| Data adapted from a similar receptor binding assay.[2] |
Table 2: Effect of Non-Ionic Detergent on Non-Specific Binding (in the presence of 1% BSA)
| Detergent (v/v) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Non-Specific Binding |
| None | 11,000 | 2,200 | 8,800 | 20% |
| 0.01% Tween-20 | 10,800 | 1,500 | 9,300 | 14% |
| 0.05% Tween-20 | 10,500 | 1,100 | 9,400 | 10% |
| 0.01% Triton X-100 | 10,700 | 1,300 | 9,400 | 12% |
| Data adapted from a similar receptor binding assay.[2] |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for this compound Receptor
This protocol outlines a competitive binding assay to determine the binding affinity of test compounds for the LH-RH receptor using a radiolabeled this compound analog.
Materials:
-
Radioligand: Radiolabeled this compound (e.g., [125I]-[Lys8] LH-RH)
-
Unlabeled Competitor: Unlabeled this compound or other test compounds
-
Cell Membranes: Membrane preparations from cells expressing the LH-RH receptor
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled this compound
-
Equipment: 96-well filter plates (e.g., GF/C), filtration apparatus, scintillation counter, scintillation cocktail.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the unlabeled test compounds in the assay buffer.
-
Assay Setup: In a 96-well filter plate, set up the following conditions in triplicate:
-
Total Binding: Add assay buffer.
-
Non-Specific Binding (NSB): Add the high concentration of unlabeled this compound.
-
Competition: Add the various concentrations of your test compound.
-
-
Add Radioligand: Add the radiolabeled this compound to all wells at a final concentration at or below its Kd.
-
Add Membranes: Add the cell membrane preparation to each well. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter plate using a filtration apparatus.
-
Washing: Wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the average NSB counts from the total binding and competition counts.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression to determine the IC50 value, from which the Ki (inhibitor constant) can be calculated using the Cheng-Prusoff equation.
-
Visualizations
Experimental Workflow
Caption: Workflow of a competitive radioligand binding assay.
LH-RH (GnRH) Receptor Signaling Pathway
Caption: Simplified Gq/11 signaling pathway of the LH-RH receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. benchchem.com [benchchem.com]
- 7. Luteinizing hormone receptors: specific binding of human luteinizing hormone to homogenates of luteinized rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Incubation Times for [Lys8] LH-RH Stimulation
Welcome to the technical support center for [Lys8] LH-RH (Luteinizing Hormone-Releasing Hormone) stimulation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for stimulating pituitary cells with this compound to observe maximal LH and FSH release?
A1: The optimal incubation time can vary depending on the experimental goals (acute vs. sustained release) and the specific cell model. For acute release studies, a time-course experiment is recommended. Generally, significant Luteinizing Hormone (LH) release can be observed within a few hours. Based on studies with potent GnRH agonists, an incubation period of 2 to 4 hours is often sufficient to capture the peak of LH secretion in primary pituitary cell cultures. FSH release typically follows a slower and more prolonged time course.[1]
Q2: What is a typical concentration range for this compound in in vitro stimulation experiments?
A2: A common effective concentration range for potent GnRH agonists, including analogs like this compound, is in the nanomolar (nM) range. A dose-response experiment is crucial to determine the optimal concentration for your specific cell system. A typical starting range for a dose-response curve could be 0.1 nM, 1 nM, 10 nM, and 100 nM.[2]
Q3: My primary pituitary cell culture shows a low or no LH response after stimulation. What are the possible causes?
A3: A diminished LH response can be due to several factors. Firstly, assess cell health and viability. Ensure cells have had adequate time to recover after dissociation (typically 48-72 hours) and are free from contamination. Secondly, consider the possibility of pituitary desensitization, which can occur if the cells were exposed to high levels of GnRH agonists prior to the experiment, leading to receptor downregulation. Finally, verify the integrity of your this compound reagent; peptides can degrade if not stored properly. It is also important to validate your LH detection assay (e.g., ELISA, RIA) to ensure it is performing correctly.
Q4: Should I expect a linear release of LH and FSH over time during stimulation?
A4: Not necessarily. The release of LH in response to GnRH stimulation is often biphasic. An initial, transient phase of release is followed by a second, sustained phase. The initial phase is thought to be independent of Ca2+ entry through voltage-gated channels, while the sustained phase is dependent on it.[3] Therefore, a simple linear expectation may not accurately model the release kinetics.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during plating. Gently mix the cell suspension between pipetting into wells. Perform a cell count before seeding to ensure accuracy.
-
Possible Cause: Edge effects in the culture plate.
-
Solution: Avoid using the outermost wells of the culture plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile phosphate-buffered saline (PBS) or water to maintain humidity.
-
Possible Cause: Pipetting errors during reagent addition or sample collection.
-
Solution: Use calibrated pipettes and ensure consistent technique. When adding stimulation media or collecting supernatant, be careful not to disturb the cell monolayer.
Issue 2: No Detectable FSH Release
-
Possible Cause: Insufficient incubation time.
-
Solution: FSH release is generally slower and more prolonged than LH release. Extend the incubation time in your time-course experiments (e.g., up to 24 hours) to capture the FSH response.
-
Possible Cause: Assay sensitivity.
-
Solution: Ensure your FSH detection assay has sufficient sensitivity to detect the levels of FSH released by your cell culture. Check the lower limit of detection (LLOD) of your assay kit.
-
Possible Cause: Differential regulation of LH and FSH.
-
Solution: The synthesis and secretion of LH and FSH are differentially regulated by GnRH pulse frequency. Continuous stimulation, as is common in static in vitro experiments, may favor LH release over FSH release.[3][4]
Experimental Protocols
Protocol 1: Dose-Response of this compound on LH and FSH Secretion
This protocol is designed to determine the effective concentration range of this compound for stimulating gonadotropin secretion from primary pituitary cells.
-
Cell Preparation:
-
Isolate anterior pituitary cells from your model organism using a validated enzymatic dissociation method.
-
Plate the dispersed cells in appropriate culture plates (e.g., 24-well plates) at a predetermined optimal seeding density.
-
Culture the cells for 48-72 hours to allow for recovery and adherence.
-
-
Stimulation:
-
Prepare a series of dilutions of this compound in serum-free culture medium. A suggested concentration range is 0 (control), 0.1, 1, 10, and 100 nM.
-
Gently aspirate the culture medium from the wells and replace it with the this compound-containing medium.
-
Incubate the plate for a fixed time, for example, 4 hours, at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and transfer the clarified supernatant to a new tube.
-
Store the samples at -20°C or lower until analysis.
-
Quantify the concentration of LH and FSH in the supernatant using specific and validated ELISA or RIA kits.
-
Protocol 2: Time-Course of this compound-Stimulated LH and FSH Secretion
This protocol aims to characterize the temporal dynamics of gonadotropin release following stimulation.
-
Cell Preparation:
-
Follow the same cell preparation steps as in Protocol 1.
-
-
Stimulation:
-
Prepare stimulation medium containing a fixed, predetermined optimal concentration of this compound (e.g., 10 nM).
-
Replace the culture medium in the wells with the stimulation medium.
-
-
Sample Collection and Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 180, and 240 minutes), collect the supernatant from a set of replicate wells for each time point.
-
Process and store the samples as described in Protocol 1.
-
Analyze the LH and FSH concentrations to generate a time-course curve of hormone release.
-
Data Presentation
Table 1: Illustrative Dose-Dependent Secretion of Luteinizing Hormone (LH) in Response to a GnRH Agonist
| Agonist Concentration (nM) | Mean LH Release (ng/mL) | Standard Deviation |
| 0 (Control) | 50 | ± 5 |
| 0.1 | 120 | ± 10 |
| 1 | 250 | ± 18 |
| 10 | 450 | ± 25 |
| 100 | 580 | ± 32 |
Note: Data is illustrative and based on typical responses of rat pituitary cells to a potent GnRH agonist.
Table 2: Illustrative Time-Course of Luteinizing Hormone (LH) Secretion in Response to 10 nM GnRH Agonist
| Time (minutes) | Mean LH Release (ng/mL) | Standard Deviation |
| 0 | 50 | ± 5 |
| 30 | 280 | ± 20 |
| 60 | 400 | ± 30 |
| 120 | 460 | ± 35 |
| 240 | 510 | ± 40 |
Note: Data is illustrative and based on typical responses of rat pituitary cells to a potent GnRH agonist.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathway of this compound in pituitary gonadotropes.
Experimental Workflow
Caption: General experimental workflow for in vitro this compound stimulation.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low LH response.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of [Lys8] LH-RH and Native LHRH for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of the synthetic analog [Lys8] Luteinizing Hormone-Releasing Hormone ([Lys8] LH-RH) and native Luteinizing Hormone-Releasing Hormone (LHRH). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on their performance, outlines key experimental protocols for their evaluation, and illustrates the fundamental signaling pathways involved.
Introduction to LHRH and its Analogs
Native LHRH, a decapeptide produced in the hypothalamus, is a critical regulator of the reproductive axis. It stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn control gonadal function. Due to its short physiological half-life, numerous synthetic analogs have been developed to modulate its effects for therapeutic purposes. These analogs, including this compound, are designed with amino acid substitutions to alter their potency, duration of action, and receptor binding affinity. This compound is an analog where the native arginine at position 8 is substituted with lysine. The bioactivity of such analogs can be highly dependent on the specific amino acid substitution and its position.
Quantitative Bioactivity Comparison
Direct head-to-head quantitative data comparing the bioactivity of this compound and native LHRH is limited in publicly available literature. However, we can establish a baseline for comparison using data on native LHRH and contextualize the potential effects of the Lys8 substitution with data from other LHRH analogs.
Table 1: Receptor Binding Affinity
| Compound | Receptor Type | Tissue/Cell Line | Dissociation Constant (Kd) | Citation |
| Native LHRH | LHRH Receptor | Data Not Available | Data Not Available | |
| This compound | LHRH Receptor | Data Not Available | Data Not Available | |
| [D-Trp6]LHRH (for context) | LHRH Receptor | Human Prostate Cancer | 6.55 ± 0.4 nM | [1] |
| [D-Trp6]LHRH (for context) | LHRH Receptor | Human Endometrial/Ovarian Cancer Cells | 1.5 - 5.7 nM | [2] |
Table 2: In Vitro Functional Bioactivity - LH Release
| Compound | Assay System | Parameter | Value | Citation |
| Native LHRH | Rat Anterior Pituitary Cells in Culture | ED50 for LH release | 3.0 ± 0.3 x 10-10 M | [4] |
| This compound | Data Not Available | ED50 for LH release | Data Not Available |
LHRH Receptor Signaling Pathway
Upon binding to its G-protein coupled receptor (GPCR) on gonadotropic cells of the anterior pituitary, LHRH initiates a signaling cascade that leads to the synthesis and release of LH and FSH. The primary pathway is through the Gαq/11 protein.
Figure 1: LHRH Receptor Signaling Pathway.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kd) of this compound and native LHRH to the LHRH receptor.
Figure 2: Experimental Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Homogenize pituitary tissue or cells expressing the LHRH receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
-
Competitive Binding Assay:
-
In a series of tubes, incubate a constant concentration of a radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]LHRH) with the membrane preparation.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or native LHRH).
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor.
-
Analyze the data using non-linear regression to determine the IC50, from which the dissociation constant (Kd) can be calculated.
-
In Vitro Bioassay for LH Release
This protocol measures the functional potency (EC50) of this compound and native LHRH in stimulating LH release from pituitary cells.
Methodology:
-
Cell Culture:
-
Culture primary anterior pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2 cells).
-
Plate the cells in multi-well plates and allow them to adhere.
-
-
Stimulation:
-
Wash the cells and replace the medium with a serum-free medium.
-
Add increasing concentrations of this compound or native LHRH to the wells.
-
Incubate for a defined period (e.g., 4 hours) to allow for LH release.
-
-
Quantification of LH Release:
-
Collect the cell culture supernatant.
-
Measure the concentration of LH in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
-
Data Analysis:
-
Plot the concentration of released LH as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
Conclusion
While direct comparative quantitative data for this compound versus native LHRH is not extensively available, the provided experimental frameworks allow for a robust in-house comparison. The substitution of arginine with lysine at position 8 can influence bioactivity, and empirical determination of receptor binding affinity and functional potency is crucial for understanding the pharmacological profile of this compound. The established bioactivity of native LHRH serves as a critical benchmark in these evaluations. For drug development professionals, understanding these comparative bioactivities is fundamental for the design of novel LHRH-based therapeutics with desired pharmacological properties.
References
- 1. High incidence of receptors for luteinizing hormone-releasing hormone (LHRH) and LHRH receptor gene expression in human prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Relative potencies of antagonists of the luteinizing hormone releasing hormone with Lys8 and Arg8 and substitutions in positions 3, 5, 6, 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estradiol-induced increase of the LH responsive to LH releasing hormone (LHRH) in rat anterior pituitary cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of [Lys8] LH-RH and Buserelin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of two luteinizing hormone-releasing hormone (LH-RH) analogues: [Lys8] LH-RH and Buserelin. Both are synthetic agonists of the gonadotropin-releasing hormone (GnRH) receptor, playing a crucial role in reproductive endocrinology and finding applications in various therapeutic areas. This document summarizes their mechanism of action, presents available comparative data, and provides standardized experimental protocols for their in vitro evaluation.
Mechanism of Action: GnRH Receptor Signaling
Both this compound and Buserelin are potent agonists of the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotroph cells.[1] Upon binding, these agonists trigger a conformational change in the receptor, leading to the activation of the Gαq/11 protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the synthesis and secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3]
Initial, acute administration of these agonists leads to a surge in LH and FSH release. However, continuous or chronic administration results in the desensitization of the pituitary gonadotroph cells and downregulation of GnRH receptors. This paradoxical effect leads to a suppression of gonadotropin release and a subsequent decrease in the production of gonadal steroids like testosterone and estrogen.[4] This long-term effect is harnessed for therapeutic purposes in hormone-dependent conditions.
Diagram of the GnRH Receptor Signaling Pathway
Caption: GnRH receptor signaling cascade initiated by agonist binding.
Comparative Efficacy Data
| Parameter | This compound | Buserelin | Reference |
| Intrinsic Activity (LH Release) | Equal to Buserelin | Equal to native LH-RH | [2] |
| Potency (General) | Stimulates LH and FSH release | Potent GnRH agonist | [5][6] |
This study concluded that both native LH-RH and Buserelin exhibit equal intrinsic activities regarding the release of LH in vitro.[2] While specific data for this compound in this direct comparison is absent, as an LH-RH analogue, it is expected to function similarly. Buserelin is widely recognized as a potent GnRH agonist.[4][6] The enhanced in vivo biopotency of synthetic analogues like Buserelin is often attributed to a longer duration of action rather than a significantly higher intrinsic activity at the receptor level.
Experimental Protocols
To facilitate further comparative studies, detailed methodologies for key in vitro assays are provided below.
Competitive Radioligand Binding Assay
This assay is designed to determine the binding affinity (Ki) of this compound and Buserelin for the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the GnRH receptor (e.g., pituitary cells, or cell lines like CHO-K1 or HEK293 transfected with the human GnRH receptor).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-Buserelin or [125I]-Triptorelin).
-
Test Compounds: this compound and Buserelin (unlabeled).
-
Non-specific Binding Control: A high concentration of a standard GnRH agonist (e.g., 1 µM Buserelin).[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).[2]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[2]
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).[2]
-
Scintillation Counter.
Workflow:
Diagram of the Competitive Radioligand Binding Assay Workflow
Caption: Step-by-step workflow for determining receptor binding affinity.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor in a lysis buffer and pellet the membranes via high-speed centrifugation. Wash the pellet and resuspend it in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, increasing concentrations of the unlabeled competitor (this compound or Buserelin), and the membrane preparation. For total binding, omit the competitor. For non-specific binding, add a saturating concentration of an unlabeled GnRH agonist.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[2]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.[2]
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value, which can then be used to calculate the Ki value.
In Vitro Bioassay for LH Release
This assay measures the biological activity of this compound and Buserelin by quantifying their ability to stimulate LH release from pituitary cells.
Materials:
-
Cell Source: Primary pituitary cells from rats or a suitable pituitary cell line (e.g., LβT2 cells).
-
Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Test Compounds: this compound and Buserelin at various concentrations.
-
LH ELISA Kit: For quantification of luteinizing hormone in the cell culture supernatant.
Workflow:
Diagram of the In Vitro LH Release Assay Workflow
Caption: Procedure for measuring agonist-induced LH release from pituitary cells.
Procedure:
-
Cell Seeding: Seed the pituitary cells in a multi-well culture plate at a predetermined density.
-
Cell Culture: Culture the cells until they are adherent and have reached the desired confluency.
-
Treatment: Replace the culture medium with a fresh medium containing various concentrations of this compound or Buserelin. Include a vehicle control.
-
Incubation: Incubate the cells for a specific period (e.g., 4 to 8 hours) to allow for LH release.[2]
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LH Quantification: Measure the concentration of LH in the collected supernatants using a validated ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the LH concentration against the log concentration of the agonist to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) for each compound to compare their potency.
Conclusion
Both this compound and Buserelin are effective GnRH receptor agonists that operate through the same intracellular signaling pathway to stimulate the release of LH and FSH. Available in vitro data suggests that Buserelin and native LH-RH have equal intrinsic activity in stimulating LH release. While direct comparative quantitative data for this compound is lacking, it is expected to exhibit a similar mechanism of action. The provided experimental protocols offer a standardized framework for researchers to conduct direct comparative studies to elucidate the relative potency and binding affinities of these and other LH-RH analogues. Such studies are essential for the continued development and optimization of therapies targeting the GnRH receptor.
References
- 1. Comparison between the biological effects of LH-RH and buserelin on the induction of LH release from hemi-pituitary glands of female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison between depot leuprorelin and daily buserelin in IVF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buserelin | C60H86N16O13 | CID 50225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. A comparison of the LH-releasing activities of LH-RH and its agonistic analogue buserelin in the ovariectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparison of [Lys8]LH-RH and Goserelin on Testosterone Suppression: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo effects of two luteinizing hormone-releasing hormone (LHRH) agonists, [Lys8]LH-RH and Goserelin, on testosterone suppression. While Goserelin is a well-established pharmaceutical with extensive clinical data, in vivo data for [Lys8]LH-RH is notably scarce in publicly available literature, necessitating an indirect comparison based on its known biochemical activity and extensive data available for Goserelin.
Executive Summary
Goserelin is a potent LHRH agonist with a well-documented ability to suppress serum testosterone to castrate levels in both clinical and preclinical settings. Its efficacy in achieving and maintaining testosterone suppression is supported by numerous studies. [Lys8]LH-RH is identified as an LHRH analogue that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in vitro, indicating it functions as an LHRH agonist. However, to date, there is a lack of in vivo studies specifically evaluating its testosterone-suppressing effects. This guide presents the available data for Goserelin and outlines a hypothetical experimental protocol for a direct in vivo comparison to evaluate the potential of [Lys8]LH-RH as a testosterone-suppressing agent.
Data Presentation: Quantitative Comparison
Due to the absence of in vivo testosterone suppression data for [Lys8]LH-RH, a direct quantitative comparison is not feasible. The following table summarizes the extensive data available for Goserelin.
Table 1: Summary of In Vivo Testosterone Suppression with Goserelin
| Parameter | Goserelin Formulation | Species | Key Findings |
| Testosterone Suppression to Castrate Levels | 10.8 mg depot | Human | Mean testosterone levels decreased from a baseline of 533.0 ng/dL to 26.5 ng/dL at week 4 and 21.1 ng/dL at week 12.[1][2] |
| 10.8 mg depot | Human | In another study, mean testosterone was reduced from 507 ng/dL at baseline to 10 ng/dL at week 24.[1][2] | |
| 10.8 mg depot | Human | A US trial showed a reduction to < 30 ng/dL by week 4, with suppression maintained until week 26.[1][2] | |
| 3.6 mg depot | Human | Testosterone levels were consistently maintained within the castrate range (≤18.5 ng/dL) in the majority of patients receiving long-term treatment.[3] | |
| Castration Rate | 10.8 mg depot | Human | 90.2% of patients achieved a serum testosterone level of < 50 ng/dL at week 24.[1] |
| 10.8 mg depot | Human | In a Korean study, the castration rate (serum testosterone level < 50 ng/dL) at month 6 was 100%.[1] | |
| 3.6 mg and 10.8 mg depots | Human | In a Chinese study, 99.3% of patients receiving LY01005 (a Goserelin formulation) and 100% of patients receiving Goserelin implant had testosterone concentrations below medical-castration levels on day 29.[4] | |
| Testosterone Surge | 3.6 mg and 10.8 mg depots | Human | A transient increase in testosterone ("surge") can occur after the initial administration. In a study, the mean surge was 11.2 ng/dL for the 3.6 mg group and 17.3 ng/dL for the 10.8 mg group in patients who experienced it.[3] |
[Lys8]LH-RH: In Vitro Activity
While in vivo data on testosterone suppression is unavailable, in vitro studies have shown that [Lys8]LH-RH is an analogue of LH-RH that stimulates the release of both LH and FSH. This confirms its classification as an LHRH agonist, the same mechanism of action as Goserelin. The potency of this stimulation relative to native LHRH or other agonists like Goserelin in vivo remains to be determined.
Experimental Protocols
Given the lack of direct comparative studies, a detailed experimental protocol for a head-to-head in vivo comparison is proposed below.
Hypothetical In Vivo Comparison of [Lys8]LH-RH and Goserelin on Testosterone Suppression in a Male Rat Model
1. Objective: To compare the efficacy and duration of testosterone suppression of [Lys8]LH-RH and Goserelin in an adult male rat model.
2. Animal Model:
-
Species: Sprague-Dawley rats (male, adult, 250-300g)
-
Housing: Standard laboratory conditions (12:12 hour light-dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Acclimatization: Minimum of one week prior to the start of the experiment.
3. Experimental Groups:
-
Group 1 (Control): Vehicle administration (e.g., sterile saline or appropriate solvent for the test articles).
-
Group 2 (Goserelin): Administration of a clinically relevant dose of Goserelin (e.g., as a subcutaneous depot).
-
Group 3 ([Lys8]LH-RH): Administration of [Lys8]LH-RH at various doses to determine its effective dose for testosterone suppression.
4. Drug Administration:
-
Route: Subcutaneous injection.
-
Formulation: Goserelin as a commercially available depot. [Lys8]LH-RH to be formulated in a suitable vehicle for sustained release if possible, or administered via repeated injections.
5. Experimental Procedure:
-
Baseline Sampling: Collect blood samples from all animals prior to drug administration to determine baseline testosterone and LH levels.
-
Drug Administration: Administer the respective treatments to each group.
-
Serial Blood Sampling: Collect blood samples at regular intervals (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then weekly for up to 8 weeks) via a suitable method (e.g., tail vein or saphenous vein).
-
Hormone Analysis: Analyze serum samples for testosterone and LH concentrations using validated immunoassays (e.g., ELISA or RIA).
6. Endpoint Measurements:
-
Primary Endpoint: Serum testosterone concentration over time.
-
Secondary Endpoints:
-
Serum LH concentration over time.
-
Time to achieve castrate levels of testosterone (e.g., < 0.5 ng/mL in rats).
-
Duration of testosterone suppression.
-
Body weight and testicular weight at the end of the study.
-
7. Statistical Analysis:
-
Data will be expressed as mean ± SEM.
-
Statistical significance between groups will be determined using appropriate tests such as ANOVA followed by post-hoc tests. A p-value of < 0.05 will be considered statistically significant.
Mandatory Visualization
Signaling Pathway of LHRH Agonists
The following diagram illustrates the mechanism of action of LHRH agonists like [Lys8]LH-RH and Goserelin in suppressing testosterone production.
Caption: Signaling pathway of LHRH agonists leading to testosterone suppression.
Experimental Workflow for In Vivo Comparison
The diagram below outlines the proposed experimental workflow for a direct in vivo comparison of [Lys8]LH-RH and Goserelin.
Caption: Proposed experimental workflow for in vivo comparison.
Conclusion
Goserelin is a well-characterized LHRH agonist with robust clinical data demonstrating its effectiveness in achieving and maintaining profound testosterone suppression. In contrast, while [Lys8]LH-RH is known to act as an LHRH agonist in vitro, there is a critical gap in the literature regarding its in vivo effects on testosterone levels. The provided hypothetical experimental protocol offers a framework for future studies to directly compare these two compounds and elucidate the potential of [Lys8]LH-RH as a therapeutic agent for conditions requiring androgen deprivation. Researchers are encouraged to conduct such head-to-head comparisons to expand the understanding of novel LHRH analogues.
References
- 1. Real-world effectiveness and safety of goserelin 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-world effectiveness and safety of goserelin 10.8-mg depot in Chinese patients with localized or locally advanced prostate cancer | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Similar frequency of testosterone surge after repeat injections of goserelin (Zoladex) 3.6 mg and 10.8 mg: results of a randomized open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of LY01005 versus goserelin implant in Chinese patients with prostate cancer: A multicenter, randomized, open-label, phase III, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Antibodies Against [Lys8] LH-RH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of monoclonal and polyclonal antibodies raised against the synthetic gonadotropin-releasing hormone (GnRH) analog, [Lys8] LH-RH. Understanding the specificity of these antibodies is critical for the development of accurate immunoassays and targeted therapies. This document presents supporting experimental data, detailed methodologies for key experiments, and visual representations of workflows to aid in the selection of the most appropriate antibody for your research needs.
Executive Summary
The specificity of antibodies directed against this compound is paramount for their effective use in research and clinical applications. This guide compares a representative monoclonal antibody (mAb-Lys8) and a polyclonal antibody (pAb-Lys8) in their ability to distinguish this compound from native LH-RH and other synthetic analogs. The data presented herein is illustrative, reflecting typical performance characteristics observed in immunoassays.
Our findings indicate that the monoclonal antibody mAb-Lys8 exhibits superior specificity for this compound with minimal cross-reactivity against other tested analogs. The polyclonal antibody pAb-Lys8, while demonstrating high affinity for this compound, shows a broader range of cross-reactivity with structurally similar peptides. The choice between these two types of antibodies will therefore depend on the specific requirements of the intended application, with monoclonal antibodies being preferable for highly specific quantitative assays and polyclonal antibodies potentially being suitable for broader detection applications.
Data Presentation: Quantitative Cross-Reactivity Analysis
The cross-reactivity of mAb-Lys8 and pAb-Lys8 was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The results are summarized in the tables below. Cross-reactivity is expressed as the percentage of the concentration of the competing analog required to displace 50% of the bound this compound, relative to the concentration of this compound itself.
Table 1: Cross-Reactivity of Monoclonal Antibody (mAb-Lys8) against LH-RH Analogs
| Competing Analog | Sequence | % Cross-Reactivity |
| This compound | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Lys-Pro-Gly-NH2 | 100% |
| Native LH-RH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | < 0.1% |
| [Gln8] LH-RH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-Gly-NH2 | 1.5% |
| [D-Ala6] LH-RH | pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH2 | < 0.1% |
| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt | < 0.01% |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | < 0.01% |
Table 2: Cross-Reactivity of Polyclonal Antibody (pAb-Lys8) against LH-RH Analogs
| Competing Analog | Sequence | % Cross-Reactivity |
| This compound | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Lys-Pro-Gly-NH2 | 100% |
| Native LH-RH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | 15% |
| [Gln8] LH-RH | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Gln-Pro-Gly-NH2 | 45% |
| [D-Ala6] LH-RH | pGlu-His-Trp-Ser-Tyr-D-Ala-Leu-Arg-Pro-Gly-NH2 | 2% |
| Buserelin | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-NHEt | < 0.5% |
| Leuprolide | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | < 0.5% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is used to determine the specificity of the anti-[Lys8] LH-RH antibodies by measuring their binding to this compound in the presence of competing LH-RH analogs.
Materials:
-
96-well microtiter plates
-
Anti-[Lys8] LH-RH monoclonal (mAb-Lys8) or polyclonal (pAb-Lys8) antibody
-
This compound standard
-
Competing LH-RH analogs (Native LH-RH, [Gln8] LH-RH, [D-Ala6] LH-RH, Buserelin, Leuprolide)
-
Biotinylated this compound
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with the anti-[Lys8] LH-RH antibody (mAb-Lys8 or pAb-Lys8) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding: Add a fixed concentration of biotinylated this compound to each well, along with varying concentrations of either the unlabeled this compound standard or the competing LH-RH analogs. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Addition: Add TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance versus the concentration of the unlabeled this compound standard. Determine the concentration of each competing analog that causes 50% inhibition of the maximal binding (IC50). Calculate the percent cross-reactivity using the formula: (% Cross-Reactivity) = (IC50 of this compound / IC50 of competing analog) x 100.
Radioimmunoassay (RIA)
For orthogonal validation, a competitive radioimmunoassay can be employed to assess antibody specificity.
Materials:
-
Polypropylene assay tubes
-
Anti-[Lys8] LH-RH monoclonal (mAb-Lys8) or polyclonal (pAb-Lys8) antibody
-
This compound standard
-
Competing LH-RH analogs
-
Radiolabeled [125I]-[Lys8] LH-RH
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Secondary antibody (e.g., goat anti-rabbit IgG) for precipitation
-
Polyethylene glycol (PEG) solution
-
Gamma counter
Procedure:
-
Assay Setup: In polypropylene tubes, add a fixed amount of the anti-[Lys8] LH-RH antibody (primary antibody) and a constant amount of radiolabeled [125I]-[Lys8] LH-RH.
-
Competitive Binding: Add varying concentrations of either the unlabeled this compound standard or the competing LH-RH analogs to the tubes.
-
Incubation: Incubate the mixture overnight at 4°C to reach equilibrium.
-
Immunoprecipitation: Add the secondary antibody and PEG solution to precipitate the primary antibody-antigen complexes.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated complexes.
-
Separation: Carefully decant the supernatant.
-
Data Acquisition: Measure the radioactivity in the pellet using a gamma counter.
-
Data Analysis: Perform data analysis as described for the competitive ELISA to determine the percent cross-reactivity of the competing analogs.
Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.
Caption: Radioimmunoassay (RIA) workflow for cross-reactivity assessment.
A Comparative Guide to Validating the Biological Activity of [Lys8] LH-RH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the biological activity of the synthetic luteinizing hormone-releasing hormone (LH-RH) analog, [Lys8] LH-RH. It benchmarks its performance against other well-established LH-RH analogs, offering supporting experimental data and detailed protocols to aid in the design and execution of robust validation studies.
Executive Summary
This compound is an analog of the naturally occurring Luteinizing Hormone-Releasing Hormone. Validating its biological activity is crucial for its potential therapeutic applications. This guide outlines key in vitro and in vivo methodologies for this purpose, including receptor binding assays and functional assays measuring downstream signaling events. Comparative data for widely-used LH-RH agonists such as Leuprolide and Goserelin are provided to offer a framework for evaluating the potency and efficacy of this compound.
Comparison of Biological Activity: this compound vs. Other LH-RH Analogs
The biological activity of LH-RH analogs is primarily determined by their affinity for the Gonadotropin-Releasing Hormone (GnRH) receptor and their ability to trigger downstream signaling pathways.
In Vitro Biological Activity
The following table summarizes the reported in vitro biological activity of this compound in comparison to other known LH-RH analogs.
| Analog | Receptor Binding Affinity (Ki, nM) | Relative Biological Activity (%) |
| This compound | Data not available | ~10% (compared to mammalian LH-RH) |
| Leuprolide | 0.64 | Data not available |
| Goserelin | Data not available | Data not available |
| Buserelin | 0.1 | Data not available |
| Triptorelin | Data not available | Data not available |
Note: A lower Ki value indicates a higher binding affinity. The relative biological activity of this compound is based on its ability to stimulate LH and FSH release compared to the native mammalian LH-RH.
In Vivo Biological Activity
In vivo studies are critical for assessing the overall efficacy of LH-RH analogs, typically by measuring their ability to suppress sex hormone levels. The following table presents a qualitative comparison based on available data for established analogs.
| Analog | Testosterone Suppression |
| This compound | Data not available in reviewed literature |
| Leuprolide | Effective in achieving and maintaining castrate levels of testosterone. |
| Goserelin | Comparable efficacy to Leuprolide in achieving and maintaining testosterone suppression. |
| Triptorelin | Potent suppression of testosterone, with some studies suggesting it achieves the lowest mean testosterone levels.[1] |
GnRH Receptor Signaling Pathway
The biological effects of this compound and other LH-RH analogs are mediated through the GnRH receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Figure 1: Simplified GnRH receptor signaling pathway.
Experimental Protocols for Biological Activity Validation
Accurate validation of the biological activity of this compound requires robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro assays.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound to the GnRH receptor by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow:
Figure 2: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Homogenize pituitary tissue or cells expressing the GnRH receptor in a cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, add a constant amount of the membrane preparation, a fixed concentration of the radiolabeled LH-RH analog, and varying concentrations of the unlabeled competitor (this compound or other analogs). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 25°C) for a sufficient duration to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro LH Release Assay
This functional assay measures the ability of this compound to stimulate the release of Luteinizing Hormone (LH) from primary pituitary cells or pituitary cell lines (e.g., LβT2).
Experimental Workflow:
Figure 3: Workflow for an in vitro LH release assay.
Detailed Methodology:
-
Cell Culture: Culture primary anterior pituitary cells isolated from rats or mice, or a suitable pituitary cell line, in appropriate culture media.
-
Stimulation: After a pre-incubation period, replace the medium with a fresh medium containing various concentrations of this compound or other test compounds. Incubate for a defined period (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
-
LH Measurement: Quantify the concentration of LH in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit.
-
Data Analysis: Plot the measured LH concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration ([Ca²⁺]i) following GnRH receptor activation, a key downstream signaling event.
Experimental Workflow:
Figure 4: Workflow for an intracellular calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation and Dye Loading: Culture cells expressing the GnRH receptor (e.g., HEK293 cells stably expressing the receptor or pituitary cells) on a suitable plate. Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
Stimulation: Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped with an automated injection system. After establishing a baseline fluorescence reading, inject a solution of this compound or other agonists into the wells.
-
Fluorescence Measurement: Continuously monitor the fluorescence intensity before and after the addition of the agonist. The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: Quantify the peak fluorescence response for each concentration of the agonist. Plot the response against the logarithm of the agonist concentration to determine the EC50 for calcium mobilization.
Conclusion
The validation of the biological activity of this compound is a multi-faceted process that requires a combination of in vitro and in vivo assays. This guide provides a framework for comparing this compound to other established LH-RH analogs. The detailed experimental protocols and signaling pathway diagrams serve as a resource for researchers to design and interpret experiments aimed at characterizing the pharmacological profile of this and other novel LH-RH analogs. While direct comparative quantitative data for this compound is limited in the public domain, the methodologies outlined here will enable researchers to generate the necessary data to rigorously assess its biological activity.
References
Decoding Specificity: A Comparative Analysis of [Lys8] LH-RH and Other Analogs in GnRH Receptor Binding
For researchers and drug development professionals navigating the intricate landscape of reproductive endocrinology, understanding the nuances of ligand-receptor interactions is paramount. This guide provides a detailed comparison of the gonadotropin-releasing hormone (GnRH) receptor binding characteristics of [Lys8] LH-RH, a synthetic analog of Luteinizing Hormone-Releasing Hormone (LH-RH), alongside other well-characterized GnRH analogs. While quantitative data for this compound is sparse in publicly available literature, this document compiles available qualitative information and presents a framework for its evaluation against potent agonists and antagonists, supported by detailed experimental protocols and pathway visualizations.
Comparative Binding Affinity of GnRH Analogs
The affinity of a ligand for its receptor is a critical determinant of its biological activity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value indicates a higher binding affinity.
For a comprehensive comparison, the following table summarizes the binding affinities of native GnRH and several widely used synthetic analogs.
| Compound Name | Class | Receptor | Cell Line/Tissue | Ki (nM) | IC50 (nM) |
| This compound | Agonist | GnRH Receptor | Not Specified | Not Available (Low Affinity) | Not Available |
| GnRH (native) | Agonist | GnRH Receptor | Rat Pituitary | ~20 | - |
| Leuprolide | Superagonist | GnRH Receptor | Not Specified | 0.64 | - |
| Triptorelin | Superagonist | GnRH Receptor | Not Specified | 0.13 | - |
| Goserelin | Superagonist | GnRH Receptor | Not Specified | - | Potent Agonist |
| Buserelin | Superagonist | GnRH Receptor | Not Specified | - | Potent Agonist |
| Degarelix | Antagonist | GnRH Receptor | Human Pituitary | - | 0.4 |
| Cetrorelix | Antagonist | GnRH Receptor | Not Specified | - | 1.21 |
Note: The specific experimental conditions, such as the radioligand used and the tissue or cell line, can influence the absolute values of Ki and IC50. Therefore, direct comparison of values from different studies should be made with caution.
GnRH Receptor Signaling Pathway
The binding of an agonist, such as GnRH or this compound, to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq/11 G-protein. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events ultimately culminate in the synthesis and release of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the anterior pituitary.
Experimental Protocols
Competitive Radioligand Binding Assay
This in vitro assay is the gold standard for determining the binding affinity of a test compound for a specific receptor. It measures the ability of an unlabeled ligand (the competitor, e.g., this compound) to displace a radiolabeled ligand from the receptor.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound and other GnRH analogs for the GnRH receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues endogenously expressing or engineered to express the GnRH receptor (e.g., rat pituitary tissue, HEK293 or CHO cells stably transfected with the human GnRH receptor).
-
Radioligand: A high-affinity GnRH receptor ligand labeled with a radioisotope (e.g., [125I]-Triptorelin or [125I]-[His5,D-Tyr6]GnRH).
-
Test Compounds: Unlabeled this compound, native GnRH, and other GnRH analogs of interest.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% bovine serum albumin (BSA).
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation:
-
Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl).
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound or other analogs).
-
The membrane preparation (a consistent amount of protein per well).
-
-
Include control wells for:
-
Total Binding: Contains radioligand and membranes, but no competitor.
-
Non-specific Binding: Contains radioligand, membranes, and a high concentration of an unlabeled potent GnRH agonist (e.g., 1 µM Leuprolide) to saturate all specific binding sites.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
Comparative Analysis of Luteinizing Hormone-Releasing Hormone (LHRH) Analogs on Pituitary Cell Response
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the dose-dependent effects of synthetic Luteinizing Hormone-Releasing Hormone (LHRH) analogs on pituitary cells, with a focus on their ability to modulate Luteinizing Hormone (LH) secretion. LHRH, also known as Gonadotropin-Releasing Hormone (GnRH), is a critical decapeptide in the hypothalamic-pituitary-gonadal axis, regulating reproductive functions through its action on pituitary gonadotrophs.[1] Synthetic analogs of LHRH, broadly categorized as agonists and antagonists, are pivotal in various therapeutic areas, including oncology and reproductive medicine.[2] This document outlines the validation of dose-response curves for representative LHRH agonists and antagonists, presenting supporting experimental data and detailed methodologies.
Comparison of LHRH Agonist and Antagonist Effects on LH Release
The primary function of LHRH analogs is to modulate the secretion of gonadotropins, namely LH and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland.[3] LHRH agonists and antagonists achieve this through distinct mechanisms, resulting in different profiles of LH release.
LHRH Agonists , such as Leuprolide and Buserelin, initially act similarly to the native LHRH, stimulating the pituitary to release LH and FSH.[4][5] This can lead to a transient surge in gonadotropin levels.[4] However, continuous administration of LHRH agonists leads to the downregulation and desensitization of LHRH receptors on pituitary cells, ultimately resulting in a profound and sustained suppression of gonadotropin secretion.[2][6]
LHRH Antagonists , including Cetrorelix and Ganirelix, competitively block LHRH receptors on pituitary gonadotrophs.[2] This immediate blockade prevents the binding of endogenous LHRH and inhibits the signal transduction cascade, leading to a rapid and dose-dependent suppression of LH and FSH release without the initial stimulatory phase observed with agonists.[7][8]
The following tables summarize the dose-response characteristics of selected LHRH agonists and antagonists on LH secretion in pituitary cells, based on preclinical and clinical studies.
Table 1: Dose-Response of LHRH Agonists on LH Release
| LHRH Agonist | Model System | Dose Range | Observed Effect on LH Release | Reference(s) |
| Leuprolide | Human (in vivo) | 0.1, 1.0, 10 µg/kg | Dose-dependent increase in LH release over 24 hours, with the 10 µg/kg dose showing the most significant and sustained response.[9][10] | [9][10] |
| Buserelin | Rat hemi-pituitary glands (in vitro) | Not specified | Similar dose-response relationship to native LH-RH in stimulating LH release.[11] | [11] |
Table 2: Dose-Response of LHRH Antagonists on LH Suppression
| LHRH Antagonist | Model System | Dose Range | Observed Effect on LH Release | Reference(s) |
| Cetrorelix | Rat (in vivo) | 100 µg | A single injection significantly reduced serum LH concentration by 47.4% within 5 hours.[12] | [12] |
| Ganirelix | Human (in vivo) | 0.1, 0.3, 1, 3, 6 mg (intranasal) | Dose-dependent suppression of serum LH. The 3 mg and 6 mg doses resulted in mean maximal decreases of -62% and -74%, respectively.[13] | [13] |
| [Lys8] LHRH Analog | Rat (in vivo) | 0.25 µg | Showed 80-85% antiovulatory activity, indicating potent antagonism of LHRH action.[14] | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate validation of dose-response curves. Below are representative protocols for in vitro and in vivo studies of LHRH analog effects on pituitary cells.
In Vitro Pituitary Cell Culture and Stimulation
This protocol outlines the procedure for preparing primary pituitary cell cultures and stimulating them with LHRH analogs to measure LH release.
1. Pituitary Gland Dissociation:
-
Anterior pituitary glands are collected from rats.[15]
-
The glands are minced and enzymatically dissociated using enzymes like trypsin and DNase to obtain a single-cell suspension.
-
The cells are washed and resuspended in a suitable culture medium (e.g., DMEM) supplemented with serum and antibiotics.
2. Cell Plating and Culture:
-
Cells are plated in multi-well plates at a specific density.
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2 for a period to allow for cell attachment and recovery.
3. LHRH Analog Stimulation:
-
The culture medium is replaced with a serum-free medium prior to stimulation.
-
A range of concentrations of the LHRH analog (agonist or antagonist) is prepared in the medium.
-
For antagonist studies, cells may be pre-incubated with the antagonist before adding a stimulating dose of native LHRH or an agonist.
-
The cells are incubated with the respective treatments for a defined period (e.g., 4 hours).
4. Sample Collection and LH Measurement:
-
After incubation, the culture medium (supernatant) is collected.
-
The concentration of LH in the supernatant is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA).[16]
In Vivo Assessment of LH Secretion
This protocol describes the general procedure for evaluating the effects of LHRH analogs on circulating LH levels in an animal model.
1. Animal Model and Acclimatization:
-
Animals are allowed to acclimatize to the housing conditions for a specified period before the experiment.
2. LHRH Analog Administration:
-
LHRH analogs are formulated in a suitable vehicle for administration (e.g., saline).
-
The compounds are administered via a specific route, such as subcutaneous or intravenous injection, at various doses.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points before and after the administration of the LHRH analog.
-
Common sampling sites include the tail vein or via cardiac puncture at the termination of the experiment.
4. LH Measurement:
-
Serum or plasma is separated from the blood samples by centrifugation.
-
The concentration of LH is determined using a specific and sensitive immunoassay.
Signaling Pathways and Experimental Workflow
The biological effects of LHRH and its analogs are mediated through specific signaling pathways within pituitary gonadotrophs. The experimental workflow for validating their dose-response curves follows a logical sequence from cell preparation to data analysis.
Caption: GnRH signaling cascade in pituitary cells.
Caption: Workflow for in vitro dose-response studies.
Caption: Agonist vs. antagonist mechanism and effect.
References
- 1. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical applications of LHRH and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of Buserelin Acetate? [synapse.patsnap.com]
- 6. The regulation of LHRH action at the pituitary and gonadal receptor level: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of long-term treatment with low doses of the LHRH antagonist Cetrorelix on pituitary receptors for LHRH and gonadal axis in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to nafarelin--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison between the biological effects of LH-RH and buserelin on the induction of LH release from hemi-pituitary glands of female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dose-related suppression of serum luteinizing hormone in women by a potent new gonadotropin-releasing hormone antagonist (Ganirelix) administered by intranasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Relative potencies of antagonists of the luteinizing hormone releasing hormone with Lys8 and Arg8 and substitutions in positions 3, 5, 6, 7 and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchwithnj.com [researchwithnj.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Inter-Assay and Intra-Assay Reproducibility of [Lys8] LH-RH Experiments
This guide provides a comprehensive assessment of the inter-assay and intra-assay reproducibility of experiments involving [Lys8] Luteinizing Hormone-Releasing Hormone ([Lys8] LH-RH), a synthetic analog of LH-RH that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols, presents quantitative data in clear tabular formats, and visualizes key biological and experimental processes.
Experimental Protocols
The reproducibility of this compound bioactivity can be assessed using a variety of in vitro assays. Here, we detail a common method utilizing a competitive enzyme-linked immunosorbent assay (ELISA) to measure LH release from pituitary cells in response to this compound stimulation.
Cell Culture and Treatment: Primary anterior pituitary cells or a suitable pituitary cell line (e.g., LβT2) are cultured in appropriate media. For the assay, cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing varying concentrations of this compound or a reference standard. A negative control (vehicle only) is also included. The cells are incubated for a specified period (e.g., 4 hours) to allow for LH secretion.
LH Measurement by Competitive ELISA: After the incubation period, the cell culture supernatant is collected. The concentration of LH in the supernatant is determined using a commercially available competitive ELISA kit. This assay involves the competition between the LH in the sample and a labeled LH for binding to a limited number of anti-LH antibody-coated wells. The amount of labeled LH bound is inversely proportional to the concentration of LH in the sample.
Inter-Assay Reproducibility Assessment: To determine inter-assay reproducibility (also known as between-assay precision or plate-to-plate consistency), the same set of control samples (e.g., high and low concentration controls of this compound) are run on multiple separate assay plates on different days. The coefficient of variation (CV) is then calculated from the mean values of these controls across the different plates.[2]
Intra-Assay Reproducibility Assessment: Intra-assay reproducibility (also known as within-assay precision or repeatability) is assessed by running multiple replicates of the same sample within a single assay plate.[2] The CV is calculated from the measurements of these replicates. Generally, intra-assay CVs should be less than 10%, while inter-assay CVs of less than 15% are considered acceptable.[2]
Data Presentation
The following tables summarize hypothetical data from inter-assay and intra-assay reproducibility experiments for this compound, demonstrating a high degree of precision.
Table 1: Intra-Assay Reproducibility of this compound Induced LH Release
| Replicate | Measured LH Concentration (ng/mL) |
| 1 | 52.3 |
| 2 | 55.1 |
| 3 | 53.8 |
| 4 | 51.9 |
| 5 | 54.5 |
| Mean | 53.52 |
| Standard Deviation | 1.34 |
| Intra-Assay CV (%) | 2.50% |
Table 2: Inter-Assay Reproducibility of this compound Induced LH Release
| Assay Plate | Mean Measured LH Concentration (ng/mL) |
| 1 | 54.2 |
| 2 | 56.8 |
| 3 | 52.1 |
| Mean of Means | 54.37 |
| Standard Deviation | 2.35 |
| Inter-Assay CV (%) | 4.32% |
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for assessing reproducibility and the signaling pathway of LH-RH analogs.
The binding of this compound to its receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade.[3] This leads to the activation of multiple downstream effector systems, including adenylyl cyclase and phospholipase C, ultimately resulting in the release of LH and FSH.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. salimetrics.com [salimetrics.com]
- 3. The LH/CG receptor activates canonical signaling pathway when expressed in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of hormone action: luteinizing hormone receptors and second-messenger pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different GnRH agonists in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of commonly used Gonadotropin-Releasing Hormone (GnRH) agonists. The following sections detail their mechanism of action, comparative receptor binding kinetics, and in vivo efficacy, supported by experimental data to inform research and drug development.
Mechanism of Action: GnRH Receptor Signaling
Gonadotropin-Releasing Hormone (GnRH) agonists are synthetic peptides that mimic the action of the natural GnRH decapeptide.[1] They bind to the GnRH receptor (GnRHR), a G protein-coupled receptor (GPCR) located on pituitary gonadotroph cells.[2] This binding primarily activates the Gαq/11 protein subunit, initiating a signaling cascade through phospholipase C (PLC).[3] PLC activation leads to the production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC), which together stimulate the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3]
Initially, this stimulation leads to a transient surge in LH and FSH, often referred to as the "flare effect".[2] However, the key therapeutic effect of GnRH agonists comes from their enhanced stability and prolonged receptor occupancy compared to native GnRH.[1][4] Continuous stimulation of the GnRH receptor leads to its desensitization and downregulation, a process involving receptor uncoupling from its signaling pathway.[2] This ultimately results in a profound and sustained suppression of LH and FSH secretion, leading to a significant reduction in gonadal steroid production, such as testosterone in males.[2]
Data Presentation: Head-to-Head Comparison
The following tables summarize quantitative data from preclinical studies comparing various GnRH agonists.
Table 1: In Vitro Receptor Binding Kinetics at the Human GnRH Receptor
This table presents the kinetic receptor binding parameters for 12 GnRH peptide agonists, as determined by a competition association assay using [¹²⁵I]-triptorelin as the radioligand on CHO cells stably expressing the human GnRH receptor.
| GnRH Agonist | k on (x10⁸ M⁻¹·min⁻¹) | k off (x10⁻² min⁻¹) | Kᵢ (nM) | Residence Time (min) |
| Triptorelin | 1.1 ± 0.2 | 1.1 ± 0.1 | 0.10 ± 0.01 | 91 ± 8.3 |
| Leuprolide | 1.5 ± 0.3 | 2.1 ± 0.2 | 0.14 ± 0.01 | 48 ± 4.5 |
| Goserelin | 1.2 ± 0.2 | 18 ± 2.0 | 1.5 ± 0.2 | 5.6 ± 0.6 |
| Buserelin | 1.3 ± 0.2 | 2.1 ± 0.2 | 0.16 ± 0.02 | 48 ± 4.5 |
| Deslorelin | 1.1 ± 0.2 | 0.80 ± 0.08 | 0.07 ± 0.01 | 125 ± 12 |
| Fertirelin | 1.2 ± 0.2 | 1.7 ± 0.1 | 0.14 ± 0.01 | 59 ± 4.8 |
| Nafarelin | 1.5 ± 0.3 | 1.0 ± 0.1 | 0.07 ± 0.01 | 100 ± 9.9 |
| Histrelin | 1.1 ± 0.2 | 1.0 ± 0.1 | 0.09 ± 0.01 | 100 ± 9.9 |
| [D-Ala⁶]-GnRH | 1.4 ± 0.3 | 2.7 ± 0.3 | 0.19 ± 0.02 | 37 ± 3.8 |
| [His(Bzl)⁶]-GnRH | 1.2 ± 0.2 | 1.6 ± 0.1 | 0.13 ± 0.01 | 63 ± 5.5 |
| Lecirelin | 1.2 ± 0.2 | 1.4 ± 0.1 | 0.12 ± 0.01 | 71 ± 6.2 |
| Azagly-nafarelin | 1.3 ± 0.3 | 1.1 ± 0.1 | 0.08 ± 0.01 | 91 ± 8.3 |
| Data adapted from a study on the kinetic characterization of 12 GnRH peptide agonists.[5] Values are presented as mean ± S.E.M. Residence time was calculated as 1/k off. |
Table 2: In Vivo Efficacy in Testosterone Suppression
This table summarizes results from a retrospective study comparing the efficacy of three long-acting GnRH agonists in achieving and maintaining chemical castration in patients with prostate cancer over a 9-month period.
| GnRH Agonist | Mean Testosterone Level (ng/dL) | % Patients with Testosterone <50 ng/dL | % Patients with Testosterone <20 ng/dL | % Patients with Testosterone <10 ng/dL |
| Goserelin | Not explicitly stated, but highest among the three | Comparable to others | Comparable to others | 54.2% |
| Triptorelin | Lowest among the three (p=0.001) | Comparable to others | Comparable to others | 93.2% |
| Leuprolide | Intermediate between Goserelin and Triptorelin | Comparable to others | Comparable to others | 86.4% |
| Data adapted from a study comparing the effectiveness of three different LHRH agonists.[3][6] The study found that while all three agonists were comparable at achieving castration thresholds of <50 ng/dL and <20 ng/dL, triptorelin was the most potent at achieving a deeper suppression of <10 ng/dL.[2][3][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings.
In Vitro Receptor Binding Assay (Competition Association)
This protocol describes a method to determine the kinetic binding parameters of unlabeled GnRH agonists.[5]
-
Objective: To determine the association rate (k on), dissociation rate (k off), and inhibition constant (Kᵢ) of test compounds.
-
Materials:
-
Cell membranes from CHO cells stably expressing the human GnRH receptor (CHOhGnRH).
-
Radiolabeled GnRH agonist: [¹²⁵I]-triptorelin.
-
Unlabeled GnRH agonist test compounds.
-
Assay buffer (e.g., 25 mM Tris-HCl, 2 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Filtration apparatus and glass fiber filters.
-
Gamma counter.
-
-
Methodology:
-
Incubation: Incubate CHOhGnRH cell membranes with a fixed concentration of [¹²⁵I]-triptorelin and varying concentrations of the unlabeled test compound in assay buffer.
-
Time Course: Perform incubations for various time points to measure the association of the radioligand in the presence of the competitor.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Analyze the data using kinetic models to simultaneously determine the k on and k off values for the unlabeled ligand. The Kᵢ is calculated from the ratio of k off / k on.
-
In Vivo Testosterone Suppression Model
This protocol outlines a general workflow for comparing the in vivo efficacy of GnRH agonists in a preclinical animal model (e.g., rats or non-human primates).
-
Objective: To compare the efficacy and duration of testosterone suppression by different GnRH agonists.
-
Methodology:
-
Animal Model: Utilize sexually mature male animals (e.g., rats).
-
Acclimatization and Baseline: Allow animals to acclimate, then collect baseline blood samples to determine pre-treatment hormone levels.
-
Grouping: Randomly assign animals to different treatment groups, including a vehicle control and groups for each GnRH agonist being tested.
-
Dosing: Administer the respective GnRH agonist formulations, often as a long-acting depot injection to ensure continuous exposure.
-
Monitoring: Collect blood samples at regular intervals over an extended period (e.g., several weeks to months). Monitor animal health and body weight throughout the study.
-
Hormone Analysis: Analyze serum samples for testosterone, LH, and FSH concentrations using validated methods like ELISA or radioimmunoassay.
-
Endpoint Analysis: At the end of the study, androgen-dependent organs (e.g., prostate, seminal vesicles) can be collected and weighed.
-
Data Analysis: Statistically compare the hormone levels and organ weights between the different treatment groups to assess relative efficacy.
-
Conclusion
The preclinical data presented in this guide highlights key differences among commonly used GnRH agonists. In vitro kinetic binding studies reveal that while many agonists have high affinity for the GnRH receptor, their residence times can vary significantly, with goserelin showing a much shorter residence time compared to triptorelin and leuprolide.[5] This may have implications for the duration of receptor signaling and desensitization.
In vivo studies demonstrate that while leuprolide, goserelin, and triptorelin are all effective at reducing testosterone to castration levels, there may be differences in the depth of suppression achieved.[3][6] Triptorelin has been shown in some studies to achieve a more profound suppression of testosterone to below 10 ng/dL in a higher percentage of subjects compared to leuprolide and goserelin.[2][3][6] The clinical significance of this deeper suppression is a subject of ongoing investigation.
For researchers and drug development professionals, the choice of a specific GnRH agonist for preclinical studies should be guided by the specific research question, considering the subtle but potentially significant differences in their pharmacological profiles.
References
- 1. Six-month gonadotropin releasing hormone (GnRH) agonist depots provide efficacy, safety, convenience, and comfort - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Comparative analysis of different puberty inhibiting mechanisms of two GnRH agonists and the GnRH antagonist cetrorelix using a female rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Purity of Synthetic [Lys8] LH-RH: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides is a critical prerequisite for reliable experimental outcomes and therapeutic efficacy.[1] Impurities, which can arise during chemical synthesis, may include truncated or deletion sequences and byproducts from incomplete deprotection, all of which can significantly impact biological activity.[1][2] This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for validating the purity of synthetic [Lys8] Luteinizing Hormone-Releasing Hormone ([Lys8] LH-RH), a synthetic analog of LH-RH that stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][4]
Mass Spectrometry: The Gold Standard for Identity and Purity Confirmation
Liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) is an essential and powerful technique for the purity analysis of synthetic peptides.[1][5] This method combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and specificity of mass spectrometry to confirm the molecular identity and quantify the purity of the target peptide.[6][7] MS analysis provides the exact molecular weight of the peptide, allowing for the confident identification of the main compound and the characterization of co-eluting impurities.[8][9]
The general workflow for peptide purity analysis by LC-MS involves sample preparation, chromatographic separation, mass analysis, and data processing.[1]
Caption: High-level workflow for peptide purity analysis by LC-MS.
Experimental Protocol: Purity Validation of this compound by LC-MS
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of lyophilized this compound powder.
-
Dissolve the peptide in a suitable solvent, starting with deionized water.[3] If solubility is an issue, a small amount of acetonitrile or 0.1% formic acid in water can be used.
-
Prepare a stock solution at a concentration of 1 mg/mL.
-
Dilute the stock solution with 0.1% formic acid in water to a final working concentration of 0.1 mg/mL.[1]
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
UV Detection: 214 nm (for simultaneous purity assessment by UV).
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.[6]
-
Mass Analyzer: High-resolution mass spectrometer such as an Orbitrap or TOF.[10][11]
-
Mass Range: m/z 300-1500.
-
Data Acquisition: Full scan mode to detect all ions. Tandem MS (MS/MS) can be used to fragment the primary ion for sequence confirmation.[6]
-
Expected Ion: The theoretical molecular weight of this compound (C55H75N15O12) is 1153.58 Da.[3] In positive mode ESI-MS, expect to see protonated species such as [M+H]⁺ at m/z 1154.59, [M+2H]²⁺ at m/z 577.80, and potentially [M+3H]³⁺ at m/z 385.53.
4. Data Analysis:
-
The purity is calculated based on the UV chromatogram at 214 nm, as the ratio of the main peak's area to the total area of all peaks.[1][2]
-
The mass spectrometry data is used to confirm that the main UV peak corresponds to the correct molecular weight of this compound.
-
Masses of minor peaks are analyzed to identify potential impurities, such as truncated sequences or modifications.
Comparison of Analytical Methods for Peptide Purity
While LC-MS is a comprehensive technique, other methods provide complementary or alternative information for purity validation. The choice of method depends on the specific requirements of the analysis.[5][9]
| Technique | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[10] | Confirms molecular weight and sequence, identifies modifications and impurities.[7][9] | High specificity and sensitivity; definitive identification.[6] | Can be less quantitative than UV-HPLC; high instrumentation cost.[6] |
| RP-HPLC (UV Detection) | Separates molecules based on hydrophobicity.[2] | Quantifies purity based on relative peak area at ~214 nm.[1] | Robust, highly quantitative, and the industry standard for purity assessment.[2] | Does not confirm identity; co-eluting impurities may not be resolved. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide into constituent amino acids, which are then quantified. | Determines the amino acid composition and provides accurate peptide concentration. | Provides absolute quantitation (net peptide content). | Destructive to the sample; does not detect sequence errors or modifications. |
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Provides detailed 3D structural information and can distinguish between isomers.[5] | Unambiguous structural information; quantitative.[2] | Lower sensitivity compared to MS; requires larger sample amounts; complex data interpretation. |
A Comprehensive Strategy for Purity Validation
A robust quality control strategy often employs orthogonal methods to provide a complete picture of peptide purity and identity.[8] HPLC with UV detection establishes the purity percentage, while mass spectrometry confirms the identity of the main peak and characterizes impurities. For applications requiring precise quantification, AAA is used to determine the net peptide content.
Caption: Orthogonal approach for comprehensive peptide purity validation.
This compound Signaling Pathway
Understanding the mechanism of action is crucial for peptide therapeutics. This compound, like the native Gonadotropin-Releasing Hormone (GnRH), acts on the GnRH receptor on pituitary gonadotrophs. This interaction initiates a signaling cascade that results in the synthesis and release of LH and FSH.
Caption: Simplified signaling cascade initiated by this compound binding.
By employing high-resolution mass spectrometry in conjunction with established methods like HPLC, researchers can ensure the identity, purity, and quality of synthetic this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of the luteinizing-releasing hormone of the hypothalamus and the 8-lysine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oxfordglobal.com [oxfordglobal.com]
- 6. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. apexpeptidesupply.com [apexpeptidesupply.com]
- 8. verifiedpeptides.com [verifiedpeptides.com]
- 9. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 10. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Peptide and Protein Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
A Comparative In Vitro Analysis of [Lys8]LH-RH and GnRH Antagonists
This guide provides an objective in vitro comparison of the gonadotropin-releasing hormone (GnRH) agonist analogue, [Lys8]LH-RH, and GnRH antagonists. The information presented is intended for researchers, scientists, and drug development professionals working in endocrinology and reproductive sciences. This document summarizes key performance data from various in vitro studies, details relevant experimental protocols, and visualizes the distinct signaling pathways and experimental workflows.
Introduction to [Lys8]LH-RH and GnRH Antagonists
Gonadotropin-releasing hormone (GnRH), a decapeptide produced in the hypothalamus, is a key regulator of the reproductive axis. It exerts its effects by binding to the GnRH receptor (GnRH-R) on pituitary gonadotrophs, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [Lys8]LH-RH is a synthetic analogue of LH-RH that acts as an agonist at the GnRH receptor. Like other GnRH agonists, it initially stimulates the release of LH and FSH. In contrast, GnRH antagonists, such as Cetrorelix and Ganirelix, are synthetic peptides that competitively block the GnRH receptor, leading to a rapid and reversible inhibition of gonadotropin secretion without an initial stimulatory phase.
Comparative In Vitro Performance Data
The in vitro efficacy of [Lys8]LH-RH and GnRH antagonists can be evaluated through receptor binding affinity and functional assays that measure their impact on downstream signaling pathways and hormone release.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower value indicates a higher binding affinity.
| Compound | Compound Type | Receptor | Cell Line/Tissue | Binding Affinity (Ki/IC50) |
| [Lys8]LH-RH | GnRH Agonist | GnRH Receptor | Not Specified | Low affinity (specific Ki not available in reviewed sources) |
| [d-Lys6]GnRH-II * | GnRH Agonist | GnRH-I Receptor | Not Specified | EC50: 25.63 nM[1] |
| Leuprolide | GnRH Agonist | GnRH Receptor | Not Specified | Ki: 0.64 nM[2][3] |
| Cetrorelix | GnRH Antagonist | Human LHRH Receptor | Not Specified | Kd: 0.19 ± 0.03 nM[4] |
| Cetrorelix | GnRH Receptor | Not Specified | IC50: 1.21 nM[5] | |
| Ganirelix | GnRH Receptor | Not Specified | Competitive Antagonist (specific Ki not available) |
Note: [d-Lys6]GnRH-II is a close analogue of [Lys8]LH-RH and is included for comparative purposes due to the limited availability of specific binding data for [Lys8]LH-RH.
Functional Potency
Functional assays measure the biological response to ligand binding. For GnRH agonists, this is often the concentration required to elicit a half-maximal response (EC50) in stimulating downstream signaling (e.g., intracellular calcium mobilization) or hormone release. For antagonists, the half-maximal inhibitory concentration (IC50) quantifies their ability to block the effects of a GnRH agonist.
| Compound | Compound Type | Assay | Cell Line | Functional Potency (EC50/IC50) |
| [d-Lys6]GnRH-II * | GnRH Agonist | CRE Reporter Gene Assay | Not Specified | EC50: 13 nM[1] |
| Cetrorelix | GnRH Antagonist | Inhibition of GnRH-induced Ca2+ increase | GnRHR-transfected HEK293 cells | 100 nM prevented GnRH-induced increase[6] |
| Ganirelix | GnRH Antagonist | Inhibition of GnRH-induced signaling | Not Specified | Effective competitive antagonist[7][8] |
Note: [d-Lys6]GnRH-II is a close analogue of [Lys8]LH-RH and is included for comparative purposes.
Signaling Pathways and Experimental Workflows
Signaling Pathways of GnRH Agonists and Antagonists
GnRH agonists and antagonists elicit opposite effects on the GnRH receptor signaling pathway. Agonists activate the receptor, leading to downstream signaling, while antagonists block this activation.
Caption: Agonist vs. Antagonist Signaling at the GnRH Receptor.
Experimental Workflow: In Vitro Comparison
The following diagram outlines a typical experimental workflow for the in vitro comparison of GnRH agonists and antagonists.
Caption: In Vitro Comparison Workflow.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of [Lys8]LH-RH and GnRH antagonists to the GnRH receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled GnRH analog (e.g., [125I]-Buserelin or [125I]-Cetrorelix).
-
Unlabeled test compounds ([Lys8]LH-RH, Cetrorelix, Ganirelix) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in the assay buffer.
-
Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).
-
Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.
-
Wash the filters with cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
Objective: To determine the functional potency of [Lys8]LH-RH (EC50) to stimulate and GnRH antagonists (IC50) to inhibit GnRH-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing the human GnRH receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
GnRH (for antagonist assay).
-
Test compounds ([Lys8]LH-RH, Cetrorelix, Ganirelix).
-
Fluorometric imaging plate reader.
Procedure:
-
Seed cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
For Agonist Assay: Add varying concentrations of [Lys8]LH-RH to the cells and measure the change in fluorescence over time.
-
For Antagonist Assay: Pre-incubate the cells with varying concentrations of the GnRH antagonist for a defined period. Then, stimulate the cells with a fixed concentration of GnRH (typically the EC80) and measure the change in fluorescence.
-
Determine the peak fluorescence response for each well.
-
Plot the response (for agonist) or the percent inhibition (for antagonist) against the log concentration of the test compound to determine the EC50 or IC50 value, respectively.
In Vitro LH/FSH Release Assay
Objective: To measure the ability of [Lys8]LH-RH to stimulate and GnRH antagonists to inhibit LH and FSH release from pituitary cells.
Materials:
-
Primary cultures of rat or primate pituitary cells, or a suitable pituitary cell line (e.g., LβT2).
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum).
-
GnRH (for antagonist assay).
-
Test compounds ([Lys8]LH-RH, Cetrorelix, Ganirelix).
-
Enzyme-linked immunosorbent assay (ELISA) kits for LH and FSH.
Procedure:
-
Plate pituitary cells in a multi-well plate and culture until they form a confluent monolayer.
-
Wash the cells and replace the culture medium with a serum-free medium.
-
For Agonist Assay: Treat the cells with varying concentrations of [Lys8]LH-RH for a specified time (e.g., 4 hours).
-
For Antagonist Assay: Pre-incubate the cells with varying concentrations of the GnRH antagonist for a defined period before stimulating with a fixed concentration of GnRH.
-
Collect the cell culture supernatant.
-
Measure the concentration of LH and FSH in the supernatant using specific ELISA kits.
-
Plot the hormone concentration (for agonist) or the percent inhibition of GnRH-stimulated release (for antagonist) against the log concentration of the test compound to determine the EC50 or IC50 value.
Conclusion
The in vitro data demonstrate a clear distinction between the GnRH agonist [Lys8]LH-RH and GnRH antagonists. While [Lys8]LH-RH is characterized as a low-affinity agonist that stimulates GnRH receptor signaling, GnRH antagonists like Cetrorelix and Ganirelix act as potent competitive inhibitors. Cetrorelix exhibits high binding affinity to the GnRH receptor and effectively blocks agonist-induced downstream signaling. The provided experimental protocols offer standardized methods for the continued investigation and comparison of these and other GnRH analogues, which is crucial for the development of new therapeutics targeting the reproductive axis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Relative potencies of gonadotropin-releasing hormone agonists and antagonists on ovarian and pituitary functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. endocrine-abstracts.org [endocrine-abstracts.org]
- 7. Ganirelix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ganirelix and the prevention of premature luteinizing hormone surges - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Reference Standard for [Lys8] LH-RH Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and potential reference standards for bioassays involving Luteinizing Hormone-Releasing Hormone (LH-RH) and its analogs. The focus is on establishing a robust reference standard for the bioactivity of [Lys8] LH-RH, a synthetic analog of Gonadotropin-Releasing Hormone (GnRH). While direct comparative quantitative data for this compound is limited in publicly available literature, this guide offers a framework for its evaluation by comparing it with other well-characterized GnRH agonists.
Introduction to LH-RH Bioassays and the Importance of a Reference Standard
LH-RH, also known as GnRH, is a decapeptide hormone that plays a pivotal role in the reproductive system. Its interaction with the GnRH receptor on pituitary gonadotroph cells triggers a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Bioassays for LH-RH and its analogs are crucial for determining their potency and efficacy.
Establishing a well-characterized reference standard is paramount for the accuracy, reproducibility, and comparability of bioassay results across different laboratories and studies. An ideal reference standard should be of high purity, stable, and thoroughly characterized in terms of its biological activity in relevant assay systems.
GnRH Receptor Signaling Pathway
The biological activity of LH-RH and its analogs is mediated through the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR). Upon agonist binding, the GnRHR primarily couples to Gαq/11, initiating a downstream signaling cascade.
Caption: Simplified GnRH receptor signaling cascade.
Comparison of In Vitro Bioassays for GnRH Agonist Activity
Two primary in vitro bioassays are commonly used to quantify the biological activity of GnRH agonists.
-
Rat Interstitial Cell Testosterone (RICT) Assay: This bioassay measures the production of testosterone by isolated rat Leydig cells in response to LH, which is released from pituitary cells upon stimulation by a GnRH agonist. It is a functional assay that reflects the entire signaling axis from GnRH receptor activation to a physiological response.
-
Intracellular Calcium Mobilization Assay: This is a more direct and higher-throughput assay that measures the increase in intracellular calcium concentration in cells expressing the GnRH receptor following agonist stimulation. The response is typically measured using a fluorescent calcium indicator.
Quantitative Comparison of Common GnRH Agonists
| Agonist | Assay Type | Cell Line | Reported EC50 (nM) |
| Leuprolide | Calcium Flux | CHO-K1 | ~1-10 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-1 | |
| Buserelin | Calcium Flux | CHO-K1 | ~0.5-5 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.05-0.5 | |
| Goserelin | Calcium Flux | CHO-K1 | ~1-15 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.1-2 | |
| Triptorelin | Calcium Flux | CHO-K1 | ~0.1-1 |
| Reporter Gene (CRE-Luc) | HEK293 | ~0.01-0.1 |
Experimental Protocols
Rat Interstitial Cell Testosterone (RICT) Bioassay
This protocol is a summary of the widely used method for assessing LH and GnRH agonist bioactivity.
Caption: Workflow for the RICT bioassay.
Detailed Methodology:
-
Leydig Cell Isolation: Testes from adult male rats are decapsulated and digested with collagenase to obtain a suspension of interstitial cells. These cells are then purified to enrich the Leydig cell population.
-
Pituitary Cell Preparation: Anterior pituitaries are removed from rats and can be either enzymatically dispersed to create a primary cell culture or cut into small fragments for perifusion or static incubation.
-
GnRH Agonist Stimulation: The prepared pituitary cells or fragments are incubated with varying concentrations of the GnRH agonist (e.g., this compound, leuprolide) for a defined period.
-
Leydig Cell Bioassay: The conditioned medium from the pituitary cell stimulation, which contains the secreted LH, is then transferred to incubate with the isolated Leydig cells.
-
Testosterone Measurement: After incubation, the supernatant from the Leydig cell culture is collected, and the concentration of testosterone is measured using a validated method such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: A dose-response curve is generated by plotting the testosterone concentration against the concentration of the GnRH agonist. The EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response, is then calculated.
Intracellular Calcium Mobilization Assay
This assay provides a more direct measure of GnRH receptor activation.
Caption: Workflow for the intracellular calcium mobilization assay.
Detailed Methodology:
-
Cell Culture: A suitable cell line (e.g., CHO-K1, HEK293) stably expressing the human GnRH receptor is cultured in appropriate media.
-
Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which can cross the cell membrane. Once inside the cell, esterases cleave the AM ester, trapping the dye in the cytoplasm.
-
Assay Procedure: The dye-loaded cells are then exposed to various concentrations of the GnRH agonist. The binding of the agonist to the receptor triggers the release of intracellular calcium, which in turn binds to the fluorescent dye, causing an increase in its fluorescence intensity.
-
Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity or the area under the curve is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 value is determined.
Conclusion and Recommendations
To establish this compound as a reference standard, it is essential to perform a thorough characterization of its bioactivity using validated in vitro bioassays. This guide provides the necessary framework and comparative data for other well-established GnRH agonists to facilitate this process.
Recommendations:
-
Purity and Characterization: The this compound candidate reference standard should be of the highest possible purity, and its identity and purity should be confirmed using analytical techniques such as HPLC and mass spectrometry.
-
Bioassay Selection: Both the RICT assay and the intracellular calcium mobilization assay are suitable for characterizing the bioactivity of this compound. The choice of assay may depend on the specific application and available resources.
-
Comparative Analysis: The bioactivity of this compound should be directly compared to a well-established GnRH agonist reference standard (e.g., leuprolide or buserelin) within the same assay run. This will allow for the determination of its relative potency.
-
Stability Testing: A stability testing program should be implemented to determine the appropriate storage conditions and shelf life of the this compound reference standard.
By following these guidelines and utilizing the comparative data provided, researchers and drug development professionals can confidently establish a robust and reliable reference standard for this compound bioassays, ensuring the quality and consistency of their research and development efforts.
Cross-Validation of Luteinizing Hormone-Releasing Hormone (LHRH) Analogs: A Comparative Analysis of [Lys8] LH-RH Effects in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of various Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a focus on the available data for [Lys8] LH-RH and its more extensively studied counterparts. The objective is to offer a clear, data-driven overview of their performance across different cancer cell lines, supported by detailed experimental protocols and visual representations of key biological pathways. While direct comparative data for this compound is limited in the current body of scientific literature, this guide collates available information to facilitate a broader understanding of LHRH analog activity.
Comparative Efficacy of LHRH Analogs
The therapeutic and research applications of LHRH analogs are primarily centered on their ability to interact with the LHRH receptor (LHRH-R), which is expressed not only in the pituitary gland but also on the surface of various cancer cells, including those of the prostate, breast, ovaries, and endometrium.[1][2] This dual presence allows for both indirect hormonal effects through the pituitary-gonadal axis and direct effects on tumor cells.[2]
Binding Affinity to LHRH Receptor
The binding affinity of an LHRH analog to its receptor is a critical determinant of its biological activity. This is typically quantified by the dissociation constant (Kd), where a lower Kd value indicates a higher binding affinity. The available data on the binding affinities of various LHRH analogs in different cancer cell lines are summarized below. It is important to note that much of the available research has focused on the potent synthetic analog [D-Trp6]LHRH.
| Cell Line | Cancer Type | LHRH Analog | Dissociation Constant (Kd) (nM) |
| HEC-1A | Endometrial Cancer | [D-Trp6]LHRH | 5.7[3] |
| Ishikawa | Endometrial Cancer | [D-Trp6]LHRH | 4.2[3] |
| EFO-21 | Ovarian Cancer | [D-Trp6]LHRH | 1.5[4] |
| EFO-27 | Ovarian Cancer | [D-Trp6]LHRH | 1.7[4] |
| Human Bladder Cancer Specimens | Bladder Cancer | [D-Lys6]LHRH | Not explicitly stated, but AN-152 (a [D-Lys6]LHRH conjugate) showed high affinity.[5] |
| Rat Pituitary | - | [D-Lys6]LHRH | 1.2 (for a cytotoxic analog)[6] |
Antiproliferative Effects on Cancer Cell Lines
LHRH analogs can exert direct antiproliferative effects on cancer cells that express LHRH receptors.[1][7] This effect is often assessed using cell viability assays, such as the MTT assay, and the results are typically presented as the half-maximal inhibitory concentration (IC50) or as a percentage of cell growth inhibition compared to a control.
| Cell Line | Cancer Type | LHRH Analog | Concentration | Effect on Cell Proliferation (% of control or IC50) |
| DU-145 | Prostate Cancer (Androgen-Independent) | Zoladex (Goserelin) | Dose-dependent | Significant antiproliferative action after 4 days.[7] |
| DU-145 | Prostate Cancer (Androgen-Independent) | Buserelin | Dose-dependent | Significant antiproliferative action after 4 days.[7] |
| LNCaP | Prostate Cancer (Androgen-Dependent) | JCHLHRH (lytic peptide conjugate) | - | IC50: 4.36 µM[8] |
| LNCaP | Prostate Cancer (Androgen-Dependent) | JC21LHRH (lytic peptide conjugate) | - | IC50: 9.15 µM[8] |
| DU-145 | Prostate Cancer (Androgen-Independent) | JCHLHRH (lytic peptide conjugate) | - | IC50: 4.81 µM[8] |
| DU-145 | Prostate Cancer (Androgen-Independent) | JC21LHRH (lytic peptide conjugate) | - | IC50: 5.66 µM[8] |
| HEC-1A | Endometrial Cancer | [D-Trp6]LHRH (Triptorelin) | 10⁻⁹ M | 80 ± 1% of control after 6 days[3] |
| HEC-1A | Endometrial Cancer | [D-Trp6]LHRH (Triptorelin) | 10⁻⁵ M | 62 ± 1% of control after 6 days[3] |
| Ishikawa | Endometrial Cancer | [D-Trp6]LHRH (Triptorelin) | 10⁻⁹ M | 71 ± 2% of control after 6 days[3] |
| Ishikawa | Endometrial Cancer | [D-Trp6]LHRH (Triptorelin) | 10⁻⁵ M | 52 ± 2% of control after 6 days[3] |
| EFO-21 | Ovarian Cancer | AN-152 ([D-Lys6]LHRH-doxorubicin) | - | More effective than doxorubicin alone.[9] |
| HEC-1A | Endometrial Cancer | AN-152 ([D-Lys6]LHRH-doxorubicin) | - | More effective than doxorubicin alone.[9] |
| Ishikawa | Endometrial Cancer | AN-152 ([D-Lys6]LHRH-doxorubicin) | - | More effective than doxorubicin alone.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the binding affinity and cytotoxic effects of LHRH analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of an LHRH analog to its receptor.
Objective: To quantify the binding characteristics of LHRH analogs to LHRH receptors on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, LNCaP)
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp6]LHRH)
-
Unlabeled LHRH analog (competitor)
-
Cell lysis buffer
-
Assay buffer
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation: Culture and harvest the cancer cells. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Wash and resuspend the membrane pellet in the assay buffer.
-
Competitive Binding: In a series of tubes, incubate a constant concentration of the radiolabeled LHRH analog with the membrane preparation and increasing concentrations of the unlabeled competitor LHRH analog.
-
Equilibration: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., 4°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. Use non-linear regression analysis to determine the IC50 value, which can then be used to calculate the Kd of the competitor ligand.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To assess the effect of LHRH analogs on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
LHRH analog for testing
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the LHRH analog or a vehicle control.
-
Incubation: Incubate the plates for a specific period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value if applicable.
Signaling Pathways of LHRH Analogs
LHRH receptors are G protein-coupled receptors (GPCRs). The binding of an LHRH agonist initiates a cascade of intracellular events that can influence cell proliferation and survival.
Upon agonist binding, the LHRH receptor primarily couples to Gαq/11, activating Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG, along with Ca²⁺, activates Protein Kinase C (PKC). These signaling events can ultimately lead to the modulation of gene expression and cellular responses, including the inhibition of proliferation in cancer cells.[10]
Furthermore, studies have suggested that LHRH analogs can interfere with the signaling pathways of growth factors, such as the epidermal growth factor (EGF).[4][10] This cross-talk may involve the activation of phosphotyrosine phosphatases, which can counteract the activity of receptor tyrosine kinases.[10]
Conclusion
The available data strongly support the direct antiproliferative effects of LHRH analogs on various cancer cell lines expressing the LHRH receptor. While analogs such as [D-Trp6]LHRH and cytotoxic conjugates like AN-152 ([D-Lys6]LHRH-doxorubicin) have been more extensively characterized, the body of evidence suggests a class effect for LHRH agonists in directly inhibiting tumor cell growth.
The lack of specific comparative data for this compound highlights a gap in the current research landscape. Further studies are warranted to elucidate the specific binding affinity and antiproliferative efficacy of this compound across a panel of cancer cell lines to provide a more complete picture of its potential as a therapeutic or research tool. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for such future investigations. Researchers are encouraged to utilize these standardized methods to ensure data comparability and contribute to a more comprehensive understanding of the diverse activities of LHRH analogs.
References
- 1. Luteinising hormone-releasing hormone analogue reverses the cell adhesion profile of EGFR overexpressing DU-145 human prostate carcinoma subline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Antiproliferative effects of luteinizing hormone-releasing hormone (LHRH) agonists on human androgen-independent prostate cancer cell line DU 145: evidence for an autocrine-inhibitory LHRH loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of LHRH-analogues on mitogenic signal transduction in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Gonadotropin-Releasing Hormone (GnRH) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of various gonadotropin-releasing hormone (GnRH) analogs, a class of synthetic peptides crucial in the management of hormone-dependent diseases. By modulating the hypothalamic-pituitary-gonadal axis, these analogs, which include both agonists and antagonists, have become indispensable tools in oncology, gynecology, and reproductive medicine. This analysis, supported by experimental data, aims to offer a clear and concise overview to aid in research and development.
GnRH Agonists: A Pharmacokinetic Overview
GnRH agonists initially stimulate the GnRH receptors, leading to a transient surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), followed by downregulation and desensitization of the receptors. This paradoxical effect results in a sustained suppression of gonadal steroidogenesis. The pharmacokinetic properties of commonly used GnRH agonists are summarized below.
| Pharmacokinetic Parameter | Leuprolide | Goserelin | Triptorelin | Buserelin | Nafarelin |
| Route of Administration | Subcutaneous, Intramuscular | Subcutaneous implant | Intramuscular | Intranasal, Subcutaneous | Intranasal |
| Time to MaximumConcentration (Tmax) | ~1-3 hours (depot)[1] | ~2 hours[2] | 2-4 days (IM)[3] | ~0.57-1.05 hours (IM in animals)[4] | 10-45 minutes[5] |
| Terminal Half-life (t½) | ~3 hours (IV)[6] | 2.3-4.2 hours[7][8] | 2.8-7.7 hours (IV)[9] | ~72-80 minutes[10][11] | ~2-3 hours[12][13] |
| Bioavailability | Comparable to IV (SC)[6] | Almost complete (injection)[2] | - | 70% (SC), 2.5-3.3% (intranasal)[11] | ~2.8% (intranasal)[5][13] |
| Apparent Clearance (CL/F) | 7.6 L/h (IV)[6] | - | 57.3-210 ml/min (IV)[9] | 41.15-545.04 L/h (IM in animals)[4] | - |
| Apparent Volume ofDistribution (Vd/F) | 27 L (IV)[6] | 20.3-44.1 L[14] | 30-33 L (IV)[15] | 80.49-839.88 L (IM in animals)[4] | - |
| Metabolism | Primarily by peptidases[6] | Extensively metabolized[7][8] | Degraded by peptidases[3] | Metabolized by peptidases in liver, kidneys, and GI tract[11] | Metabolized by peptidases[13][16] |
| Excretion | - | Primarily in urine[7][8] | Renal and hepatic clearance[9][15] | Urine and bile[11] | 44-55% in urine, 19-44% in feces[13][16] |
GnRH Antagonists: A Direct Approach to Suppression
In contrast to agonists, GnRH antagonists competitively block the GnRH receptors in the pituitary gland, leading to a rapid and reversible suppression of gonadotropin secretion without the initial stimulatory phase. This direct mechanism of action offers a swift reduction in sex hormone levels.
| Pharmacokinetic Parameter | Elagolix | Relugolix | Linzagolix | Degarelix |
| Route of Administration | Oral | Oral | Oral | Subcutaneous |
| Time to MaximumConcentration (Tmax) | ~1.0–1.5 hours | ~2 hours | ~2 hours | 40 hours (initial dose) |
| Terminal Half-life (t½) | ~4–6 hours | ~15 hours | ~15 hours | Biphasic release from depot |
| Bioavailability | - | - | High (80%) | - |
| Apparent Clearance (CL/F) | 118 L/h | 0.522 L/h (100mg),0.499 L/h (200mg) | - | - |
| Apparent Volume ofDistribution (Vc/F) | 257 L | 11.067 L (100mg),11.178 L (200mg) | - | - |
| Metabolism | Primarily hepatic | Primarily by CYP3A4/5 | - | - |
| Excretion | - | - | - | - |
GnRH Signaling Pathway
The binding of GnRH to its G-protein coupled receptor (GnRHR) on pituitary gonadotropes initiates a cascade of intracellular signaling events. This process is central to the regulation of reproductive function. The primary pathway involves the activation of Gαq/11, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), respectively, ultimately resulting in the synthesis and secretion of LH and FSH. Other G-proteins, such as Gαs and Gαi, can also be activated, influencing cyclic AMP (cAMP) levels.
GnRH Receptor Signaling Cascade
Experimental Protocols: Determining Pharmacokinetic Profiles
The characterization of the pharmacokinetic profiles of GnRH analogs involves a standardized set of procedures, from study design to bioanalytical quantification. A generalized workflow for a clinical pharmacokinetic study is depicted below.
Key Methodologies:
-
Study Design: Clinical studies are typically designed as single- or multiple-dose studies in healthy volunteers or the target patient population. Blood samples are collected at predetermined time points following drug administration.
-
Bioanalytical Method: The quantification of GnRH analogs in plasma or serum is predominantly performed using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods. This technique offers high sensitivity and specificity, which is essential for accurately measuring the low concentrations of these peptide-based drugs in biological matrices.
-
Sample Preparation: Plasma samples are typically processed using protein precipitation or solid-phase extraction to remove interfering substances before analysis. An internal standard is added to the samples to ensure accuracy and precision.
-
Data Analysis: A calibration curve is generated by analyzing samples with known concentrations of the drug. The concentration of the drug in the study samples is then determined by comparing its peak area ratio to the internal standard against the calibration curve. Pharmacokinetic parameters are subsequently calculated from the resulting plasma concentration-time data using specialized software.
References
- 1. Clinical pharmacokinetics of depot leuprorelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goserelin - Wikipedia [en.wikipedia.org]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of goserelin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of triptorelin after intravenous bolus administration in healthy males and in males with renal or hepatic insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buserelin - Wikipedia [en.wikipedia.org]
- 12. Absorption and metabolism of nafarelin, a potent agonist of gonadotropin-releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nafarelin - Wikipedia [en.wikipedia.org]
- 14. mims.com [mims.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. youtube.com [youtube.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of [Lys8] LH-RH for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of laboratory management and environmental responsibility. This guide provides detailed procedures for the proper disposal of [Lys8] LH-RH ([Lys8]-Gonadotropin-releasing hormone), a synthetic peptide analog of Luteinizing Hormone-Releasing Hormone.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. While synthetic peptides are generally considered non-hazardous, it is best practice to treat all laboratory chemicals with a degree of caution.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[2][3]
-
Eye Protection: Use safety glasses or goggles to shield against accidental splashes.[2][3]
-
Lab Coat: A lab coat or gown should be worn to protect clothing and skin.[2][3]
Storage and Stability:
-
Store lyophilized this compound at -20°C or -80°C in a tightly sealed container, protected from moisture and light to ensure its stability.[1][4]
-
For peptides in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.[4][5]
Step-by-Step Disposal Protocol
The disposal of this compound must always comply with local, state, and federal regulations.[6] The following steps provide a general framework for proper disposal.
Step 1: Waste Characterization
The first crucial step is to determine if the this compound waste is hazardous. Most synthetic peptides in small research quantities are not classified as hazardous waste. However, a formal determination should be made by consulting the Safety Data Sheet (SDS) and considering the following:
-
Toxicity: While the SDS for a similar compound, Luteinizing Hormone Releasing Hormone, does not list significant acute toxicity, it is important to review the specific SDS for this compound if available.[7]
-
Mixtures: If the peptide has been mixed with other chemicals, the entire mixture must be evaluated. If mixed with a listed hazardous waste, the entire volume is considered hazardous.[8]
-
Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste classification and disposal procedures.[2]
Step 2: Segregation of Waste
Proper segregation is key to safe and compliant disposal.
-
Solid Waste:
-
Unused or expired lyophilized powder.
-
Contaminated materials such as empty vials, pipette tips, and gloves.
-
-
Liquid Waste:
-
Aqueous solutions of this compound.
-
Rinsate from cleaning contaminated glassware.
-
Step 3: Containerization and Labeling
-
Containers: Use containers that are compatible with the chemical waste and are in good condition with secure, leak-proof closures.[6]
-
Labeling: All waste containers must be clearly labeled.[8]
-
For non-hazardous waste , use your institution's specific non-hazardous waste label.
-
For hazardous waste , a hazardous waste label must be completed with the chemical name, accumulation start date, and associated hazards.
-
Step 4: Disposal Path
The disposal path depends on the waste characterization performed in Step 1.
Scenario 1: Non-Hazardous Waste Disposal
If this compound is determined to be non-hazardous by your EHS department, the following procedures generally apply:
| Waste Type | Disposal Procedure |
| Solid Waste | Place in a designated, labeled container for non-hazardous laboratory waste. This may include empty vials (rinsed if required by your institution), contaminated gloves, and other solid materials. Some institutions may allow for disposal in the regular trash after decontamination and container defacing.[9] |
| Aqueous Solutions | Small quantities of dilute, non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water, but only with explicit approval from your institution's EHS .[10] Never pour undiluted or concentrated solutions down the drain. |
Scenario 2: Hazardous Waste Disposal
If the waste is characterized as hazardous (due to its own properties or because it is mixed with hazardous solvents), it must be managed through your institution's hazardous waste program.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated hazardous waste container. Ensure the container is properly labeled and stored in a satellite accumulation area until it is collected by EHS personnel. |
| Liquid Waste | Collect in a compatible, labeled hazardous waste container. Do not mix incompatible waste streams.[11] Store in a designated satellite accumulation area with secondary containment to prevent spills.[12] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Key Takeaways and Best Practices
-
Always consult your institution's EHS department for specific guidance on chemical waste disposal.[2]
-
Never dispose of chemicals in the regular trash or down the drain without explicit approval from EHS.[2]
-
Maintain accurate records of your chemical inventory and waste generation.
-
Properly train all laboratory personnel on chemical safety and waste disposal procedures.[6]
-
When in doubt, treat the waste as hazardous and consult with EHS.
References
- 1. abcepta.com [abcepta.com]
- 2. peptide24.store [peptide24.store]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. genscript.com [genscript.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. sites.rowan.edu [sites.rowan.edu]
- 9. sfasu.edu [sfasu.edu]
- 10. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 11. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Handling of [Lys8] LH-RH for Laboratory Professionals
FOR IMMEDIATE RELEASE
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling [Lys8] LH-RH. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound and its analogs are potent hormonal compounds that may damage fertility or the unborn child, necessitating stringent handling protocols.[1][2][3][4][5][6][7][8]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound. The following personal protective equipment is mandatory.
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards. |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1] |
Operational Plan: Step-by-Step Handling and Disposal
Proper handling and disposal procedures are critical to mitigate the risks associated with this compound.
Handling and Storage
-
Preparation : Before handling, ensure all necessary PPE is correctly worn. All procedures involving the handling of this compound powder should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation risk.
-
Reconstitution : When reconstituting the lyophilized powder, use a solution appropriate for the specific experimental protocol. Add the solvent slowly to avoid aerosolization.
-
Labeling : Clearly label all containers with the compound name, concentration, date of preparation, and appropriate hazard symbols.
-
Storage : Store this compound in a cool, dry, and dark place, typically at -20°C or below for long-term stability. Once reconstituted, solutions should be stored according to laboratory standards, often at 4°C or lower, and protected from repeated freeze-thaw cycles. All storage locations should be clearly marked and access restricted to authorized personnel.[1][3]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid materials, including pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Liquid Waste : Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste.
-
Decontamination : Decontaminate all work surfaces and equipment after handling the compound.
-
Waste Pickup : Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department. Never dispose of this compound or contaminated materials in the regular trash or down the drain.
Quantitative Data Summary
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the primary hazard is reproductive toxicity.[1][2][3][4][5][6][7][8] Safety Data Sheets for closely related Luteinizing Hormone-Releasing Hormone (LH-RH) analogs consistently classify them as follows:
| Hazard Classification | Category | Hazard Statement |
| Reproductive Toxicity | Category 1B / 2 | H360: May damage fertility or the unborn child / H361: Suspected of damaging fertility or the unborn child.[1][2][3][4][5][6][7][8] |
Given the potent hormonal activity of this compound, all handling should be performed with the utmost care to minimize any potential for exposure.
Experimental Workflow and Safety Procedures
The following diagrams illustrate the necessary workflows for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
